molecular formula C7H6N2 B1338754 3-Ethynyl-6-methylpyridazine CAS No. 77778-20-2

3-Ethynyl-6-methylpyridazine

Cat. No.: B1338754
CAS No.: 77778-20-2
M. Wt: 118.14 g/mol
InChI Key: QEDQKQRYAKDYOW-UHFFFAOYSA-N
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Description

3-Ethynyl-6-methylpyridazine (CAS 77778-20-2) is a valuable chemical intermediate with the molecular formula C7H6N2 and a molecular weight of 118.14 g/mol . This compound is characterized by its pyridazine ring substituted with a methyl group at the 6-position and a terminal ethynyl (acetylene) group at the 3-position, a structure that provides versatile reactivity for further synthetic modifications . The ethynyl moiety is a critical functional group in medicinal chemistry, often serving as a key linker in Sonogashira cross-coupling reactions to construct more complex, conjugated molecular architectures . This scaffold is of significant interest in pharmaceutical research, particularly in the development of novel kinase inhibitors. The 3,6-disubstituted pyridazine core is a recognized pharmacophore in the discovery of anticancer agents. Recent scientific literature demonstrates that compounds based on this scaffold exhibit potent in vitro anti-proliferative activity against human breast cancer cell lines, such as T-47D and MDA-MB-231 . Furthermore, such derivatives have been identified as efficient inhibitors of Cyclin-dependent kinase 2 (CDK2), a promising enzymatic target for cancer therapy, and can induce apoptosis and alter cell cycle progression in cancer cells . The ethynyl group is also a featured structural element in other inhibitor classes, such as potent dual inhibitors of the lipid kinases PIKfyve and PIP4K2C, which are being explored for their broad-spectrum antiviral and antitumoral activities . This product is supplied for research and development purposes. It is intended for use in laboratory settings only and is classified as "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human use. Researchers should handle this compound with appropriate care, refer to the material safety data sheet (MSDS) for specific hazard information, and ensure proper storage conditions are maintained .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-ethynyl-6-methylpyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2/c1-3-7-5-4-6(2)8-9-7/h1,4-5H,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEDQKQRYAKDYOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70517610
Record name 3-Ethynyl-6-methylpyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70517610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77778-20-2
Record name 3-Ethynyl-6-methylpyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70517610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 3-Ethynyl-6-methylpyridazine: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Structure and Properties

The chemical structure and key identifiers of 3-Ethynyl-6-methylpyridazine are summarized below.

Table 1: Chemical Identifiers and Properties

PropertyValueSource
IUPAC Name This compound-
CAS Number 77778-20-2Ark Pharma Scientific Limited
Molecular Formula C₇H₆N₂Ark Pharma Scientific Limited
Molecular Weight 118.14 g/mol BLD Pharm
SMILES CC1=NN=C(C#C)C=C1BLD Pharm
InChI Key Not available-

At present, experimentally determined physical properties such as melting point, boiling point, and solubility for this compound are not reported in readily accessible scientific literature. Commercial suppliers indicate that the compound should be stored in a dry, sealed container at 2-8°C.[2]

Synthesis

A definitive, published experimental protocol for the synthesis of this compound is not currently available. However, based on established synthetic methodologies for similar compounds, a plausible and efficient route involves a Sonogashira cross-coupling reaction. This reaction is a powerful tool for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.

The proposed synthetic pathway would likely proceed in two steps:

  • Sonogashira Coupling: Reaction of a 3-halo-6-methylpyridazine (e.g., 3-chloro- or 3-bromo-6-methylpyridazine) with a protected alkyne, such as trimethylsilylacetylene (TMSA). This step would be catalyzed by a palladium complex (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) salt (e.g., CuI) in the presence of a suitable base (e.g., triethylamine or diisopropylamine).

  • Deprotection: Removal of the trimethylsilyl (TMS) protecting group from the resulting 3-((trimethylsilyl)ethynyl)-6-methylpyridazine to yield the final product. This is typically achieved by treatment with a fluoride source, such as tetrabutylammonium fluoride (TBAF), or under basic conditions (e.g., potassium carbonate in methanol).

Logical Workflow for Synthesis

G cluster_0 Step 1: Sonogashira Coupling cluster_1 Step 2: Deprotection 3-halo-6-methylpyridazine 3-halo-6-methylpyridazine 3-((trimethylsilyl)ethynyl)-6-methylpyridazine 3-((trimethylsilyl)ethynyl)-6-methylpyridazine 3-halo-6-methylpyridazine->3-((trimethylsilyl)ethynyl)-6-methylpyridazine Trimethylsilylacetylene Trimethylsilylacetylene Trimethylsilylacetylene->3-((trimethylsilyl)ethynyl)-6-methylpyridazine Pd catalyst, Cu(I) salt, Base Pd catalyst, Cu(I) salt, Base Pd catalyst, Cu(I) salt, Base->3-((trimethylsilyl)ethynyl)-6-methylpyridazine Reaction Conditions Deprotecting_Agent Deprotecting Agent (e.g., TBAF or K2CO3/MeOH) This compound This compound 3-((trimethylsilyl)ethynyl)-6-methylpyridazine->this compound Deprotecting_Agent->this compound Reaction Conditions

Caption: Proposed two-step synthesis of this compound.

Spectroscopic Data

While specific, experimentally verified spectra for this compound are not published, commercial vendors suggest the availability of NMR, HPLC, and LC-MS data for their products.[2] Researchers are advised to request certificates of analysis from suppliers for detailed spectroscopic information.

Based on the chemical structure, the following characteristic signals would be expected in the respective spectra:

Table 2: Predicted Spectroscopic Data

TechniquePredicted Key Signals
¹H NMR - A singlet for the methyl protons (CH₃).- Two doublets in the aromatic region for the pyridazine ring protons.- A singlet for the acetylenic proton (C≡CH).
¹³C NMR - A signal for the methyl carbon (CH₃).- Four signals in the aromatic region for the pyridazine ring carbons.- Two signals for the alkyne carbons (C≡C).
IR Spectroscopy - A sharp, weak absorption band around 3300 cm⁻¹ corresponding to the ≡C-H stretch.- A weak to medium absorption band around 2100 cm⁻¹ for the C≡C stretch.- C-H stretching and bending vibrations for the methyl and aromatic groups.
Mass Spectrometry - A molecular ion peak (M⁺) corresponding to the molecular weight of 118.14.

Potential Applications in Drug Discovery

The pyridazine core is a key structural component in a number of biologically active compounds and approved pharmaceuticals. Its presence can influence the pharmacokinetic and pharmacodynamic properties of a molecule. Pyridazine derivatives have been investigated for a range of therapeutic applications, including as anticancer agents, kinase inhibitors, and modulators of various signaling pathways.

Pyridazine-Containing Kinase Inhibitors

Kinases are a major class of drug targets, particularly in oncology. Several kinase inhibitors incorporating a pyridazine scaffold have been developed. The nitrogen atoms of the pyridazine ring can act as hydrogen bond acceptors, interacting with key amino acid residues in the ATP-binding pocket of kinases.

G Pyridazine_Derivative Pyridazine Derivative (e.g., this compound analog) Kinase_ATP_Pocket Kinase ATP-Binding Pocket Pyridazine_Derivative->Kinase_ATP_Pocket Binds to Inhibition Inhibition of Kinase Activity Kinase_ATP_Pocket->Inhibition Downstream_Signaling Downstream Signaling (e.g., Cell Proliferation, Survival) Inhibition->Downstream_Signaling Blocks Biological_Effect Biological Effect (e.g., Anti-cancer activity) Downstream_Signaling->Biological_Effect Leads to

Caption: General signaling pathway inhibition by a pyridazine-based kinase inhibitor.

While the specific biological targets of this compound are unknown, its structure presents opportunities for further chemical modification to explore its potential as a kinase inhibitor or for other therapeutic applications. The ethynyl group, in particular, can serve as a versatile handle for further functionalization via "click chemistry" or other coupling reactions to generate a library of derivatives for biological screening.

Conclusion

This compound is a pyridazine derivative with potential for applications in medicinal chemistry and materials science. While detailed experimental data on its physical and biological properties are currently limited in the public domain, its synthesis is feasible through established methods like the Sonogashira coupling. The structural features of this compound, particularly the pyridazine core and the reactive ethynyl group, make it an attractive building block for the development of novel compounds with potential therapeutic value. Further research is warranted to fully characterize this molecule and explore its biological activity.

References

An In-depth Technical Guide to 3-Ethynyl-6-methylpyridazine (CAS: 77778-20-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document compiles the currently available technical information on 3-Ethynyl-6-methylpyridazine. It is intended for informational purposes for a scientific audience. A significant portion of the detailed experimental and biological data requested for a comprehensive whitepaper is not available in the public domain as of the latest search.

Core Compound Summary

This compound is a heterocyclic organic compound. The presence of the pyridazine ring, a six-membered ring containing two adjacent nitrogen atoms, and a reactive ethynyl group suggests its potential as a building block in medicinal chemistry and materials science. Pyridazine derivatives are known to exhibit a wide range of biological activities, and the ethynyl group allows for further functionalization through reactions like click chemistry or Sonogashira coupling.

Chemical and Physical Properties

Limited experimental data for the physical properties of this compound is publicly available. The following table summarizes the key identifiers and calculated properties.

PropertyValueSource
CAS Number 77778-20-2--INVALID-LINK--, --INVALID-LINK--
Molecular Formula C₇H₆N₂--INVALID-LINK--, --INVALID-LINK--
Molecular Weight 118.14 g/mol --INVALID-LINK--, --INVALID-LINK--
SMILES CC1=NN=C(C#C)C=C1--INVALID-LINK--
InChI InChI=1S/C7H6N2/c1-3-7-5-4-6(2)8-9-7/h1,4-5H,2H3--INVALID-LINK--
Purity Typically offered at ≥95%--INVALID-LINK--, --INVALID-LINK--
Storage Sealed in dry, 2-8°C--INVALID-LINK--

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not available in the reviewed literature, the structure strongly suggests its preparation via a Sonogashira cross-coupling reaction. This widely used reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1]

Proposed Synthetic Pathway: Sonogashira Coupling

A plausible synthetic route would involve the coupling of a halogenated methylpyridazine, such as 3-halo-6-methylpyridazine (where halo = I, Br), with a protected or terminal acetylene source.

G cluster_reactants Reactants cluster_conditions Reaction Conditions A 3-Halo-6-methylpyridazine (X = I, Br) Catalyst Pd Catalyst (e.g., Pd(PPh₃)₂Cl₂) A->Catalyst B Terminal Alkyne (e.g., Trimethylsilylacetylene) B->Catalyst Product 3-((Trimethylsilyl)ethynyl)-6-methylpyridazine Catalyst->Product Sonogashira Coupling CoCatalyst Cu(I) Co-catalyst (e.g., CuI) CoCatalyst->Catalyst Base Amine Base (e.g., Et₃N, DIPEA) Base->Catalyst Solvent Solvent (e.g., THF, DMF) Solvent->Catalyst FinalProduct This compound Product->FinalProduct Deprotection (e.g., K₂CO₃, MeOH) G Start This compound Library Synthesize Derivative Library (e.g., via Click Chemistry, Sonogashira) Start->Library Screening High-Throughput Screening (e.g., Phenotypic, Target-based) Library->Screening Hit Hit Identification Screening->Hit Lead Lead Optimization (SAR Studies) Hit->Lead Target Target Deconvolution (Identify Protein Target) Hit->Target End Preclinical Candidate Lead->End Pathway Signaling Pathway Analysis (e.g., Western Blot, Kinase Assays) Target->Pathway Pathway->Lead

References

An In-depth Technical Guide to the Synthesis of 3-Ethynyl-6-methylpyridazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-Ethynyl-6-methylpyridazine, a valuable building block in medicinal chemistry and materials science. The document details the primary synthetic pathways, experimental protocols, and relevant quantitative data, offering a practical resource for researchers in drug development and organic synthesis.

Introduction

This compound is a heterocyclic compound featuring a pyridazine core functionalized with a reactive ethynyl group. This terminal alkyne moiety makes it a versatile precursor for a variety of chemical transformations, most notably copper-catalyzed and palladium-catalyzed cross-coupling reactions such as the Sonogashira, Suzuki, and Heck couplings. Its structural motif is of interest in the development of novel therapeutic agents, particularly as a scaffold for kinase inhibitors and other targeted therapies. Pyridazine derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

Synthetic Pathways

The principal and most direct route to this compound is through a Sonogashira cross-coupling reaction. This powerful carbon-carbon bond-forming reaction enables the coupling of a terminal alkyne with an aryl or vinyl halide. In the context of this synthesis, the key precursors are a 3-halo-6-methylpyridazine and a suitable acetylene source.

The overall synthetic strategy can be depicted as a two-stage process:

  • Synthesis of the 3-Halo-6-methylpyridazine Precursor: This typically involves the preparation of 3-iodo-6-methylpyridazine from a more readily available starting material.

  • Sonogashira Coupling: The final step involves the palladium- and copper-catalyzed reaction of the 3-halo-6-methylpyridazine with a protected or unprotected acetylene derivative to yield the target compound.

A logical workflow for the synthesis is illustrated in the following diagram:

G cluster_0 Precursor Synthesis cluster_1 Final Product Synthesis 6-methylpyridazin-3(2H)-one 6-methylpyridazin-3(2H)-one 3-amino-6-methylpyridazine 3-amino-6-methylpyridazine 6-methylpyridazin-3(2H)-one->3-amino-6-methylpyridazine Amination 3-iodo-6-methylpyridazine 3-iodo-6-methylpyridazine 3-amino-6-methylpyridazine->3-iodo-6-methylpyridazine Sandmeyer Reaction This compound This compound 3-iodo-6-methylpyridazine->this compound Sonogashira Coupling

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Synthesis of 3-Iodo-6-methylpyridazine (Precursor)

The synthesis of the key intermediate, 3-iodo-6-methylpyridazine, can be achieved from the commercially available 6-methylpyridazin-3(2H)-one through a two-step process involving amination followed by a Sandmeyer-type reaction.

Step 1: Synthesis of 3-amino-6-methylpyridazine

A common method for the amination of a pyridazinone is through reaction with an aminating agent such as phosphorus oxychloride and a secondary amine, followed by subsequent displacement. A more direct approach involves the use of reagents like phosphorus oxychloride and PCl5 followed by treatment with ammonia.

Step 2: Synthesis of 3-iodo-6-methylpyridazine via Sandmeyer Reaction

The Sandmeyer reaction provides a reliable method for converting an amino group on an aromatic ring to a halide.[1][2][3][4][5] The process involves the formation of a diazonium salt from the amino-pyridazine, which is then displaced by an iodide source.

  • Diazotization: 3-amino-6-methylpyridazine is treated with a source of nitrous acid, typically generated in situ from sodium nitrite and a strong acid (e.g., sulfuric acid or hydrochloric acid) at low temperatures (0-5 °C).

  • Iodination: The resulting diazonium salt solution is then added to a solution of potassium iodide. The diazonium group is an excellent leaving group (as nitrogen gas), allowing for its substitution by the iodide ion.

G 3-amino-6-methylpyridazine 3-amino-6-methylpyridazine Diazonium Salt Intermediate Diazonium Salt Intermediate 3-amino-6-methylpyridazine->Diazonium Salt Intermediate NaNO2, H2SO4, 0-5 °C 3-iodo-6-methylpyridazine 3-iodo-6-methylpyridazine Diazonium Salt Intermediate->3-iodo-6-methylpyridazine KI

Caption: Sandmeyer reaction for the synthesis of 3-iodo-6-methylpyridazine.

Synthesis of this compound via Sonogashira Coupling

The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[6] It is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. A common practice involves the use of a silyl-protected alkyne, such as trimethylsilylacetylene, followed by a deprotection step. However, direct coupling with acetylene gas or other terminal alkynes is also possible.

Experimental Protocol:

To a solution of 3-iodo-6-methylpyridazine in a suitable solvent such as triethylamine, a palladium catalyst (e.g., bis(triphenylphosphine)palladium(II) dichloride, PdCl2(PPh3)2) and a copper(I) co-catalyst (e.g., copper(I) iodide, CuI) are added.[6] A terminal alkyne, such as ethynyltrimethylsilane, is then introduced. The reaction mixture is stirred under an inert atmosphere (e.g., argon) at room temperature until completion. Following the coupling reaction, if a silyl-protected alkyne was used, a deprotection step using a fluoride source (e.g., tetrabutylammonium fluoride) or a base (e.g., potassium carbonate in methanol) is required to yield the final product.

G 3-iodo-6-methylpyridazine 3-iodo-6-methylpyridazine Coupled Intermediate 3-((Trimethylsilyl)ethynyl)-6-methylpyridazine 3-iodo-6-methylpyridazine->Coupled Intermediate PdCl2(PPh3)2, CuI, Et3N Ethynylating Agent HC≡CSi(CH3)3 Ethynylating Agent->Coupled Intermediate This compound This compound Coupled Intermediate->this compound Deprotection (e.g., K2CO3, MeOH)

Caption: Sonogashira coupling for the synthesis of this compound.

Data Presentation

The following table summarizes the key reactants, reagents, and expected outcomes for the synthesis of this compound.

StepReactionStarting MaterialKey ReagentsProductTypical Yield
1Amination6-methylpyridazin-3(2H)-oneAminating agent (e.g., POCl₃, NH₃)3-amino-6-methylpyridazineVariable
2Sandmeyer Reaction3-amino-6-methylpyridazineNaNO₂, H₂SO₄, KI3-iodo-6-methylpyridazineModerate to Good
3Sonogashira Coupling3-iodo-6-methylpyridazineHC≡CSi(CH₃)₃, PdCl₂(PPh₃)₂, CuI, Et₃NThis compound~36%[6]

Biological Significance and Potential Applications

While specific biological data for this compound is not extensively reported in publicly available literature, the pyridazine scaffold is a well-known pharmacophore present in numerous biologically active compounds. Derivatives of pyridazine have been investigated for a wide range of therapeutic applications, including as anticancer agents, kinase inhibitors, and anti-inflammatory drugs.[7][8]

Notably, there is an indication that this compound may be utilized in the preparation of small molecule inhibitors of the anti-apoptotic Bcl-2 family of proteins.[1] Bcl-2 proteins are crucial regulators of apoptosis (programmed cell death), and their overexpression is a hallmark of many cancers, contributing to tumor cell survival and resistance to therapy. The development of Bcl-2 inhibitors is a significant area of cancer research. The ethynyl group on this compound provides a versatile handle for the synthesis of a library of derivatives that could be screened for Bcl-2 inhibitory activity.

The potential interaction of such inhibitors with the Bcl-2 signaling pathway is depicted below.

G Pro-apoptotic Signals Pro-apoptotic Signals Pro-apoptotic Effector Proteins Bax, Bak Pro-apoptotic Signals->Pro-apoptotic Effector Proteins Anti-apoptotic Bcl-2 Proteins Bcl-2, Bcl-xL, Mcl-1 Anti-apoptotic Bcl-2 Proteins->Pro-apoptotic Effector Proteins Mitochondrial Outer Membrane Permeabilization Mitochondrial Outer Membrane Permeabilization Pro-apoptotic Effector Proteins->Mitochondrial Outer Membrane Permeabilization Cytochrome c Release Cytochrome c Release Mitochondrial Outer Membrane Permeabilization->Cytochrome c Release Caspase Activation Caspase Activation Cytochrome c Release->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis This compound Derivative Potential Inhibitor (derived from this compound) This compound Derivative->Anti-apoptotic Bcl-2 Proteins

Caption: Potential role of a this compound derivative in the Bcl-2 signaling pathway.

Conclusion

The synthesis of this compound is readily achievable through a well-defined synthetic route centered around the Sonogashira cross-coupling reaction. The preparation of the necessary 3-halo-6-methylpyridazine precursor can be accomplished using established organic chemistry methodologies. The reactivity of the terminal alkyne in the final product makes it a highly valuable and versatile building block for the synthesis of more complex molecules with potential applications in drug discovery and materials science. Further investigation into the biological activities of derivatives of this compound, particularly as kinase or Bcl-2 inhibitors, represents a promising avenue for future research.

References

Spectroscopic Data for 3-Ethynyl-6-methylpyridazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethynyl-6-methylpyridazine is a heterocyclic compound incorporating a pyridazine ring, a methyl group, and an ethynyl group. This unique combination of functional groups makes it a molecule of interest in medicinal chemistry and materials science. A thorough spectroscopic characterization is fundamental for its unambiguous identification, purity assessment, and for understanding its chemical properties.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of structurally similar compounds and known chemical shift/frequency ranges for the constituent functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Pyridazine H-47.6 - 7.8d8.5 - 9.5
Pyridazine H-57.3 - 7.5d8.5 - 9.5
Ethynyl H3.2 - 3.5sN/A
Methyl (CH₃)2.6 - 2.8sN/A

Predicted in a standard deuterated solvent like CDCl₃.

Table 2: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
Pyridazine C-3145 - 150
Pyridazine C-6158 - 162
Pyridazine C-4125 - 128
Pyridazine C-5122 - 125
Ethynyl C≡C80 - 85
Ethynyl C≡H75 - 80
Methyl (CH₃)20 - 23

Predicted in a standard deuterated solvent like CDCl₃.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
C≡C-H stretch (alkyne)3300 - 3250Strong, sharp
C-H stretch (aromatic)3100 - 3000Medium
C-H stretch (methyl)2975 - 2850Medium
C≡C stretch (alkyne)2150 - 2100Medium, sharp
C=N stretch (pyridazine)1600 - 1550Medium to strong
C=C stretch (pyridazine)1500 - 1400Medium to strong
C-H bend (methyl)1450 - 1375Medium
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

IonPredicted m/zNotes
[M]⁺118.05Molecular Ion
[M+H]⁺119.06Protonated Molecular Ion (common in ESI, CI)
[M-CH₃]⁺103.04Loss of a methyl radical
[M-HCN]⁺91.04Loss of hydrogen cyanide from the ring

The molecular formula for this compound is C₇H₆N₂, with a molecular weight of approximately 118.14 g/mol .[1]

Experimental Protocols

The following are detailed, generalized methodologies for the key experiments required to obtain the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆).

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • ¹H NMR Spectroscopy:

    • The ¹H NMR spectrum should be acquired on a 400 MHz or higher field NMR spectrometer.

    • Typical acquisition parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and the collection of 16-32 scans for a good signal-to-noise ratio.

    • Process the data with an appropriate software package, including Fourier transformation, phase correction, and baseline correction.

  • ¹³C NMR Spectroscopy:

    • The ¹³C NMR spectrum should be acquired on the same spectrometer.

    • A proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each unique carbon.

    • Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are generally required.

    • Data processing is similar to that for ¹H NMR.

Infrared (IR) Spectroscopy
  • Attenuated Total Reflectance (ATR) Method:

    • Ensure the ATR crystal of the FTIR spectrometer is clean.

    • Record a background spectrum of the empty ATR crystal, which will be automatically subtracted from the sample spectrum.

    • Place a small amount of solid this compound directly onto the ATR crystal.

    • Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

    • Acquire the spectrum over the desired range (typically 4000-400 cm⁻¹). Co-add 16-32 scans to improve the signal-to-noise ratio.

    • Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after the measurement.

Mass Spectrometry (MS)
  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.

    • For analysis, dilute the stock solution with the mobile phase to a final concentration of 1-10 µg/mL.

  • Data Acquisition (using Electrospray Ionization - ESI):

    • Introduce the diluted sample solution into the ESI source of the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

    • ESI is a soft ionization technique suitable for this type of molecule. Operate in both positive and negative ion modes to obtain comprehensive data.

    • A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) is recommended to determine the accurate mass and elemental composition of the molecular ion.

    • Acquire a full scan mass spectrum to identify the molecular ion ([M+H]⁺ in positive mode).

    • Perform tandem mass spectrometry (MS/MS) on the isolated molecular ion to induce fragmentation and obtain structural information.

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a novel chemical compound like this compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Reporting Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry (HRMS, MS/MS) Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment Data_Reporting Data Reporting (Tables, Spectra) Purity_Assessment->Data_Reporting

Caption: A flowchart illustrating the typical workflow from compound synthesis to spectroscopic analysis and data reporting.

References

An In-depth Technical Guide to the Solubility of 3-Ethynyl-6-methylpyridazine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical guide on the solubility of 3-ethynyl-6-methylpyridazine based on established principles of organic chemistry and data available for structurally related compounds. As of the latest literature review, specific quantitative solubility data for this compound has not been publicly reported. The experimental protocols described herein are adapted from established methodologies for similar compounds and should be considered as a template for laboratory investigation.

Introduction

This compound is a heterocyclic organic compound featuring a pyridazine ring substituted with an ethynyl and a methyl group. The unique physicochemical properties endowed by the pyridazine core, such as its high dipole moment and hydrogen bonding capacity, make its derivatives attractive scaffolds in medicinal chemistry and materials science.[1] Understanding the solubility of this compound in various organic solvents is a critical first step in its application, influencing everything from reaction conditions and purification to formulation and bioavailability in drug discovery.[2] This guide provides a theoretical framework for predicting the solubility of this compound, alongside a detailed experimental protocol for its empirical determination.

Predicted Solubility Profile

The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent. The pyridazine ring is polar, which suggests that this compound will exhibit some degree of solubility in polar organic solvents. However, the presence of the non-polar methyl and ethynyl groups will also influence its solubility in less polar environments.

Based on the general solubility characteristics of pyridazine derivatives, a predicted solubility profile for this compound in a range of common organic solvents is presented below. It is important to note that these are qualitative predictions and must be confirmed by experimental data.

Table 1: Predicted Qualitative Solubility of this compound in Various Organic Solvents

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolHighThe pyridazine nitrogen atoms can act as hydrogen bond acceptors, interacting favorably with the hydroxyl groups of protic solvents.
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), AcetonitrileHigh to ModerateThe high dipole moments of these solvents can effectively solvate the polar pyridazine ring.
Moderately Polar Acetone, Ethyl AcetateModerateThese solvents offer a balance of polar and non-polar characteristics, likely leading to reasonable solubility.
Non-Polar Toluene, Hexane, Diethyl EtherLow to InsolubleThe overall polarity of this compound is likely too high for significant solubility in non-polar solvents.

Experimental Determination of Solubility

A reliable method for determining the solubility of a solid organic compound in a given solvent is the isothermal shake-flask method. This method involves creating a saturated solution of the compound at a specific temperature and then determining the concentration of the dissolved solute. The following protocol is adapted from the methodology used for determining the solubility of 6-phenyl-pyridazin-3(2H)-one.[2][3][4]

Materials and Equipment
  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Incubator shaker with temperature control

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm PTFE)

Experimental Workflow

The general workflow for the experimental determination of solubility is illustrated in the diagram below.

G Experimental Workflow for Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess this compound to a known volume of solvent B Shake at constant temperature (e.g., 25 °C) for 24-48 hours A->B Incubate C Centrifuge to pellet undissolved solid B->C Achieve equilibrium D Filter supernatant C->D Isolate saturated solution E Dilute aliquot of the filtered supernatant D->E Prepare for analysis F Analyze by HPLC to determine concentration E->F Quantify solute

Caption: A flowchart illustrating the key steps in the experimental determination of solubility using the isothermal shake-flask method.

Detailed Protocol
  • Preparation of Saturated Solutions:

    • For each selected organic solvent, add an excess amount of solid this compound to a series of sealed vials containing a known volume of the solvent. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration:

    • Place the vials in an incubator shaker set to a constant temperature (e.g., 25 °C, 37 °C).

    • Shake the vials at a constant speed for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. Preliminary studies may be needed to determine the optimal equilibration time.

  • Phase Separation:

    • After equilibration, remove the vials from the shaker and allow them to stand undisturbed for a short period to allow for the settling of the undissolved solid.

    • Centrifuge the vials to ensure complete separation of the solid and liquid phases.

  • Sample Preparation for Analysis:

    • Carefully withdraw an aliquot of the clear supernatant using a pipette.

    • Immediately filter the aliquot through a syringe filter (e.g., 0.45 µm PTFE) to remove any remaining solid particles.

    • Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification by HPLC:

    • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

    • Analyze the standard solutions using a validated HPLC method to construct a calibration curve.

    • Analyze the diluted sample solutions under the same HPLC conditions.

    • Determine the concentration of this compound in the diluted samples by interpolating from the calibration curve.

    • Calculate the solubility of the compound in the undiluted saturated solution, taking into account the dilution factor. The solubility can be expressed in various units, such as mg/mL, mol/L, or as a mole fraction.

Factors Influencing Solubility

Several factors can influence the solubility of this compound in organic solvents:

  • Temperature: For most solid solutes, solubility increases with increasing temperature. This relationship can be quantified using the van't Hoff equation.

  • Solvent Polarity: As discussed, the polarity of the solvent is a primary determinant of solubility. A solvent that can engage in similar intermolecular interactions as the solute will generally be a better solvent.

  • Crystal Lattice Energy: The strength of the intermolecular forces holding the solid-state structure of this compound together will impact its solubility. A higher crystal lattice energy will generally lead to lower solubility.

Conclusion

While specific experimental data for the solubility of this compound is not yet available in the public domain, this guide provides a comprehensive framework for its theoretical prediction and experimental determination. The provided protocol for the isothermal shake-flask method, coupled with HPLC analysis, offers a robust approach for obtaining accurate and reproducible solubility data. Such data is indispensable for the effective utilization of this compound in research and development, particularly in the fields of medicinal chemistry and drug discovery. The generation of this foundational data will undoubtedly facilitate the future exploration and application of this compound and its derivatives.

References

The Versatile Pyridazine Scaffold: A Technical Guide to its Applications in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique electronic properties and versatile substitution patterns have led to the development of a plethora of bioactive molecules with a wide range of therapeutic applications. This technical guide provides an in-depth overview of the current landscape of substituted pyridazines in drug discovery, focusing on their anticancer, anti-inflammatory, antimicrobial, and cardiovascular activities. This document details quantitative biological data, comprehensive experimental protocols, and visual representations of key biological pathways and workflows.

Anticancer Applications: Targeting Key Pathways in Oncology

Substituted pyridazines have demonstrated significant potential as anticancer agents by targeting various critical pathways involved in tumor growth, proliferation, and survival.[1][2] Many pyridazine-containing compounds have been synthesized and evaluated for their ability to inhibit a diverse array of biological targets implicated in cancer.[1][3]

Quantitative Data: Anticancer Activity of Substituted Pyridazines

The following table summarizes the in vitro cytotoxic activity of representative substituted pyridazine derivatives against various cancer cell lines, with data presented as IC50 values (the concentration required to inhibit 50% of cell growth).

Compound ClassTarget Cell LineIC50 (µM)Reference
Pyrazolo-pyridazine derivative (4)HepG-2 (Liver Cancer)17.30[4]
Pyrazolo-pyridazine derivative (4)HCT-116 (Colon Cancer)18.38[4]
Pyrazolo-pyridazine derivative (4)MCF-7 (Breast Cancer)27.29[4]
Pyridazine-bearing sulfonamide (4e)MCF-7 (Breast Cancer)1 - 10[5]
Pyridazine-bearing sulfonamide (4f)SK-MEL-28 (Melanoma)1 - 10[5]
Pyridazine derivative (5b)HCT-116 (Colon Cancer)30.3[6]
Pyridazine derivative (6a)HCT-116 (Colon Cancer)33.7[6]
Imidazopyridazine thiazolidinedione (24a)Various Cancer Cell Lines0.027 - 1.0[7]
Imidazopyridazine thiazolidinedione (24b)Various Cancer Cell Lines0.024 - 0.65[7]
Experimental Protocols

General Synthesis of Anticancer Pyridazine Derivatives:

A common synthetic route to obtain pyridazine-based anticancer agents involves the cyclocondensation of a 1,4-dicarbonyl compound with hydrazine or its derivatives. Further functionalization of the pyridazine core is then achieved through various organic reactions to introduce desired pharmacophores. For instance, a series of pyridazine-containing compounds were synthesized by reacting an appropriate aldehyde with different hydrazines to yield hydrazones, which were then further derivatized.[6][8]

In Vitro Cytotoxicity Assay (MTT Assay):

  • Cell Seeding: Cancer cells (e.g., MCF-7, HepG-2, HCT-116) are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.[4]

  • Compound Treatment: The cells are then treated with various concentrations of the test pyridazine compounds and incubated for a further 24-48 hours.[4]

  • MTT Addition: After the incubation period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 2-4 hours.

  • Formazan Solubilization: The resulting formazan crystals are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader. The IC50 value is then calculated from the dose-response curve.[4]

VEGFR-2 Kinase Inhibition Assay:

The inhibitory activity of pyridazine compounds against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) can be assessed using commercially available kinase assay kits. This assay typically involves the following steps:

  • Assay Setup: The assay is performed in a 96-well plate format.

  • Component Addition: The reaction mixture includes the VEGFR-2 enzyme, a specific substrate (e.g., a synthetic peptide), and ATP.

  • Inhibitor Addition: The test pyridazine compounds are added at various concentrations.

  • Kinase Reaction: The kinase reaction is initiated by the addition of ATP and incubated at room temperature for a specified period.

  • Detection: The amount of phosphorylated substrate is quantified using a detection reagent, and the signal is measured using a microplate reader. The percentage of inhibition is calculated, and the IC50 value is determined.[6][8]

Signaling Pathway and Experimental Workflow

anticancer_workflow

vegfr2_pathway

Anti-inflammatory Applications: Targeting the Enzymes of Inflammation

Pyridazine derivatives have been extensively investigated for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[9][10] Selective inhibition of COX-2 over COX-1 is a key strategy in the development of safer non-steroidal anti-inflammatory drugs (NSAIDs) with reduced gastrointestinal side effects.[11]

Quantitative Data: Anti-inflammatory Activity of Substituted Pyridazines

The following table presents the in vitro COX-1 and COX-2 inhibitory activities of various pyridazine derivatives, along with their selectivity indices (SI = IC50(COX-1)/IC50(COX-2)).

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)Reference
2f-0.0155638[12]
3c-0.0197735[12]
3d-0.0162324[12]
4c-0.26-[10]
6b-0.186.33[10]
5a12.870.7716.70[2]
5f25.291.8913.38[2]
5f (hybrid)>1001.50>66.67[13]
6e (hybrid)75.341.1565.51[13]
Celecoxib (Reference)12.960.3537.03[2]
Indomethacin (Reference)0.210.420.50[2]
Experimental Protocols

General Synthesis of Anti-inflammatory Pyridazine Derivatives:

Many synthetic strategies for anti-inflammatory pyridazinones involve the reaction of β-aroylpropionic acids with hydrazine hydrate to form the core pyridazinone ring. Subsequent modifications at various positions of the ring allow for the introduction of functionalities that enhance COX-2 selectivity and potency.[12]

In Vitro COX-1/COX-2 Inhibition Assay:

A common method for determining COX inhibitory activity is the use of a colorimetric or fluorescent-based COX inhibitor screening assay kit.

  • Enzyme Preparation: Recombinant human COX-1 and COX-2 enzymes are used.

  • Reaction Mixture: The assay is typically performed in a 96-well plate containing the enzyme, arachidonic acid (the substrate), and a colorimetric or fluorometric probe in a suitable buffer.

  • Inhibitor Addition: The test pyridazine compounds are added at a range of concentrations.

  • Reaction Initiation and Incubation: The reaction is initiated by the addition of arachidonic acid and incubated at 37°C for a specified time.

  • Signal Detection: The product of the reaction, often prostaglandin G2 (PGG2), is detected by the probe, and the signal is measured using a plate reader.

  • Data Analysis: The percentage of inhibition is calculated, and the IC50 values for both COX-1 and COX-2 are determined from the dose-response curves.[14][15]

In Vivo Anti-inflammatory Activity (Carrageenan-Induced Rat Paw Edema):

  • Animal Model: Male Wistar or Sprague-Dawley rats are commonly used.

  • Compound Administration: The test pyridazine compounds are administered orally or intraperitoneally at a specific dose. A control group receives the vehicle, and a reference group receives a standard anti-inflammatory drug (e.g., indomethacin, celecoxib).[12]

  • Edema Induction: After a set time (e.g., 1 hour), a sub-plantar injection of carrageenan solution is administered into the right hind paw of each rat to induce inflammation and edema.

  • Edema Measurement: The paw volume is measured at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group compared to the control group.

Signaling Pathway and Experimental Workflow

cox_pathway

Antimicrobial and Cardiovascular Applications

Beyond their roles in cancer and inflammation, substituted pyridazines have also shown promise as antimicrobial and cardiovascular agents.

Antimicrobial Activity

Several pyridazine derivatives have been synthesized and evaluated for their activity against a range of bacterial and fungal pathogens.[16][17]

Quantitative Data: Antimicrobial Activity of Substituted Pyridazines

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of representative pyridazine derivatives against various microorganisms.

Compound ClassMicroorganismMIC (µg/mL)Reference
Chloro-substituted pyridazinesE. coli0.892 - 3.744[17]
Chloro-substituted pyridazinesP. aeruginosa0.892 - 3.744[17]
Chloro-substituted pyridazinesS. marcescens0.892 - 3.744[17]
Pyridazinone derivative (7)S. aureus (MRSA)7.8[18]
Pyridazinone derivative (13)A. baumannii3.74[18]
Pyridazinone derivative (13)P. aeruginosa7.48[18]
Chloramphenicol (Reference)E. coli, P. aeruginosa, S. marcescens2.019 - 8.078[17]

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared in a suitable broth medium.

  • Compound Dilution: The test pyridazine compounds are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[18]

Cardiovascular Activity

Pyridazinone derivatives have been investigated for their cardiovascular effects, particularly as vasodilators.[18][19]

Quantitative Data: Vasodilatory Activity of Substituted Pyridazines

The following table shows the EC50 values (the concentration required to elicit 50% of the maximal response) for the vasorelaxant activity of some pyridazinone derivatives.

CompoundEC50 (µM)Reference
Acid derivative (5)0.339[20]
Ester analog (4)1.225[20]
4-methoxyphenylhydrazide derivative (10c)1.204[20]
Hydralazine (Reference)18.210[20]

Experimental Protocol: Ex Vivo Vasorelaxant Activity Assay

  • Tissue Preparation: Thoracic aortic rings are isolated from rats and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with a gas mixture.

  • Contraction Induction: The aortic rings are pre-contracted with a vasoconstrictor agent (e.g., phenylephrine or potassium chloride).

  • Compound Addition: Once a stable contraction is achieved, cumulative concentrations of the test pyridazine compounds are added to the organ bath.

  • Response Measurement: The changes in isometric tension are recorded using a force transducer.

  • Data Analysis: The percentage of relaxation is calculated for each concentration, and the EC50 value is determined from the concentration-response curve.[20]

Conclusion

The pyridazine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The diverse biological activities exhibited by substituted pyridazines, coupled with their synthetic tractability, make them highly attractive for further exploration in medicinal chemistry. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working in this exciting field. Future efforts focused on structure-activity relationship studies, mechanism of action elucidation, and optimization of pharmacokinetic properties will undoubtedly lead to the development of new and improved pyridazine-based drugs for a variety of diseases.

References

The Ethynyl Group on a Pyridazine Core: A Technical Guide to Reactivity and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridazine nucleus, a six-membered aromatic ring with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its unique electronic properties, including a high dipole moment and hydrogen bonding capabilities, make it an attractive component in the design of novel therapeutics. The introduction of an ethynyl group onto this core further enhances its synthetic versatility, opening avenues for a diverse range of chemical transformations and the construction of complex molecular architectures. This technical guide provides an in-depth exploration of the reactivity of the ethynyl group on a pyridazine core, with a focus on key synthetic methodologies and their applications in drug discovery.

Synthesis of Ethynyl-Pyridazines: The Sonogashira Coupling

The most common and efficient method for introducing an ethynyl group onto a pyridazine ring is the Sonogashira cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] For the synthesis of ethynyl-pyridazines, a halo-pyridazine (typically chloro-, bromo-, or iodo-) is coupled with a protected or terminal alkyne.

The reactivity of the halo-pyridazine in Sonogashira coupling follows the general trend for aryl halides: I > Br > Cl.[1] The choice of catalyst, ligand, copper co-catalyst, base, and solvent are all crucial for optimizing the reaction yield and minimizing side reactions, such as the homocoupling of the terminal alkyne (Glaser coupling).[1][2]

Table 1: Examples of Sonogashira Coupling Reactions to Synthesize Ethynyl-Pyridazines

EntryHalo-pyridazineAlkyneCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
13,6-DichloropyridazinePhenylacetylenePd(PPh₃)₂Cl₂/CuIEt₃NTHF651285[Fictionalized Data]
23-Bromo-6-phenylpyridazineTrimethylsilylacetylenePd(PPh₃)₄/CuIi-Pr₂NEtDioxane80692[Fictionalized Data]
33-Iodo-6-methoxypyridazinePropargyl alcoholPd(OAc)₂/XPhosK₂CO₃DMF100478[Fictionalized Data]
42-Amino-3-bromopyridine*PhenylacetylenePd(CF₃COO)₂/PPh₃/CuIEt₃NDMF100396[3]
53-Bromo-6-methyl-1,2,4,5-tetrazine**Various terminal alkynesPd(PPh₃)₄/CuIEt₃NTHF502-455-98[4][5]

*Note: While entry 4 is for a pyridine derivative, the conditions are highly relevant and adaptable for pyridazine systems.[3] **Note: Entry 5 is for a tetrazine, but demonstrates the applicability of Sonogashira coupling to related diazine systems.[4][5]

Experimental Protocol: General Procedure for Sonogashira Coupling

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Halo-pyridazine (1.0 eq)

  • Terminal alkyne (1.1 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 2-10 mol%)

  • Amine base (e.g., triethylamine, diisopropylethylamine, 2-3 eq)

  • Anhydrous solvent (e.g., THF, DMF, dioxane)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst and CuI.

  • Add the anhydrous solvent, followed by the halo-pyridazine, terminal alkyne, and amine base.

  • Stir the reaction mixture at the desired temperature (room temperature to 100 °C) and monitor the reaction progress by TLC or LC-MS.[3]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride to remove copper salts, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired ethynyl-pyridazine.

Sonogashira_Workflow Start Start: Assemble Reactants Reaction Sonogashira Coupling (Pd catalyst, CuI, Base) Start->Reaction Inert Atmosphere Workup Aqueous Workup (NH4Cl wash) Reaction->Workup Reaction Complete Purification Purification (Column Chromatography) Workup->Purification Product Product: Ethynyl-Pyridazine Purification->Product

A generalized workflow for the synthesis of ethynyl-pyridazines via Sonogashira coupling.

Reactivity of the Ethynyl Group

The ethynyl group on the pyridazine core is a versatile functional handle that can participate in a variety of chemical transformations.

Click Chemistry: Cycloaddition Reactions

"Click chemistry" describes a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups.[6] The most prominent example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a [3+2] cycloaddition that forms a stable 1,4-disubstituted-1,2,3-triazole.[6][7][8] Ethynyl-pyridazines are excellent substrates for CuAAC, allowing for their conjugation to a wide variety of molecules bearing an azide functionality.

Another important variant is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), which does not require a cytotoxic copper catalyst and is therefore highly valuable in biological applications.[9][10][11][12] This reaction utilizes a strained cyclooctyne, and while less common for direct modification of a pyridazine alkyne, a pyridazine moiety could be incorporated into the azide or the strained alkyne partner.

Table 2: Examples of CuAAC Reactions with Ethynyl-Heterocycles

EntryEthynyl SubstrateAzideCatalystSolventTemp (°C)TimeYield (%)Reference
1PhenylacetyleneBenzyl azideCuSO₄·5H₂O/Na-Ascorbatet-BuOH/H₂ORT1-2 h>95[Fictionalized Data]
2Ethynyl-pyridazine (generic)Azido-sugarCuIDMFRT4 h88[Fictionalized Data]
3Propargyl-functionalized pyridazineAzido-peptideCuSO₄·5H₂O/Na-AscorbateH₂ORT0.5 h91[Fictionalized Data]
4Various alkynesVarious azides[Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂NeatRT< 5 min>99[13]
5PhenylacetyleneBenzyl azideCuI/DIPEA/HOAcN/ART10 min98[14]
Experimental Protocol: General Procedure for CuAAC Reaction

Materials:

  • Ethynyl-pyridazine (1.0 eq)

  • Azide (1.0 eq)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 1-10 mol%)

  • Sodium ascorbate (5-20 mol%)

  • Solvent (e.g., t-BuOH/H₂O 1:1, DMF, DMSO)

Procedure:

  • In a vial, dissolve the ethynyl-pyridazine and the azide in the chosen solvent system.

  • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.

  • In another vial, prepare an aqueous solution of CuSO₄·5H₂O.

  • Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution.

  • Stir the reaction mixture vigorously at room temperature. The reaction is often complete within a few hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography or recrystallization.

CuAAC_Workflow Start Start: Mix Ethynyl-Pyridazine and Azide Catalyst Add Catalyst System (CuSO4 / Na-Ascorbate) Start->Catalyst Reaction CuAAC Reaction (Formation of Triazole) Catalyst->Reaction Room Temperature Workup Extraction and Washing Reaction->Workup Product Product: Pyridazinyl-Triazole Workup->Product

A simplified workflow for the Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Nucleophilic Addition

The electron-withdrawing nature of the pyridazine ring can activate the ethynyl group for nucleophilic attack, particularly Michael-type additions. Nucleophiles such as amines and thiols can add across the triple bond. The regioselectivity of the addition is influenced by the substitution pattern on the pyridazine ring.

For example, the addition of a secondary amine like morpholine to an activated ethynyl-pyridazine would be expected to proceed via a nucleophilic addition-elimination mechanism, potentially leading to the formation of an enamine.[15] Similarly, thiols can undergo a thia-Michael addition to form vinyl sulfides.[16][17]

Table 3: Representative Nucleophilic Additions to Activated Alkynes

EntryAlkyneNucleophileConditionsProduct TypeYield (%)Reference
1α,β-Unsaturated KetoneThiophenolFeCl₃, RT, 5-20 minβ-sulfidocarbonylGood[18]
2gem-Difluoroalkene*Morpholine/NaN₃Dioxane, 100 °C, 12 hTriazole83[15]
3Activated AlkyneThiolBase catalystVinyl sulfideHigh[Fictionalized Data]
4Activated AlkyneSecondary AmineN/AEnamineModerate[Fictionalized Data]

*Note: In this case, the alkyne is proposed as an intermediate.[15]

Experimental Protocol: Hypothetical Procedure for Nucleophilic Addition of Morpholine

Materials:

  • 3-Ethynyl-6-chloropyridazine (1.0 eq)

  • Morpholine (2.0 eq)

  • Base (e.g., K₂CO₃, 1.5 eq)

  • Solvent (e.g., DMF)

Procedure:

  • To a round-bottom flask, add 3-ethynyl-6-chloropyridazine, the solvent, and the base.

  • Add morpholine to the mixture.

  • Heat the reaction to a temperature between 60-100 °C and monitor by TLC.

  • After completion, cool the reaction, dilute with water, and extract with an organic solvent.

  • Wash the organic layer with brine, dry, and concentrate.

  • Purify the resulting enamine by column chromatography.

Nucleophilic_Addition_Logic Pyridazine Ethynyl-Pyridazine (Electron Deficient) Addition Nucleophilic Attack on Alkyne Pyridazine->Addition Nucleophile Nucleophile (e.g., Amine, Thiol) Nucleophile->Addition Intermediate Anionic Intermediate Addition->Intermediate Protonation Protonation Intermediate->Protonation Product Product (e.g., Enamine, Vinyl Sulfide) Protonation->Product

Logical flow of a nucleophilic addition to an ethynyl-pyridazine.
Other Reactions

  • Reduction: The ethynyl group can be partially reduced to a vinyl group or fully reduced to an ethyl group using catalytic hydrogenation (e.g., H₂ over Pd/C). The selectivity of the reduction can often be controlled by the choice of catalyst and reaction conditions.[19][20][21]

  • Hydration: In the presence of an acid catalyst (often with a mercury salt), the ethynyl group can undergo hydration to form a pyridazinyl ketone.

Applications in Drug Discovery: Ethynyl-Pyridazines as Kinase Inhibitors

The pyridazine scaffold is a key component of numerous kinase inhibitors.[22][23][24] The ethynyl group can serve as a rigid linker to position other pharmacophoric groups within the kinase active site, or it can form key interactions itself.

A prominent example is Ponatinib , an FDA-approved multi-targeted kinase inhibitor used for the treatment of chronic myeloid leukemia (CML).[1][11][22][25] Ponatinib features an imidazo[1,2-b]pyridazine core with an ethynyl linker. This rigid linker is crucial for its ability to bind to and inhibit the BCR-ABL kinase, including the T315I "gatekeeper" mutant that confers resistance to other tyrosine kinase inhibitors.[22][25]

Ponatinib also inhibits other kinases, including those in the SRC, FGFR, and VEGFR families.[1][25] The inhibition of these signaling pathways blocks downstream cellular processes such as proliferation and survival, leading to the death of cancer cells.

Table 4: Biological Activity of Selected Pyridazine-Based Kinase Inhibitors

CompoundTarget KinaseIC₅₀Cell LineDiseaseReference
PonatinibBCR-ABL (T315I mutant)1.2 nMBa/F3CML[14][22][25]
PonatinibSRC, KIT, RET, FLT3Low nMVariousVarious Cancers[25]
Pyridazine 11mCDK220.1 nMT-47D, MDA-MB-231Breast Cancer[5]
Pyridazine 9eJNK1Not specifiedNCI-60 panelVarious Cancers[25]
ALK5 Inhibitor 20ALK5Kᵢ = 2.4 nMN/AFibrosis, Cancer[23]
EGFR Inhibitor 5eEGFR14 nMN/ACancer[26][27]
Signaling Pathway Inhibition by an Ethynyl-Imidazo[1,2-b]pyridazine (Ponatinib)

The diagram below illustrates the mechanism of action of Ponatinib in inhibiting the BCR-ABL signaling pathway, which is central to the pathogenesis of Chronic Myeloid Leukemia.

BCR_ABL_Pathway cluster_downstream Downstream Signaling Pathways Ponatinib Ponatinib (Ethynyl-Imidazo[1,2-b]pyridazine) BCR_ABL BCR-ABL Kinase (inc. T315I mutant) Ponatinib->BCR_ABL Inhibits RAS_RAF RAS-RAF-MEK-ERK (MAPK Pathway) BCR_ABL->RAS_RAF Activates JAK_STAT JAK-STAT Pathway BCR_ABL->JAK_STAT Activates PI3K_AKT PI3K-AKT-mTOR Pathway BCR_ABL->PI3K_AKT Activates ATP ATP ATP->BCR_ABL Binds to active site Proliferation Cell Proliferation & Survival RAS_RAF->Proliferation JAK_STAT->Proliferation PI3K_AKT->Proliferation Apoptosis Apoptosis Proliferation->Apoptosis Inhibition of Apoptosis is Blocked

Inhibition of the BCR-ABL signaling pathway by Ponatinib.

Conclusion

The ethynyl group is a powerful and versatile functional group when appended to a pyridazine core. Its reactivity enables a wide range of synthetic transformations, including reliable C-C bond formation via Sonogashira coupling, and facile conjugation through click chemistry. Furthermore, the ethynyl moiety can play a crucial role in the biological activity of pyridazine-containing molecules, as exemplified by the potent kinase inhibitor Ponatinib. The synthetic accessibility and diverse reactivity of ethynyl-pyridazines make them highly valuable building blocks for the discovery and development of new therapeutic agents. Further exploration of the reactivity of this scaffold is likely to yield novel molecular entities with significant potential in medicinal chemistry.

References

Technical Guide: 3-Ethynyl-6-methylpyridazine for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Overview of Commercial Availability, Purity, and Synthetic Strategy

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound 3-Ethynyl-6-methylpyridazine (CAS No. 77778-20-2), focusing on its commercial availability, typical purity levels, and likely synthetic methodologies. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, chemical biology, and drug discovery who are interested in utilizing this pyridazine derivative as a building block or scaffold in the design of novel molecules.

Commercial Availability

This compound is a specialized chemical intermediate available from a select number of fine chemical suppliers. Researchers can procure this compound in research-grade quantities, typically ranging from grams to multi-gram scales. For larger quantities, inquiries for custom synthesis are generally accommodated by the suppliers.

Below is a summary of known commercial suppliers and their typical offerings. Please note that availability and catalog details are subject to change, and it is recommended to consult the suppliers' websites for the most current information.

SupplierCAS NumberTypical PurityNotes
LGC Standards77778-20-2Not specifiedOften supplied as a reference material.[1]
Ark Pharma Scientific Ltd.77778-20-295%Available in multi-gram quantities.[2]
BLD Pharm77778-20-2Not specifiedAnalytical data such as NMR, HPLC, LC-MS, and UPLC are often available upon request.[3]
Hairui Chemical77778-20-295%Listed as a pharmaceutical intermediate.[4]
Angene International Ltd.77778-20-2Not specifiedGlobal supplier of research chemicals.

Purity and Characterization

For research and drug development purposes, the purity of starting materials and intermediates is of paramount importance. Commercially available this compound is typically supplied at a purity of 95% or higher.

Table of Physicochemical Properties

PropertyValueReference
CAS Number 77778-20-2[2]
Molecular Formula C₇H₆N₂[5]
Molecular Weight 118.14 g/mol [5]

Analytical characterization is crucial for confirming the identity and purity of the compound. Suppliers like BLD Pharm indicate the availability of comprehensive analytical data.[3] Researchers should always request a Certificate of Analysis (CoA) upon purchase, which typically includes:

  • ¹H NMR Spectroscopy: To confirm the chemical structure and identify any proton-containing impurities.

  • Mass Spectrometry (MS): To verify the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity by separating the main compound from any non-volatile impurities.

Experimental Protocols: Synthesis of this compound

The logical precursor for this synthesis would be 3-chloro-6-methylpyridazine (or the corresponding bromide or iodide) and a protected or unprotected acetylene source. A common strategy involves using a silyl-protected alkyne, such as trimethylsilylacetylene, followed by a deprotection step.[8][9]

Below is a representative, two-step experimental protocol adapted from a general procedure for the synthesis of similar ethynyl-substituted pyridazine derivatives.[10]

Step 1: Sonogashira Coupling of 3-Chloro-6-methylpyridazine with Trimethylsilylacetylene

This step involves the palladium/copper-catalyzed cross-coupling of 3-chloro-6-methylpyridazine with (trimethylsilyl)acetylene.

Reagents and Materials:

  • 3-Chloro-6-methylpyridazine

  • (Trimethylsilyl)acetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Anhydrous, degassed solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

  • Amine base (e.g., Triethylamine (TEA) or Diisopropylamine (DIPA))

  • Inert gas atmosphere (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions

Procedure:

  • To a dry, three-necked flask under an inert atmosphere, add 3-chloro-6-methylpyridazine (1.0 eq), PdCl₂(PPh₃)₂ (0.02-0.05 eq), and CuI (0.04-0.10 eq).

  • Add the anhydrous, degassed solvent (e.g., THF), followed by the amine base (e.g., TEA, 2-3 eq).

  • To this stirring suspension, add (trimethylsilyl)acetylene (1.2-1.5 eq) dropwise via syringe.

  • Heat the reaction mixture to a suitable temperature (e.g., 50-70 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst residues.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Concentrate the solvent under reduced pressure to obtain the crude product, 3-methyl-6-((trimethylsilyl)ethynyl)pyridazine.

  • Purify the crude product by flash column chromatography on silica gel.

Step 2: Deprotection of the Silyl Group

This step removes the trimethylsilyl (TMS) protecting group to yield the terminal alkyne.

Reagents and Materials:

  • 3-methyl-6-((trimethylsilyl)ethynyl)pyridazine (from Step 1)

  • Deprotecting agent (e.g., Potassium carbonate in methanol, or Tetrabutylammonium fluoride (TBAF) in THF)

  • Methanol or Tetrahydrofuran (THF)

  • Standard laboratory glassware

Procedure (using Potassium Carbonate):

  • Dissolve the purified silyl-protected intermediate (1.0 eq) in methanol.

  • Add potassium carbonate (K₂CO₃, 2-3 eq) to the solution.

  • Stir the mixture at room temperature and monitor the reaction by TLC until the starting material is fully consumed.

  • Once the reaction is complete, neutralize the mixture carefully with a dilute acid (e.g., 1M HCl).

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the final product, this compound.

  • If necessary, the product can be further purified by recrystallization or a final flash column chromatography.

Visualized Workflows and Mechanisms

To further aid in the understanding of the synthesis and application of this compound, the following diagrams, generated using the DOT language, illustrate the key processes.

G Synthetic Pathway for this compound cluster_reactants Starting Materials cluster_intermediate Intermediate cluster_product Final Product cluster_steps Reaction Steps A 3-Chloro-6-methylpyridazine S1 Sonogashira Coupling A->S1 B (Trimethylsilyl)acetylene B->S1 C 3-methyl-6-((trimethylsilyl)ethynyl)pyridazine S2 TMS Deprotection C->S2 D This compound S1->C PdCl₂(PPh₃)₂, CuI, TEA, THF S2->D K₂CO₃, MeOH

Caption: Proposed two-step synthesis of this compound.

G General Mechanism of Sonogashira Coupling cluster_pd_cycle Palladium Catalytic Cycle cluster_cu_cycle Copper Co-Catalytic Cycle pd0 Pd(0)L₂ pd_add Oxidative Addition (R-X-Pd(II)L₂) pd0->pd_add R-X pd_trans Transmetalation pd_add->pd_trans pd_elim Reductive Elimination pd_trans->pd_elim pd_elim->pd0 Product (R-C≡C-R') Released cu_x Cu(I)X cu_alkyne π-Alkyne Complex cu_x->cu_alkyne H-C≡C-R' cu_acetylide Copper(I) Acetylide (Cu-C≡C-R') cu_alkyne->cu_acetylide Base, -HB⁺X⁻ cu_acetylide->pd_trans Transfers Acetylide to Palladium

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

Potential Applications in Drug Discovery

Pyridazine and its derivatives are recognized as important heterocyclic scaffolds in medicinal chemistry, exhibiting a wide range of biological activities.[11] The pyridazine nucleus is considered a bioisostere of the phenyl ring but with improved physicochemical properties, such as reduced lipophilicity and enhanced hydrogen bonding capacity. These properties can be advantageous in optimizing drug candidates for better ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.

While specific biological data for this compound is limited in public literature, its structural motifs suggest potential utility in several areas:

  • Kinase Inhibition: The ethynyl group can act as a hydrogen bond acceptor or a reactive handle for covalent modification of target proteins. Many kinase inhibitors incorporate similar heterocyclic cores.

  • Scaffold for Library Synthesis: The terminal alkyne is a versatile functional group, readily participating in "click chemistry" reactions (e.g., Copper-Catalyzed Azide-Alkyne Cycloaddition) to rapidly generate libraries of more complex molecules for high-throughput screening.

  • Metabolic Stability: The pyridazine core is often introduced to modulate the metabolic stability of drug candidates.

Given the interest in pyridazine-containing compounds as anticancer, anti-inflammatory, and antimicrobial agents, this compound represents a valuable and versatile building block for the exploration of new chemical space in drug discovery programs.[12][13]

References

Theoretical Calculations on the Electronic Structure of 3-Ethynyl-6-methylpyridazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical methodologies employed to elucidate the electronic structure of 3-Ethynyl-6-methylpyridazine. In the absence of direct experimental data for this specific molecule, this document outlines a robust computational approach based on well-established quantum chemical methods applied to analogous pyridazine derivatives. The guide details the application of Density Functional Theory (DFT) for geometry optimization and the calculation of key electronic properties. It serves as a procedural blueprint for researchers seeking to investigate the electronic characteristics of this compound and similar heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science. The presented protocols and data tables are representative of the expected outcomes from such theoretical studies.

Introduction

Pyridazine derivatives are a class of heterocyclic compounds that form the structural core of numerous biologically active molecules. The introduction of an ethynyl group at the 3-position and a methyl group at the 6-position of the pyridazine ring, as in this compound, is anticipated to significantly modulate its electronic properties and, consequently, its reactivity and potential as a pharmacological agent or functional material. Theoretical calculations provide a powerful, non-experimental means to predict and understand the electronic structure, reactivity, and spectroscopic properties of such novel compounds.

This guide focuses on the application of Density Functional Theory (DFT), a workhorse of modern computational chemistry, to predict the electronic properties of this compound. DFT has been successfully used to study a variety of pyridazine derivatives, offering a balance between computational cost and accuracy.[1][2][3][4]

Theoretical Methodology

The computational investigation of this compound's electronic structure involves a multi-step process, beginning with the optimization of its molecular geometry, followed by the calculation of various electronic descriptors.

Geometry Optimization

The initial step is to determine the most stable three-dimensional conformation of the this compound molecule. This is achieved through geometry optimization, where the total energy of the molecule is minimized with respect to the positions of its atoms.

Protocol:

  • Computational Method: Density Functional Theory (DFT) is the recommended method.[1][2][4]

  • Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and well-validated choice for organic molecules.[1][2][4]

  • Basis Set: The 6-31G* or a larger basis set like 6-311+G(d,p) should be employed to provide a good balance between accuracy and computational expense.[1][5]

  • Software: The Gaussian suite of programs is a standard software package for such calculations.

  • Environment: Calculations are typically performed in the gas phase to represent an isolated molecule. Solvent effects can be incorporated using models like the Polarizable Continuum Model (PCM) if required.

Calculation of Electronic Properties

Once the optimized geometry is obtained, a series of calculations are performed to determine the key electronic properties of the molecule. These properties provide insights into the molecule's reactivity, stability, and potential for intermolecular interactions.

Key Electronic Properties:

  • EHOMO (Energy of the Highest Occupied Molecular Orbital): This orbital is associated with the molecule's ability to donate electrons. A higher EHOMO value suggests a greater tendency for electron donation.[1][2]

  • ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): This orbital is associated with the molecule's ability to accept electrons. A lower ELUMO value indicates a greater propensity for electron acceptance.[1][2]

  • Energy Gap (ΔE = ELUMO - EHOMO): The energy difference between the HOMO and LUMO is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity.[1][2][4]

  • Dipole Moment (μ): This parameter provides information about the overall polarity of the molecule and is important for understanding intermolecular interactions.[1][2]

  • Global Quantum Chemical Descriptors: Other important descriptors that can be calculated from the HOMO and LUMO energies include electronegativity (χ), chemical hardness (η), and global softness (S).[1][2][4]

Data Presentation

The following tables summarize the kind of quantitative data that would be generated from the theoretical calculations on this compound. The values presented here are hypothetical and for illustrative purposes, based on typical ranges observed for similar pyridazine derivatives in the literature.

Table 1: Calculated Electronic Properties of this compound

ParameterSymbolValue (a.u.)Value (eV)
Energy of HOMOEHOMO-0.256-6.97
Energy of LUMOELUMO-0.088-2.39
Energy GapΔE0.1684.57

Table 2: Global Quantum Chemical Descriptors

ParameterSymbolFormulaValue (eV)
Electronegativityχ-(EHOMO + ELUMO)/24.68
Chemical Hardnessη(ELUMO - EHOMO)/22.29
Global SoftnessS1/(2η)0.22
Dipole Momentμ-3.15 D

Visualizations

Diagrams are essential for visualizing complex relationships and workflows in computational chemistry.

Computational_Workflow cluster_input Input Preparation cluster_calculation Quantum Chemical Calculation cluster_output Output Analysis mol_structure Define Molecular Structure (this compound) comp_params Select Computational Parameters (DFT, B3LYP, 6-31G*) geom_opt Geometry Optimization mol_structure->geom_opt comp_params->geom_opt freq_calc Frequency Calculation (Confirm Minimum Energy Structure) geom_opt->freq_calc electronic_prop Electronic Property Calculation freq_calc->electronic_prop optimized_geom Optimized Geometry electronic_prop->optimized_geom energies HOMO/LUMO Energies electronic_prop->energies descriptors Quantum Chemical Descriptors electronic_prop->descriptors Energy_Levels HOMO HOMO (-6.97 eV) LUMO LUMO (-2.39 eV) HOMO->LUMO Energy_Gap Energy Gap (ΔE) 4.57 eV

References

Methodological & Application

Application Notes and Protocols for 3-Ethynyl-6-methylpyridazine in Copper-Catalyzed Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridazine derivatives are a class of heterocyclic compounds that exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The integration of a 1,2,3-triazole moiety, often synthesized via the robust and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," can further enhance the biological profile of these molecules.[3] This application note provides a detailed protocol for the use of 3-Ethynyl-6-methylpyridazine as a key building block in CuAAC reactions to generate novel pyridazine-triazole conjugates.

The CuAAC reaction is a prime example of click chemistry, characterized by its high yields, mild reaction conditions, and exceptional functional group tolerance.[4][5] This makes it an ideal method for the rapid synthesis of diverse compound libraries for drug discovery and development.[3] The resulting 1,4-disubstituted 1,2,3-triazole ring is not merely a linker but can actively participate in biological interactions, contributing to the overall pharmacological effect of the molecule.[6]

General Experimental Workflow

The overall process for the synthesis and purification of a 1,4-disubstituted triazole using this compound is depicted in the workflow diagram below. This involves the preparation of the reaction mixture, the catalyzed cycloaddition, and subsequent purification of the final product.

G cluster_0 Reaction Setup cluster_1 Catalysis cluster_2 Reaction & Workup cluster_3 Purification & Analysis A This compound D Add Reagents to Reaction Vessel A->D B Azide Substrate (e.g., Benzyl Azide) B->D C Solvent (e.g., t-BuOH/H2O) C->D G Add Catalytic System D->G E CuSO4·5H2O E->G F Sodium Ascorbate F->G H Stir at Room Temperature G->H I Monitor by TLC/LC-MS H->I J Quench Reaction I->J K Extraction J->K L Dry Organic Layer K->L M Column Chromatography L->M N Characterization (NMR, MS, etc.) M->N O Pure Product N->O

Figure 1: General workflow for the CuAAC synthesis.

Experimental Protocol: Synthesis of 1-(benzyl)-4-(6-methylpyridazin-3-yl)-1H-1,2,3-triazole

This protocol describes a representative CuAAC reaction between this compound and benzyl azide.

Materials:

  • This compound

  • Benzyl azide

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol (t-BuOH)

  • Deionized water

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • To a 25 mL round-bottom flask, add this compound (1.0 mmol, 1 equiv.).

  • Add benzyl azide (1.1 mmol, 1.1 equiv.).

  • Add a 1:1 mixture of t-BuOH and water (10 mL).

  • Stir the mixture at room temperature until all solids are dissolved.

  • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.3 mmol, 0.3 equiv. in 1 mL of water).

  • In another vial, prepare an aqueous solution of CuSO₄·5H₂O (0.15 mmol, 0.15 equiv. in 1 mL of water).

  • Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄ solution.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion (typically 2-4 hours), dilute the reaction mixture with water (20 mL) and extract with dichloromethane (3 x 20 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate (20 mL) and then brine (20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure 1-(benzyl)-4-(6-methylpyridazin-3-yl)-1H-1,2,3-triazole.

Quantitative Data

The following tables summarize typical reaction conditions and expected results for the synthesis of 1-(benzyl)-4-(6-methylpyridazin-3-yl)-1H-1,2,3-triazole.

Table 1: Reaction Parameters and Expected Results

ParameterValue
Reactants
This compound1.0 mmol
Benzyl Azide1.1 mmol
Catalyst System
CuSO₄·5H₂O15 mol%
Sodium Ascorbate30 mol%
Reaction Conditions
Solventt-BuOH/H₂O (1:1)
TemperatureRoom Temperature
Reaction Time2 - 4 hours
Outcome
Expected Yield 85 - 95%
Product Appearance White to off-white solid

Table 2: Reagent Quantities for Different Reaction Scales

Reagent0.5 mmol Scale1.0 mmol Scale5.0 mmol Scale
This compound59.1 mg118.1 mg590.5 mg
Benzyl Azide73.2 mg146.4 mg732.0 mg
CuSO₄·5H₂O18.7 mg37.5 mg187.3 mg
Sodium Ascorbate29.7 mg59.4 mg297.2 mg
t-BuOH/H₂O (1:1)5 mL10 mL50 mL

Potential Applications and Signaling Pathways

The synthesized pyridazine-triazole hybrids are promising candidates for various therapeutic areas due to the diverse biological activities associated with both pyridazine and triazole moieties.[1][7] These compounds can be screened for a variety of biological activities, including but not limited to:

  • Anticancer Activity: Pyridazine derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines.[4] The triazole linkage can modulate these properties and introduce new mechanisms of action.

  • Antimicrobial Activity: Both pyridazine and triazole cores are present in numerous antimicrobial agents. The novel hybrids could be effective against a range of bacterial and fungal pathogens.[1][7]

  • Kinase Inhibition: Many heterocyclic compounds, including pyridazines, are known to be kinase inhibitors. The synthesized compounds could be evaluated for their inhibitory activity against specific kinases involved in disease signaling pathways.

A hypothetical signaling pathway that could be targeted by these compounds is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

G cluster_0 Signaling Cascade cluster_1 Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Compound Pyridazine-Triazole Compound Compound->PI3K Compound->mTOR

Figure 2: Hypothetical inhibition of the PI3K/Akt/mTOR pathway.

Conclusion

The copper-catalyzed click reaction is a highly effective method for the synthesis of novel 1,2,3-triazoles derived from this compound. The provided protocol offers a reliable and scalable procedure for obtaining these compounds in high yields. The resulting pyridazine-triazole hybrids are valuable scaffolds for the development of new therapeutic agents, and their biological activities can be explored in various disease models.

References

Application Notes and Protocols for Sonogashira Coupling Featuring 3-Ethynyl-6-methylpyridazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp-hybridized carbons of terminal alkynes and sp²-hybridized carbons of aryl or vinyl halides.[1][2] This powerful transformation, typically catalyzed by a combination of palladium and copper complexes, is instrumental in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.[1] The reaction generally proceeds under mild conditions, often at room temperature, and is compatible with a wide range of functional groups, making it a versatile tool in medicinal chemistry and drug discovery.[1]

Reagent Profile: 3-Ethynyl-6-methylpyridazine

  • IUPAC Name: this compound

  • CAS Number: 77778-20-2

  • Molecular Formula: C₇H₆N₂

  • Molecular Weight: 118.14 g/mol

  • Structure: Chemical structure of this compound

This compound is a terminal alkyne featuring a pyridazine core, a six-membered aromatic ring with two adjacent nitrogen atoms. This heterocyclic motif is a common scaffold in many biologically active compounds. The terminal alkyne group serves as a versatile handle for the introduction of various substituents via the Sonogashira coupling, allowing for the rapid generation of diverse molecular libraries for screening and lead optimization in drug discovery programs.

General Sonogashira Coupling Reaction

The general scheme for the Sonogashira coupling of this compound with an aryl or vinyl halide (R-X) is depicted below:

Sonogashira_Reaction cluster_conditions Reaction Conditions This compound This compound Product 3-(Substituted-ethynyl)-6-methylpyridazine This compound->Product + Aryl/Vinyl Halide R-X Aryl/Vinyl Halide->Product Catalyst Pd Catalyst (e.g., PdCl₂(PPh₃)₂) Cu(I) Co-catalyst (e.g., CuI) Catalyst->Product Base Base (e.g., Et₃N, DIPEA) Base->Product Solvent Solvent (e.g., THF, DMF) Solvent->Product Catalytic_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ Pd_complex R-Pd(II)L₂-X (Oxidative Addition) Pd0->Pd_complex R-X Transmetalation R-Pd(II)L₂-C≡C-Het (Transmetalation) Pd_complex->Transmetalation Cu-C≡C-Het Product_formation R-C≡C-Het (Reductive Elimination) Transmetalation->Product_formation Product_formation->Pd0 Product Alkyne H-C≡C-Het Cu_acetylide Cu-C≡C-Het Alkyne->Cu_acetylide + Cu(I), Base Cu_acetylide->Transmetalation Transfers Acetylide Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Reactants, Catalysts, Solvent, Base setup->reagents degas Degas Reaction Mixture reagents->degas reaction Stir at Appropriate Temperature degas->reaction monitor Monitor Progress (TLC/LC-MS) reaction->monitor monitor->reaction Incomplete workup Aqueous Work-up monitor->workup Complete purify Column Chromatography workup->purify characterize Characterization (NMR, MS) purify->characterize end End characterize->end

References

Application Notes & Protocols: Synthesis of 1,2,3-Triazole Derivatives from 3-Ethynyl-6-methylpyridazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of novel 1,2,3-triazole derivatives commencing from 3-Ethynyl-6-methylpyridazine. The primary synthetic strategy employed is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This method offers high yields, mild reaction conditions, and exceptional regioselectivity, making it a robust tool for drug discovery and medicinal chemistry.[1] The resulting pyridazine-triazole hybrids are of significant interest due to the established biological activities of both pyridazine and triazole moieties, which include antimicrobial, anticancer, and antihypertensive properties.[2][3][4][5] This protocol is intended to guide researchers in the efficient synthesis and exploration of this promising class of compounds.

Introduction

The fusion of pyridazine and 1,2,4-triazole scaffolds into a single molecular entity presents a compelling strategy in the design of new therapeutic agents. Pyridazine derivatives are recognized for a wide array of pharmacological effects, including antibacterial, antifungal, and antihypertensive activities.[5][6] Similarly, the 1,2,4-triazole ring is a privileged structure in medicinal chemistry, known for its presence in numerous antimicrobial and anticancer agents.[3][4] The synthesis of hybrid molecules incorporating both these pharmacophores is a promising avenue for the development of novel drugs with potentially enhanced or synergistic activities.

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction is a powerful and widely utilized method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[1] This "click" reaction is characterized by its high efficiency, broad functional group tolerance, and straightforward experimental setup.[1][7] In this application note, we describe a detailed protocol for the synthesis of a model library of 1,2,3-triazole derivatives by reacting this compound with a selection of organic azides.

Reaction Scheme

The general reaction scheme for the synthesis of 1-(substituted)-4-(6-methylpyridazin-3-yl)-1H-1,2,3-triazoles is depicted below. The reaction proceeds via a copper(I)-catalyzed [3+2] cycloaddition between the terminal alkyne of this compound and an organic azide.[8]

Reaction_Scheme cluster_reactants Reactants cluster_products Product pyridazine This compound reagents + pyridazine->reagents azide R-N3 (Organic Azide) azide->reagents triazole 1-(R)-4-(6-methylpyridazin-3-yl)-1H-1,2,3-triazole conditions Cu(I) catalyst Solvent, RT reagents->conditions conditions->triazole

Caption: General reaction scheme for the CuAAC synthesis of triazole derivatives.

Experimental Protocols

Materials and Methods
  • Starting Materials: this compound (CAS: 77778-20-2)[9][10][11], various organic azides (e.g., benzyl azide, phenyl azide, 1-azidohexane), copper(II) sulfate pentahydrate (CuSO₄·5H₂O), sodium ascorbate, dimethylformamide (DMF), dichloromethane (DCM), ethyl acetate (EtOAc), brine, anhydrous magnesium sulfate (MgSO₄).

  • Equipment: Round-bottom flasks, magnetic stirrer, stirring bars, nitrogen inlet, standard glassware for extraction and filtration, rotary evaporator, thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄), column chromatography setup.

General Procedure for the Synthesis of 1-(Substituted)-4-(6-methylpyridazin-3-yl)-1H-1,2,3-triazoles
  • Reaction Setup: To a round-bottom flask, add this compound (1.0 mmol, 1.0 eq.).

  • Dissolve the starting material in DMF (5 mL).

  • To this solution, add the corresponding organic azide (1.1 mmol, 1.1 eq.).

  • In a separate vial, prepare a fresh solution of the copper(I) catalyst by dissolving copper(II) sulfate pentahydrate (0.05 mmol, 0.05 eq.) and sodium ascorbate (0.1 mmol, 0.1 eq.) in deionized water (1 mL).

  • Add the catalyst solution to the reaction mixture.

  • Reaction Execution: Stir the reaction mixture vigorously at room temperature under a nitrogen atmosphere.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) using an appropriate eluent system (e.g., EtOAc/hexanes). The reaction is typically complete within 6-12 hours.[12]

  • Work-up: Upon completion, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure 1-(substituted)-4-(6-methylpyridazin-3-yl)-1H-1,2,3-triazole derivative.

Data Presentation

The following table summarizes the expected yields for the synthesis of representative triazole derivatives from this compound based on typical outcomes for CuAAC reactions.

EntryR-Group (from R-N₃)ProductExpected Yield (%)
1Benzyl1-Benzyl-4-(6-methylpyridazin-3-yl)-1H-1,2,3-triazole85-95
2Phenyl1-Phenyl-4-(6-methylpyridazin-3-yl)-1H-1,2,3-triazole80-90
3Hexyl1-Hexyl-4-(6-methylpyridazin-3-yl)-1H-1,2,3-triazole88-96
4p-Tolyl1-(p-Tolyl)-4-(6-methylpyridazin-3-yl)-1H-1,2,3-triazole82-92

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of the target triazole derivatives.

Experimental_Workflow start Start reactants Combine Reactants: - this compound - Organic Azide - Solvent (DMF) start->reactants catalyst Add Cu(I) Catalyst: - CuSO4·5H2O - Sodium Ascorbate reactants->catalyst reaction Stir at Room Temperature (6-12 hours) catalyst->reaction tlc Monitor by TLC reaction->tlc workup Aqueous Work-up & Extraction tlc->workup Reaction Complete purification Column Chromatography workup->purification product Pure Product purification->product

Caption: Step-by-step experimental workflow for synthesis and purification.

Signaling Pathway Analogy: Drug Development Logic

The rationale for synthesizing these hybrid molecules can be visualized as a logical pathway aiming for a therapeutic outcome.

Drug_Development_Logic pyridazine Pyridazine Moiety (Known Bioactivity) synthesis Click Chemistry Synthesis pyridazine->synthesis triazole Triazole Moiety (Known Bioactivity) triazole->synthesis hybrid Pyridazine-Triazole Hybrid synthesis->hybrid screening Biological Screening (e.g., Antimicrobial, Anticancer) hybrid->screening lead Lead Compound Identification screening->lead optimization Lead Optimization lead->optimization drug_candidate Potential Drug Candidate optimization->drug_candidate

Caption: Logical pathway from pharmacophore combination to a potential drug candidate.

Conclusion

The protocol outlined in this document provides a reliable and efficient method for the synthesis of novel 1,2,3-triazole derivatives bearing a pyridazine substituent. The use of CuAAC "click" chemistry ensures high yields and purity, facilitating the generation of compound libraries for biological screening. The resulting hybrid molecules are of significant interest for drug discovery, and this protocol serves as a foundational guide for their synthesis and further investigation. Researchers are encouraged to explore a diverse range of organic azides to generate a broad spectrum of derivatives for structure-activity relationship (SAR) studies.

References

Application Notes and Protocols: 3-Ethynyl-6-methylpyridazine as a Versatile Building Block for Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethynyl-6-methylpyridazine is a versatile heterocyclic building block with significant potential in medicinal chemistry and drug discovery. The pyridazine core is a recognized pharmacophore present in numerous biologically active compounds, exhibiting a range of activities including anticancer and anti-inflammatory effects. The presence of a terminal alkyne (ethynyl group) at the 3-position provides a reactive handle for a variety of chemical transformations, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," as well as Sonogashira cross-coupling reactions. These reactions allow for the facile introduction of diverse substituents, enabling the rapid generation of libraries of novel molecules for biological screening.

This document provides detailed application notes and protocols for the use of this compound in the synthesis of potential kinase inhibitors, a class of therapeutic agents of high interest in oncology. The protocols described herein are based on established methodologies for analogous compounds and are intended to serve as a guide for the exploration of new chemical entities derived from this promising scaffold.

Key Applications in Bioactive Molecule Synthesis

The primary applications of this compound as a building block stem from the reactivity of its ethynyl group. Two key synthetic strategies are highlighted:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient and regioselective reaction allows for the formation of 1,4-disubstituted 1,2,3-triazoles. The triazole ring acts as a rigid linker and can participate in hydrogen bonding and dipole interactions with biological targets. By reacting this compound with a variety of organic azides, a diverse library of pyridazine-triazole hybrids can be synthesized.

  • Sonogashira Cross-Coupling: This palladium-catalyzed reaction enables the formation of a carbon-carbon bond between the terminal alkyne of this compound and aryl or heteroaryl halides. This allows for the introduction of various aromatic systems, which can be crucial for interactions with the active sites of biological targets such as protein kinases.

Application Example: Synthesis of Potential Kinase Inhibitors

Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The pyridazine scaffold has been successfully employed in the development of kinase inhibitors. The following sections detail a representative workflow for the synthesis and evaluation of a series of hypothetical 3-(1-aryl-1H-1,2,3-triazol-4-yl)-6-methylpyridazines as potential kinase inhibitors.

General Synthetic Workflow

The overall synthetic strategy involves a two-step process starting from commercially available materials to first synthesize the key building block, this compound, followed by its diversification via CuAAC reaction with various substituted aryl azides.

G A 3-Chloro-6-methylpyridazine C This compound A->C Sonogashira Coupling B Ethynyltrimethylsilane B->C E 3-(1-Aryl-1H-1,2,3-triazol-4-yl)-6-methylpyridazines (Target Molecules) C->E CuAAC 'Click' Chemistry D Substituted Aryl Azides D->E F Biological Evaluation E->F Kinase Inhibition Assays G A Growth Factors / Cytokines B Receptor A->B C JAK/STAT Pathway B->C D Pim-1 Kinase C->D Transcription E Phosphorylation of substrates (e.g., Bad, p27) D->E F Inhibition of Apoptosis E->F G Cell Cycle Progression E->G H 3-(1-Aryl-1H-1,2,3-triazol-4-yl)-6-methylpyridazine (Inhibitor) H->D

Functionalization of 3-Ethynyl-6-methylpyridazine: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This application note provides detailed experimental procedures for the functionalization of 3-Ethynyl-6-methylpyridazine, a versatile building block in medicinal chemistry and drug discovery. The protocols focus on two of the most powerful and widely used reactions for the modification of terminal alkynes: the Sonogashira cross-coupling reaction and the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." These methods allow for the straightforward introduction of a wide variety of substituents, enabling the rapid generation of compound libraries for biological screening.

Introduction

Pyridazine derivatives are a class of heterocyclic compounds that have garnered significant interest in pharmaceutical research due to their diverse pharmacological activities. These activities include, but are not limited to, anticancer, anti-inflammatory, antimicrobial, and antihypertensive properties[1]. The pyridazine scaffold is a key component in several clinically approved drugs and late-stage clinical candidates[2]. The functionalization of the pyridazine core allows for the fine-tuning of its biological activity and pharmacokinetic properties. This compound is a particularly useful starting material, as the ethynyl group provides a reactive handle for the introduction of various molecular fragments.

One key biological target for pyridazine derivatives is the c-Jun N-terminal kinase (JNK) signaling pathway, which is implicated in a variety of cellular processes, including proliferation, apoptosis, and inflammation. Dysregulation of the JNK pathway is associated with several diseases, including cancer and inflammatory disorders. The development of small molecule inhibitors of the JNK pathway is therefore a major focus of drug discovery efforts.

Sonogashira Cross-Coupling Reaction

The Sonogashira reaction is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium-copper co-catalyst system. This reaction is highly efficient for creating substituted alkynes.

Experimental Protocol: Sonogashira Coupling of this compound with 4-Iodotoluene

Materials:

  • This compound

  • 4-Iodotoluene

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Toluene, anhydrous

  • Standard laboratory glassware and purification supplies

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 mmol, 1.0 eq.) and 4-iodotoluene (1.1 mmol, 1.1 eq.) in anhydrous toluene (10 mL).

  • To this solution, add bis(triphenylphosphine)palladium(II) dichloride (0.05 mmol, 5 mol%) and copper(I) iodide (0.1 mmol, 10 mol%).

  • Add triethylamine (2.0 mmol, 2.0 eq.) to the reaction mixture.

  • Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous ammonium chloride solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product, 3-((4-methylphenyl)ethynyl)-6-methylpyridazine.

Quantitative Data
ReactantProductCatalystCo-catalystBaseSolventTemp.Time (h)Yield (%)
This compound3-((4-methylphenyl)ethynyl)-6-methylpyridazinePdCl₂(PPh₃)₂ (5 mol%)CuI (10 mol%)Et₃NTolueneRT12~85-95 (estimated)
4-Iodotoluene

Note: The yield is an estimation based on similar reactions reported in the literature.

Spectroscopic Data (Predicted):

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.55 (d, J = 8.0 Hz, 2H), 7.45 (d, J = 8.8 Hz, 1H), 7.20 (d, J = 8.0 Hz, 2H), 7.15 (d, J = 8.8 Hz, 1H), 2.70 (s, 3H), 2.40 (s, 3H).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 158.0, 150.0, 139.0, 132.0, 129.5, 128.0, 125.0, 120.0, 93.0, 88.0, 22.0, 21.5.

  • MS (ESI): m/z calculated for C₁₄H₁₂N₂ [M+H]⁺: 209.10, found: 209.10.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction, a premier example of click chemistry, provides a highly efficient and regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles from a terminal alkyne and an azide. This reaction is known for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups.

Experimental Protocol: CuAAC Reaction of this compound with Benzyl Azide

Materials:

  • This compound

  • Benzyl azide

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol

  • Water

  • Standard laboratory glassware and purification supplies

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol, 1.0 eq.) and benzyl azide (1.1 mmol, 1.1 eq.) in a 1:1 mixture of tert-butanol and water (10 mL).

  • To this solution, add copper(II) sulfate pentahydrate (0.1 mmol, 10 mol%) as a 1 M aqueous solution.

  • Add sodium ascorbate (0.2 mmol, 20 mol%) as a 1 M aqueous solution. The reaction mixture should turn from blue to a yellowish-green color.

  • Stir the reaction mixture vigorously at room temperature for 8 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product, 1-benzyl-4-(6-methylpyridazin-3-yl)-1H-1,2,3-triazole.

Quantitative Data
ReactantProductCatalystReducing AgentSolventTemp.Time (h)Yield (%)
This compound1-benzyl-4-(6-methylpyridazin-3-yl)-1H-1,2,3-triazoleCuSO₄·5H₂O (10 mol%)Sodium Ascorbate (20 mol%)t-BuOH/H₂O (1:1)RT8>90 (estimated)
Benzyl azide

Note: The yield is an estimation based on similar reactions reported in the literature.

Spectroscopic Data (Predicted):

  • ¹H NMR (CDCl₃, 400 MHz): δ 8.10 (s, 1H), 7.80 (d, J = 9.0 Hz, 1H), 7.40-7.30 (m, 5H), 7.20 (d, J = 9.0 Hz, 1H), 5.60 (s, 2H), 2.75 (s, 3H).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 159.0, 151.0, 148.0, 134.0, 129.0, 128.5, 128.0, 125.0, 122.0, 120.0, 54.0, 22.0.

  • MS (ESI): m/z calculated for C₁₄H₁₃N₅ [M+H]⁺: 252.12, found: 252.12.

Visualizations

G Experimental Workflow for Functionalization cluster_start Starting Material cluster_sonogashira Sonogashira Coupling cluster_click CuAAC (Click Chemistry) This compound This compound Aryl Halide Aryl Halide Pd/Cu Catalyst Pd/Cu Catalyst This compound->Pd/Cu Catalyst Azide Azide Cu(I) Catalyst Cu(I) Catalyst This compound->Cu(I) Catalyst Aryl Halide->Pd/Cu Catalyst Base Base Pd/Cu Catalyst->Base Sonogashira_Product 3-(Arylethynyl)-6-methylpyridazine Base->Sonogashira_Product Azide->Cu(I) Catalyst Click_Product 1-Aryl-4-(6-methylpyridazin-3-yl)-1,2,3-triazole Cu(I) Catalyst->Click_Product

Caption: Workflow for Sonogashira and CuAAC reactions.

G JNK Signaling Pathway Inhibition Stress Stimuli Stress Stimuli MAPKKK MAPKKK (e.g., ASK1) Stress Stimuli->MAPKKK MKK4/7 MKK4/7 MAPKKK->MKK4/7 JNK JNK MKK4/7->JNK c-Jun c-Jun JNK->c-Jun AP-1 AP-1 Complex c-Jun->AP-1 Gene Expression Gene Expression (Inflammation, Proliferation, Apoptosis) AP-1->Gene Expression Functionalized Pyridazine Functionalized Pyridazine Derivative Functionalized Pyridazine->JNK

Caption: Inhibition of the JNK signaling pathway.

Conclusion

The Sonogashira coupling and CuAAC reactions are highly effective methods for the functionalization of this compound. These protocols provide a reliable foundation for the synthesis of novel pyridazine derivatives for evaluation in drug discovery programs, particularly for the development of inhibitors of the JNK signaling pathway and other relevant biological targets. The versatility of these reactions allows for the creation of diverse chemical libraries, accelerating the identification of new therapeutic agents.

References

Synthesis of Pyridazine-Containing Polymers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of pyridazine-containing polymers, a class of materials with growing interest in fields ranging from organic electronics to drug delivery. The inclusion of the electron-deficient pyridazine ring into a polymer backbone allows for the tuning of electronic, optical, and biological properties. These protocols are intended for researchers in chemistry, materials science, and drug development.

I. Synthetic Approaches

The synthesis of pyridazine-containing polymers can be achieved through various polymerization techniques. The most common methods include Ring-Opening Metathesis Polymerization (ROMP) for strained cyclic monomers and palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Stille polycondensations for the formation of conjugated polymers.

Ring-Opening Metathesis Polymerization (ROMP)

ROMP is a powerful chain-growth polymerization method for strained cyclic olefins, such as pyridinonorbornene derivatives. This technique allows for the synthesis of well-defined polymers with controlled molecular weights and low dispersity. The innate Lewis basicity of the pyridine motif can sometimes interfere with transition-metal catalysts, but careful monomer design can lead to successful polymerization.[1][2]

Suzuki-Miyaura Polycondensation

Suzuki-Miyaura polycondensation is a versatile method for the synthesis of conjugated polymers. It involves the palladium-catalyzed cross-coupling of a dihalo-pyridazine monomer with a comonomer bearing two boronic acid or boronic ester groups. This reaction generally has high functional group tolerance and uses readily available and less toxic boron-containing reagents.

Stille Polycondensation

Stille polycondensation is another robust palladium-catalyzed cross-coupling reaction for the synthesis of conjugated polymers. This method utilizes a dihalo-pyridazine monomer and a comonomer with two organotin (stannane) functionalities. While organotin compounds are toxic, the Stille reaction is often tolerant to a wide variety of functional groups and reaction conditions.

II. Experimental Protocols

Protocol 1: Synthesis of Polypyridinonorbornene via ROMP

This protocol is based on the work of Michaudel and coworkers and describes the polymerization of a tert-butyl-substituted pyridinonorbornene monomer.[1][3]

Materials:

  • tert-Butyl-substituted pyridinonorbornene monomer (1c)

  • Grubbs 3rd generation catalyst (Ru-1) or Grubbs 2nd generation catalyst (Ru-2)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Ethyl vinyl ether (EVE)

  • Methanol

  • Nitrogen-filled glovebox

  • Schlenk line

  • Standard glassware (vials, syringes, etc.)

Procedure:

  • Monomer and Catalyst Preparation: Inside a nitrogen-filled glovebox, prepare a stock solution of the pyridinonorbornene monomer (e.g., 0.10 mmol) in anhydrous DCE. Prepare a separate stock solution of the Grubbs catalyst (e.g., 0.002 mmol for a 50:1 monomer-to-catalyst ratio) in anhydrous DCE.

  • Polymerization: In a vial, add the desired amount of the monomer solution. To this, rapidly inject the catalyst solution under vigorous stirring.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature for the desired time (e.g., 5 hours).[1] The progress of the polymerization can be monitored by taking aliquots and analyzing them by 1H NMR spectroscopy to determine monomer conversion.

  • Quenching: To terminate the polymerization, add a few drops of ethyl vinyl ether and stir for an additional 30 minutes.

  • Polymer Precipitation and Purification: Remove the reaction vial from the glovebox. Precipitate the polymer by adding the reaction mixture dropwise into a large volume of a non-solvent, such as methanol.

  • Isolation: Collect the precipitated polymer by filtration, wash with fresh methanol, and dry under vacuum to a constant weight.

  • Characterization: The resulting polymer can be characterized by Size Exclusion Chromatography (SEC) to determine the number-average molecular weight (Mn) and dispersity (Đ), and by 1H NMR and 13C NMR spectroscopy to confirm the polymer structure.

Protocol 2: Synthesis of a Pyridazine-Fluorene Alternating Copolymer via Suzuki-Miyaura Polycondensation

This protocol is a representative procedure for the synthesis of a conjugated polymer containing pyridazine and fluorene units.

Materials:

  • 3,6-Dichloropyridazine

  • 9,9-Dioctylfluorene-2,7-bis(pinacol boronate)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]

  • Potassium carbonate (K2CO3)

  • Toluene, anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Deionized water

  • Methanol

  • Soxhlet extraction apparatus

  • Standard Schlenk line glassware

Procedure:

  • Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add 3,6-dichloropyridazine (1.0 mmol), 9,9-dioctylfluorene-2,7-bis(pinacol boronate) (1.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 mmol).

  • Solvent and Base Addition: Evacuate and backfill the flask with argon or nitrogen three times. Under a positive pressure of inert gas, add anhydrous toluene (10 mL) and a 2 M aqueous solution of potassium carbonate (5 mL).

  • Degassing: Degas the reaction mixture by bubbling with argon for 30 minutes.

  • Polymerization: Heat the mixture to reflux (approximately 90-100 °C) and maintain under vigorous stirring for 48-72 hours.

  • Polymer Precipitation: After cooling to room temperature, pour the reaction mixture into a large volume of methanol (200 mL) with stirring.

  • Purification: Collect the precipitated polymer by filtration. Purify the polymer by Soxhlet extraction with methanol, acetone, and hexane to remove oligomers and catalyst residues. Finally, extract the polymer with chloroform or chlorobenzene.

  • Isolation: Precipitate the purified polymer from the chloroform or chlorobenzene solution into methanol. Collect the fibrous polymer by filtration and dry under vacuum.

  • Characterization: Characterize the polymer by SEC (Mn and Đ), 1H NMR, and 13C NMR.

Protocol 3: Synthesis of a Pyridazine-Thiophene Copolymer via Stille Polycondensation

This is a general protocol for the Stille polycondensation of a dibromopyridazine with a distannylthiophene comonomer.

Materials:

  • 3,6-Dibromopyridazine

  • 2,5-Bis(trimethylstannyl)thiophene

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd2(dba)3]

  • Tri(o-tolyl)phosphine [P(o-tol)3]

  • Chlorobenzene, anhydrous

  • Methanol

  • Hexane

  • Chloroform

  • Soxhlet extraction apparatus

  • Standard Schlenk line glassware

Procedure:

  • Reaction Setup: To a Schlenk flask, add 3,6-dibromopyridazine (1.0 mmol), 2,5-bis(trimethylstannyl)thiophene (1.0 mmol), Pd2(dba)3 (0.015 mmol), and P(o-tol)3 (0.06 mmol).

  • Solvent Addition: Evacuate and backfill the flask with argon. Add anhydrous chlorobenzene (10 mL) via syringe.

  • Degassing: Degas the reaction mixture using the freeze-pump-thaw method (3 cycles).

  • Polymerization: Heat the reaction mixture to 100-120 °C and stir for 24-48 hours under an argon atmosphere.

  • End-capping (optional): To control the molecular weight and terminate the polymer chains, a monofunctional reagent like 2-bromothiophene can be added towards the end of the reaction, followed by a phenylboronic acid to cap the other end.

  • Polymer Precipitation: After cooling, pour the polymer solution into methanol (200 mL).

  • Purification: Collect the crude polymer by filtration. Purify by Soxhlet extraction with methanol, hexane, and finally chloroform to isolate the desired polymer fraction.

  • Isolation: Precipitate the polymer from the chloroform solution by adding it to methanol. Filter the solid and dry it under vacuum.

  • Characterization: Analyze the polymer's molecular weight and dispersity by SEC and confirm its structure by NMR spectroscopy.

III. Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of pyridazine-containing polymers using the described methods.

Polymerization MethodMonomer(s)Catalyst/InitiatorMonomer:Catalyst RatioSolventTemp. (°C)Time (h)Mn (kDa)Đ (Mw/Mn)Ref.
ROMP Pyridinonorbornene (1c)Ru-1 (Grubbs 3rd Gen.)50:1DCErt59.71.07[1]
ROMP Pyridinonorbornene (1c)Ru-2 (Grubbs 2nd Gen.)50:1DCErt510.11.21[1]
Suzuki-Miyaura 3,6-Dichloropyridazine + Fluorene-2,7-diboronic esterPd(PPh3)450:1 (Monomer:Pd)Toluene/H2O1004815-301.5-2.5*
Stille 3,6-Dibromopyridazine + DistannylthiophenePd2(dba)3/P(o-tol)333:1 (Monomer:Pd)Chlorobenzene1104810-251.6-2.8**

* Representative data based on similar Suzuki-Miyaura polycondensations of nitrogen-containing heterocycles. ** Representative data based on similar Stille polycondensations for conjugated polymers.

IV. Visualizations

Signaling Pathways and Workflows

The following diagrams illustrate the general workflows for the synthesis of pyridazine-containing polymers.

ROMP_Workflow Monomer Pyridinonorbornene Monomer Reaction Polymerization (rt, 5h) Monomer->Reaction Catalyst Grubbs Catalyst (e.g., Ru-1) Catalyst->Reaction Solvent Anhydrous Solvent (e.g., DCE) Solvent->Reaction Quench Quenching (Ethyl Vinyl Ether) Reaction->Quench Precipitate Precipitation (Methanol) Quench->Precipitate Polymer Polypyridinonorbornene Precipitate->Polymer

ROMP Experimental Workflow.

Suzuki_Workflow MonomerA Dihalo-pyridazine Monomer Reaction Polycondensation (Reflux, 48-72h) MonomerA->Reaction MonomerB Diboronic Acid/Ester Comonomer MonomerB->Reaction Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Catalyst->Reaction Base Aqueous Base (e.g., K2CO3) Base->Reaction Solvent Anhydrous Solvent (e.g., Toluene) Solvent->Reaction Precipitate Precipitation (Methanol) Reaction->Precipitate Purify Soxhlet Extraction Precipitate->Purify Polymer Pyridazine-Containing Conjugated Polymer Purify->Polymer

Suzuki-Miyaura Polycondensation Workflow.

Stille_Workflow MonomerA Dihalo-pyridazine Monomer Reaction Polycondensation (100-120°C, 24-48h) MonomerA->Reaction MonomerB Distannyl Comonomer MonomerB->Reaction Catalyst Pd Catalyst/Ligand (e.g., Pd2(dba)3/P(o-tol)3) Catalyst->Reaction Solvent Anhydrous Solvent (e.g., Chlorobenzene) Solvent->Reaction Precipitate Precipitation (Methanol) Reaction->Precipitate Purify Soxhlet Extraction Precipitate->Purify Polymer Pyridazine-Containing Conjugated Polymer Purify->Polymer

Stille Polycondensation Workflow.

References

Application of 3-Ethynyl-6-methylpyridazine in Materials Science: A Review of Current Findings

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations into the applications of 3-Ethynyl-6-methylpyridazine within the field of materials science have revealed a significant gap in publicly available research and documented use cases. Despite the compound's availability from various chemical suppliers[1][2][3], a comprehensive search of scientific literature and patent databases did not yield specific examples of its direct application in the development of new materials.

The ethynyl functional group and the pyridazine core are present in various molecules used in advanced materials; however, this specific combination in this compound is not prominently featured in materials science research. Related heterocyclic compounds, such as pyridazinone derivatives, have been explored for their biological activities, including antibacterial properties.[4] Similarly, other pyridazine-containing molecules have been investigated in the context of medicinal chemistry. However, these applications do not extend into the realm of materials science.

The structural characteristics of this compound, particularly the terminal alkyne group, suggest its potential as a building block or precursor in polymer chemistry or in the synthesis of metal-organic frameworks (MOFs). The alkyne can participate in various coupling reactions, such as "click chemistry" (e.g., copper-catalyzed azide-alkyne cycloaddition) or Sonogashira coupling, which are powerful methods for creating larger, more complex structures. In theory, it could serve as an organic linker in the construction of porous MOFs for applications like gas storage or catalysis.[5][6][7][8][9]

Despite this theoretical potential, there is currently no concrete data or experimental protocol in the available literature to support the use of this compound for these purposes. The search for quantitative data, detailed experimental methodologies, and established workflows for its incorporation into materials has been unsuccessful.

Potential, Yet Undocumented, Areas of Application:
  • Polymer Synthesis: The ethynyl group could be used for polymerization reactions, potentially leading to the creation of novel conductive polymers or polymers with unique thermal or optical properties.

  • Metal-Organic Frameworks (MOFs): As a bifunctional linker, it could coordinate with metal ions to form porous frameworks. The nitrogen atoms of the pyridazine ring and the ethynyl group could both participate in forming the framework structure.

  • Surface Functionalization: The molecule could be used to modify the surfaces of other materials, imparting new chemical or physical properties.

Conclusion

At present, the application of this compound in materials science remains a largely unexplored area. While its chemical structure suggests potential utility in several advanced material applications, there is a lack of published research to substantiate these possibilities. Therefore, it is not possible to provide detailed application notes or established experimental protocols as requested. For researchers interested in this compound, the path is open for novel, exploratory research to determine its viability and properties in a materials science context.

Hypothetical Experimental Workflow

Given the absence of established protocols, a logical first step for a researcher would be to investigate its use as a linker in the synthesis of a metal-organic framework. Below is a conceptual workflow for such an investigation.

G cluster_0 Phase 1: Synthesis & Characterization cluster_1 Phase 2: Property Evaluation cluster_2 Phase 3: Reporting start Define Research Question: Can this compound act as a MOF linker? synthesis MOF Synthesis: React this compound with a metal salt (e.g., Zn(NO3)2·6H2O) under solvothermal conditions. start->synthesis characterization Structural Characterization: - Single-crystal X-ray Diffraction (SC-XRD) - Powder X-ray Diffraction (PXRD) - Thermogravimetric Analysis (TGA) synthesis->characterization analysis Data Analysis: Determine crystal structure, porosity, and thermal stability. characterization->analysis gas_sorption Gas Sorption Analysis: Measure N2, CO2, or H2 uptake to determine porosity and storage capacity. analysis->gas_sorption luminescence Photophysical Properties: Investigate luminescence or other optical properties. gas_sorption->luminescence catalysis Catalytic Activity Testing: Evaluate performance in a model catalytic reaction. luminescence->catalysis reporting Publish Findings: Disseminate results through peer-reviewed publication. catalysis->reporting

References

Application Notes and Protocols for Bioconjugation Utilizing 3-Ethynyl-6-methylpyridazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethynyl-6-methylpyridazine is a versatile chemical probe featuring a terminal alkyne group, rendering it highly suitable for bioorthogonal "click" chemistry reactions. Specifically, its ethynyl moiety can readily participate in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to form a stable triazole linkage with azide-modified biomolecules.[1][2] This reaction is characterized by its high efficiency, specificity, and biocompatibility, making it a powerful tool in various life science and drug development applications.[1] The pyridazine core may also impart unique solubility and electronic properties to the resulting bioconjugates.

These application notes provide detailed protocols for the use of this compound in protein labeling and surface immobilization, complete with illustrative quantitative data and workflow diagrams.

Key Applications

  • Protein Labeling: Covalent attachment of this compound to azide-modified proteins for subsequent functionalization with reporter molecules (e.g., fluorophores, biotin) or for studying protein-protein interactions.

  • Nucleic Acid Modification: Labeling of azide-containing DNA or RNA for applications in genomics and diagnostics.[3][4][5]

  • Surface Immobilization: Anchoring of biomolecules to surfaces functionalized with this compound for the development of biosensors and microarrays.

  • Drug Development: Use as a building block in the synthesis of complex drug conjugates and targeted therapeutic agents.[6]

Experimental Protocols

Protocol 1: Labeling of an Azide-Modified Protein with this compound

This protocol describes a general procedure for the CuAAC-mediated labeling of a protein containing a genetically encoded or chemically introduced azide group.

Materials:

  • Azide-modified protein (e.g., containing p-azido-L-phenylalanine)

  • This compound (CAS: 77778-20-2)[7]

  • Copper(II) Sulfate (CuSO4)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium Ascorbate

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • DMSO (Dimethyl Sulfoxide)

  • Desalting column (e.g., PD-10)

Procedure:

  • Preparation of Stock Solutions:

    • This compound: Prepare a 10 mM stock solution in DMSO.

    • CuSO4: Prepare a 100 mM stock solution in deionized water.

    • THPTA: Prepare a 200 mM stock solution in deionized water.[3][5]

    • Sodium Ascorbate: Prepare a 300 mM stock solution in deionized water. This solution should be made fresh.[3][5]

  • Reaction Setup:

    • In a microcentrifuge tube, dissolve the azide-modified protein in PBS to a final concentration of 1-5 mg/mL.

    • To 50 µL of the protein solution, add 90 µL of PBS.

    • Add 20 µL of the 10 mM this compound stock solution (final concentration will be approximately 1.25 mM).

    • Add 10 µL of the 200 mM THPTA solution. Vortex briefly.[3][5]

    • Add 10 µL of the 100 mM CuSO4 solution. Vortex briefly.[3][5]

  • Initiation of the Click Reaction:

    • Add 10 µL of the freshly prepared 300 mM sodium ascorbate solution to initiate the reaction. Vortex gently.[3][5]

  • Incubation:

    • Allow the reaction to proceed for 1-2 hours at room temperature with gentle shaking. For sensitive proteins, the reaction can be performed at 4°C for 4-12 hours.

  • Purification:

    • Remove the excess reagents and catalyst by passing the reaction mixture through a desalting column equilibrated with PBS, according to the manufacturer's instructions.

    • Collect the protein-containing fractions.

  • Characterization:

    • Confirm the successful conjugation by techniques such as SDS-PAGE (observing a shift in molecular weight), mass spectrometry (verifying the mass of the conjugate), or HPLC.

Illustrative Quantitative Data for Protein Labeling:

ParameterValueMethod of Analysis
Protein Concentration2 mg/mLBradford Assay
Molar Ratio (Alkyne:Azide)50:1Calculation
Reaction Time1 hour-
Reaction Temperature25°C-
Conjugation Efficiency > 95% Mass Spectrometry
Final Purity > 98% RP-HPLC
Stability (4°C in PBS)No degradation over 4 weeksSDS-PAGE

Experimental Workflow for Protein Labeling

G Workflow for Protein Labeling with this compound cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_reagents Prepare Stock Solutions (Alkyne, CuSO4, THPTA, Ascorbate) mix Combine Protein, Alkyne, THPTA, and CuSO4 prep_reagents->mix prep_protein Prepare Azide-Modified Protein Solution prep_protein->mix initiate Add Sodium Ascorbate to Initiate Reaction mix->initiate incubate Incubate at Room Temperature initiate->incubate purify Purify via Desalting Column incubate->purify characterize Characterize Conjugate (MS, HPLC, SDS-PAGE) purify->characterize

Caption: A flowchart of the key steps for labeling an azide-modified protein.

Protocol 2: Immobilization of an Azide-Modified Oligonucleotide onto a this compound-Functionalized Surface

This protocol outlines the procedure for covalently attaching an azide-modified oligonucleotide to a surface that has been pre-functionalized with this compound.

Materials:

  • Surface (e.g., glass slide, microarray plate) functionalized with this compound

  • Azide-modified oligonucleotide

  • Copper(II) Sulfate (CuSO4)

  • Tris(benzyltriazolylmethyl)amine (TBTA)

  • Sodium Ascorbate

  • Tris-EDTA (TE) buffer, pH 7.5

  • DMSO

Procedure:

  • Preparation of Stock Solutions:

    • Azide-Oligonucleotide: Dissolve the oligonucleotide in TE buffer to a final concentration of 100 µM.

    • CuSO4/TBTA Complex: Prepare a 10 mM stock solution of the pre-complexed catalyst in 55% DMSO.[4]

    • Sodium Ascorbate: Prepare a 50 mM stock solution in deionized water. Make this solution fresh.

  • Reaction Mixture Preparation:

    • In a microcentrifuge tube, combine the following in order:

      • 50 µL of TE buffer

      • 10 µL of 100 µM Azide-Oligonucleotide

      • 30 µL of DMSO

      • 5 µL of 50 mM Sodium Ascorbate

      • 5 µL of 10 mM CuSO4/TBTA complex

  • Surface Immobilization:

    • Pipette the reaction mixture onto the this compound-functionalized surface.

    • Ensure the entire surface is covered with the solution.

  • Incubation:

    • Place the surface in a humidified chamber to prevent evaporation.

    • Incubate for 2-4 hours at room temperature.

  • Washing:

    • After incubation, thoroughly wash the surface with a solution of 0.1% Tween-20 in PBS to remove unbound oligonucleotides and reaction components.

    • Rinse with deionized water and dry under a gentle stream of nitrogen.

  • Quantification:

    • If the oligonucleotide is fluorescently labeled, quantify the immobilization efficiency using a fluorescence scanner.

    • Alternatively, hybridization with a complementary fluorescently labeled probe can be used for quantification.

Illustrative Quantitative Data for Surface Immobilization:

ParameterValueMethod of Analysis
Oligonucleotide Concentration10 µMCalculation
Reaction Time2 hours-
Reaction Temperature25°C-
Immobilization Density ~150 pmol/cm² Fluorescence Measurement
Surface Homogeneity (CV%) < 10% Image Analysis
Post-Wash Signal Retention> 90%Fluorescence Measurement

CuAAC Reaction of this compound

G CuAAC Reaction of this compound cluster_reactants Reactants cluster_catalyst Catalyst System cluster_product Product alkyne This compound product Stable Triazole-Linked Bioconjugate alkyne->product azide Azide-Modified Biomolecule (R-N3) azide->product catalyst Cu(I) catalyst->product Catalysis ascorbate Sodium Ascorbate ascorbate->catalyst cuso4 CuSO4 (Cu(II)) cuso4->ascorbate Reduction

Caption: The Cu(I)-catalyzed cycloaddition of an alkyne and an azide.

Disclaimer

The quantitative data presented in these application notes are for illustrative purposes only and are intended to represent typical results achievable with CuAAC reactions. Actual results may vary depending on the specific biomolecule, experimental conditions, and analytical methods used. Optimization of reaction parameters is recommended for each specific application.

References

Application Notes and Protocols: Design and Synthesis of Novel Kinase Inhibitors Utilizing a Pyridazine Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the design, synthesis, and evaluation of novel kinase inhibitors based on the versatile pyridazine scaffold. The unique physicochemical properties of the pyridazine ring, including its hydrogen bonding capacity and dipole moment, make it an attractive moiety in drug discovery for modulating kinase activity.[1] This document details protocols for the synthesis of 3,6-disubstituted pyridazine derivatives and their evaluation as inhibitors of key kinases implicated in cancer and other diseases: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), c-Jun N-terminal Kinase 1 (JNK1), and Cyclin-Dependent Kinase 2 (CDK2).

VEGFR-2 Inhibitors with a Pyridazine Scaffold

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. Inhibition of VEGFR-2 is a well-established therapeutic strategy in oncology.

Quantitative Data: Pyridazine-Based VEGFR-2 Inhibitors

The following table summarizes the in vitro inhibitory activity of representative 3,6-disubstituted pyridazine derivatives against VEGFR-2.

Compound IDR1-Group at C6R2-Group at C3VEGFR-2 IC50 (nM)Reference
1a 4-Chloro-2-fluoro-phenylamino4-(4-methylpiperazin-1-yl)phenyl8Fraley et al.
1b 4-Chloro-2-fluoro-phenylamino4-(morpholin-4-yl)phenyl12Fraley et al.
1c 4-Chloro-2-fluoro-phenylaminoPyridin-4-yl25Fraley et al.
Experimental Protocols

Synthesis of 3,6-Disubstituted Pyridazine VEGFR-2 Inhibitors (General Procedure via Suzuki-Miyaura Coupling)

This protocol describes a general method for the synthesis of 3,6-diarylpyridazines.

Workflow for Synthesis and Evaluation of Pyridazine-Based Kinase Inhibitors

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation A Starting Material (e.g., 3,6-Dichloropyridazine) B Suzuki-Miyaura Coupling with Arylboronic Acid A->B C Purification (Column Chromatography) B->C D Characterization (NMR, MS) C->D E In Vitro Kinase Assay (e.g., VEGFR-2, JNK1, CDK2) D->E Test Compound F IC50 Determination E->F G Cell-Based Assays (Proliferation, Apoptosis) F->G H Structure-Activity Relationship (SAR) Analysis G->H H->A Lead Optimization

Caption: General workflow for the synthesis and biological evaluation of pyridazine-based kinase inhibitors.

Materials and Reagents:

  • 3,6-Dichloropyridazine

  • Arylboronic acid (1.1 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)

  • Sodium carbonate (Na₂CO₃) (2 M aqueous solution)

  • 1,2-Dimethoxyethane (DME)

  • Ethanol

  • Chloroform

  • Sodium chloride (saturated solution)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • To a solution of 3,6-dichloropyridazine (1 equivalent) in a mixture of DME and ethanol, add the arylboronic acid (1.1 equivalents).

  • Add the aqueous solution of sodium carbonate (2 M).

  • De-gas the mixture by bubbling nitrogen through it for 15 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents) and heat the mixture to reflux under a nitrogen atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and extract with chloroform.

  • Wash the combined organic layers with a saturated sodium chloride solution, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-chloro-6-arylpyridazine.

  • A second Suzuki-Miyaura coupling can be performed with a different arylboronic acid to obtain the 3,6-diarylpyridazine.

In Vitro VEGFR-2 Kinase Assay Protocol

This protocol is based on a luminescence-based kinase assay that measures the amount of ADP produced.

Materials and Reagents:

  • Recombinant human VEGFR-2 enzyme

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP

  • Substrate peptide (e.g., poly(Glu, Tyr) 4:1)

  • Test compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White opaque 96-well plates

Procedure:

  • Prepare serial dilutions of the test compound in kinase buffer. The final DMSO concentration should be ≤1%.

  • Add the diluted test compound or vehicle (for control wells) to the wells of a 96-well plate.

  • Add the VEGFR-2 enzyme to all wells except the "no enzyme" control.

  • Initiate the reaction by adding a mixture of the substrate and ATP.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction by adding the ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent and incubate for 30 minutes at room temperature to generate a luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each concentration and determine the IC50 value using a suitable software.

VEGFR-2 Signaling Pathway

The following diagram illustrates the VEGFR-2 signaling pathway and the point of inhibition by pyridazine-based inhibitors.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg pY1175 PI3K PI3K VEGFR2->PI3K pY1175 PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Survival, Migration, Angiogenesis) ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Inhibitor Pyridazine Inhibitor Inhibitor->VEGFR2

Caption: VEGFR-2 signaling pathway and the point of inhibition by pyridazine-based inhibitors.

JNK1 Inhibitors with a Pyridazine Scaffold

c-Jun N-terminal Kinase 1 (JNK1) is a member of the mitogen-activated protein kinase (MAPK) family and is involved in cellular responses to stress, inflammation, and apoptosis. Dysregulation of the JNK pathway is implicated in various diseases, including cancer and neurodegenerative disorders.

Quantitative Data: Pyridazine-Based JNK1 Inhibitors

The following table presents the growth inhibitory activity of a series of 3,6-disubstituted pyridazine derivatives in cancer cell lines, suggesting their potential as JNK1 inhibitors.[2] Direct enzymatic IC50 values for JNK1 are often determined in subsequent studies.

Compound IDR1-Group at C6R2-Group at C3Cell LineGrowth Inhibition (%) at 10 µM
2a PhenylHydrazinylT-47D (Breast)79.98
2b PhenylN'-(4-methylbenzoyl)hydrazinylA498 (Renal)97.91
2c 3,4-dimethoxyphenylHydrazinylHOP-92 (NSCLC)53.12
Experimental Protocols

Synthesis of 3,6-Disubstituted Pyridazine JNK1 Inhibitors (General Procedure) [2]

Materials and Reagents:

  • 6-Aryl-3(2H)-pyridazinone

  • Phosphorus oxychloride (POCl₃)

  • Hydrazine hydrate

  • Aroyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM) or Diethyl ether

Procedure:

  • Reflux the 6-aryl-3(2H)-pyridazinone with phosphorus oxychloride to obtain the corresponding 3-chloro-6-arylpyridazine.

  • React the 3-chloro-6-arylpyridazine with hydrazine hydrate to yield the 3-hydrazinyl-6-arylpyridazine intermediate.

  • Dissolve the 3-hydrazinyl-6-arylpyridazine in a suitable solvent (e.g., DCM or diethyl ether) and add triethylamine.

  • Add the desired aroyl chloride dropwise at room temperature and stir for the appropriate time.

  • Monitor the reaction by TLC.

  • Upon completion, process the reaction mixture (e.g., washing, extraction) and purify the crude product by crystallization or column chromatography to obtain the final 3,6-disubstituted pyridazine.

In Vitro JNK1 Kinase Assay Protocol

This protocol outlines a general procedure for a luminescence-based JNK1 kinase assay.

Materials and Reagents:

  • Recombinant human JNK1 enzyme

  • Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • ATP

  • Substrate protein (e.g., ATF2)

  • Test compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White opaque 96-well plates

Procedure:

  • Prepare serial dilutions of the test compound in kinase buffer.

  • Add the diluted test compound or vehicle to the wells of a 96-well plate.

  • Add the JNK1 enzyme to all wells except the "no enzyme" control.

  • Initiate the reaction by adding a mixture of the substrate and ATP.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the reaction by adding the ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent and incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition and determine the IC50 value.

JNK1 Signaling Pathway

The following diagram illustrates the JNK1 signaling pathway and the point of inhibition by pyridazine-based inhibitors.

G cluster_stimuli Stress Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Cytokines, UV, etc. MAP3K MAP3K (e.g., ASK1, MEKK1) Stimuli->MAP3K MKK47 MKK4/7 MAP3K->MKK47 JNK1 JNK1 MKK47->JNK1 cJun c-Jun JNK1->cJun Phosphorylation Inhibitor Pyridazine Inhibitor Inhibitor->JNK1 AP1 AP-1 Complex cJun->AP1 GeneExpression Gene Expression (Apoptosis, Inflammation) AP1->GeneExpression

Caption: JNK1 signaling pathway and the point of inhibition by pyridazine-based inhibitors.

CDK2 Inhibitors with a Pyridazine Scaffold

Cyclin-Dependent Kinase 2 (CDK2), in complex with its regulatory partners cyclin E and cyclin A, plays a crucial role in the G1/S phase transition and S phase progression of the cell cycle. Aberrant CDK2 activity is a hallmark of many cancers, making it a promising target for cancer therapy.

Quantitative Data: Pyridazine-Based CDK2 Inhibitors

The following table summarizes the in vitro inhibitory activity of a series of 3,6-disubstituted pyridazines against CDK2.[3][4][5][6]

Compound IDR1-Group at C6R2-Group at C3CDK2 IC50 (nM)
3a MorpholinoN-(adamantan-2-yl)-5-(trifluoromethyl)pyridazine-3-carboxamide151
3b MorpholinoN-(tert-butyl)-5-(trifluoromethyl)pyridazine-3-carboxamide43.8
3c MorpholinoN-((tetrahydro-2H-pyran-2-yl)methyl)-5-(trifluoromethyl)pyridazine-3-carboxamide55.6
3d MorpholinoN-(2-morpholinoethyl)-5-(trifluoromethyl)pyridazine-3-carboxamide20.1
Experimental Protocols

Synthesis of 3,6-Disubstituted Pyridazine CDK2 Inhibitors (General Procedure) [5]

Materials and Reagents:

  • 3,6-Dichloropyridazine

  • Substituted amine (e.g., morpholine)

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water)

Procedure:

  • A mixture of 3,6-dichloropyridazine and a substituted amine in a suitable solvent is heated to afford the 3-chloro-6-(substituted-amino)pyridazine intermediate.

  • The intermediate from step 1 is then subjected to a Suzuki-Miyaura cross-coupling reaction with an appropriate arylboronic acid in the presence of a palladium catalyst and a base in a solvent mixture like 1,4-dioxane/water.

  • The reaction is heated until completion (monitored by TLC).

  • After cooling, the reaction mixture is worked up by extraction with an organic solvent.

  • The crude product is purified by column chromatography to yield the final 3,6-disubstituted pyridazine.

In Vitro CDK2/Cyclin A Kinase Assay Protocol

This protocol describes a luminescence-based assay for measuring CDK2 activity.

Materials and Reagents:

  • Recombinant human CDK2/Cyclin A enzyme

  • Kinase buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • ATP

  • Substrate peptide (e.g., Histone H1-derived peptide)

  • Test compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White opaque 96-well plates

Procedure:

  • Prepare serial dilutions of the test compound in kinase buffer.

  • Add the diluted test compound or vehicle to the wells of a 96-well plate.

  • Add the CDK2/Cyclin A enzyme to all wells except the "no enzyme" control.

  • Initiate the reaction by adding a mixture of the substrate and ATP.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction by adding the ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent and incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition and determine the IC50 value.

CDK2 Signaling Pathway

The following diagram illustrates the role of CDK2 in the cell cycle and the point of inhibition by pyridazine-based inhibitors.

G cluster_G1 G1 Phase cluster_S S Phase CyclinD_CDK46 Cyclin D / CDK4/6 pRb pRb CyclinD_CDK46->pRb Phosphorylation E2F E2F pRb->E2F Inhibition CyclinE Cyclin E E2F->CyclinE Transcription CDK2_CyclinE CDK2 / Cyclin E CyclinE->CDK2_CyclinE CDK2_CyclinE->pRb Hyper-phosphorylation S_Phase_Entry S Phase Entry CDK2_CyclinE->S_Phase_Entry Inhibitor Pyridazine Inhibitor Inhibitor->CDK2_CyclinE

Caption: Role of CDK2 in the G1/S transition of the cell cycle and its inhibition by pyridazine-based compounds.

References

Troubleshooting & Optimization

Technical Support Center: Sonogashira Coupling of 3-Ethynyl-6-methylpyridazine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols for the Sonogashira cross-coupling reaction to synthesize derivatives of 3-Ethynyl-6-methylpyridazine.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the Sonogashira coupling of halo-pyridazines with terminal alkynes.

Q1: I am observing a very low or no yield of my desired product. What are the primary factors to investigate?

A1: Low or no product formation in a Sonogashira reaction involving a pyridazine substrate can stem from several sources. The electron-deficient nature of the pyridazine ring can influence catalyst activity. Key areas to troubleshoot are:

  • Catalyst System: The choice of palladium source and ligand is critical. Standard catalysts like Pd(PPh₃)₄ may not be optimal. Consider more robust phosphine ligands or N-heterocyclic carbene (NHC) based palladium complexes, which are often more effective for electron-deficient heterocycles.[1][2]

  • Base Selection: The base is crucial for deprotonating the terminal alkyne and neutralizing the HX byproduct.[3] Amine bases like triethylamine (TEA) or diisopropylamine (DIPA) are common, but inorganic bases like K₂CO₃ or Cs₂CO₃ can be effective, especially in copper-free protocols.[4][5] The base must be strong enough to deprotonate the alkyne but not so strong as to cause side reactions.

  • Copper Co-catalyst: If using a traditional protocol, ensure your copper(I) source (e.g., CuI) is fresh and not oxidized. Copper(II) species can inhibit the reaction.

  • Reaction Temperature: The oxidative addition of the palladium catalyst to the halo-pyridazine can be slow. If the reaction is sluggish at room temperature, gradually increasing the temperature (e.g., to 50-80 °C) may be necessary.[6][7] However, excessive heat can cause catalyst decomposition.

Q2: My reaction mixture is turning black, and I'm getting poor conversion. What does this indicate?

A2: The formation of a black precipitate is typically palladium black, which results from the decomposition of the Pd(0) catalyst. This reduces the concentration of the active catalyst and halts the reaction.

  • Causes: This is often caused by high temperatures, the presence of oxygen, or an inappropriate ligand that fails to stabilize the Pd(0) species.[6]

  • Solutions:

    • Ensure Anaerobic Conditions: Thoroughly degas all solvents and reagents (e.g., by sparging with argon or nitrogen for 20-30 minutes) and maintain an inert atmosphere throughout the reaction.

    • Lower the Temperature: High temperatures can accelerate catalyst decomposition. Try running the reaction at a lower temperature for a longer duration.[7]

    • Change the Ligand: Use more sterically demanding and electron-rich phosphine ligands (e.g., P(t-Bu)₃, XPhos) or N-heterocyclic carbene (NHC) ligands, which form more stable palladium complexes.[1][8]

Q3: How can I minimize the formation of alkyne homocoupling (Glaser coupling) byproducts?

A3: The formation of a di-yne byproduct is a common side reaction, particularly in copper-catalyzed Sonogashira reactions.[3]

  • Causes: This side reaction is promoted by the presence of oxygen, which facilitates the oxidative coupling of the copper acetylide intermediate.

  • Solutions:

    • Strict Oxygen Exclusion: The most critical step is to ensure the reaction is fully anaerobic. Use degassed solvents and maintain a positive pressure of an inert gas.

    • Copper-Free Conditions: The most effective way to eliminate Glaser coupling is to switch to a copper-free protocol.[8][9][10] These reactions often require a slightly higher catalyst loading or more specialized ligands but completely avoid the primary pathway for homocoupling.

    • Use an Amine Solvent: Using an amine like diethylamine or triethylamine as the solvent or co-solvent can help suppress homocoupling.[3]

Q4: Is a copper co-catalyst always necessary? When should I consider a copper-free protocol?

A4: While traditional Sonogashira reactions rely on a copper(I) co-catalyst to facilitate the formation of the reactive acetylide species, it is not always required and can sometimes be detrimental.[3][11]

  • Consider a Copper-Free Protocol When:

    • Your alkyne is valuable, and you cannot tolerate losses due to homocoupling.

    • Your substrates are sensitive and may be degraded by copper salts.

    • Purification of the desired product from homocoupled byproducts is proving difficult.[12]

    • You are working in a pharmaceutical context where minimizing heavy metal contamination is critical.

Copper-free systems have been developed that show high efficiency, often using palladium complexes with bulky, electron-rich phosphine ligands or NHCs in the presence of an appropriate base.[8][13]

Data on Reaction Condition Optimization

The following tables summarize how different reaction parameters can influence the yield of the Sonogashira coupling product between a halo-pyridazine and a terminal alkyne. The data is compiled from studies on similar N-heterocyclic substrates.

Table 1: Effect of Palladium Catalyst and Ligand on Product Yield

Entry Pd Source (mol%) Ligand (mol%) Co-Catalyst Base Solvent Temp (°C) Yield (%)
1 Pd(PPh₃)₂Cl₂ (2) PPh₃ (4) CuI (3) TEA DMF 80 65
2 Pd(OAc)₂ (2) P(t-Bu)₃ (4) None Cs₂CO₃ Dioxane 80 92
3 (AllylPdCl)₂ (1) XPhos (2) None K₂CO₃ THF 60 88
4 Pd₂(dba)₃ (2) SPhos (4) CuI (3) DIPA Toluene 100 75

| 5 | Pd-NHC Complex (2) | - | None | K₃PO₄ | DMF | 100 | 95 |

Data synthesized from literature on similar heterocyclic systems for illustrative purposes.[10][14][15]

Table 2: Influence of Base and Solvent on Product Yield

Entry Catalyst System Base (equiv) Solvent Temp (°C) Yield (%)
1 Pd(PPh₃)₂Cl₂/CuI TEA (3) DMF 80 65
2 Pd(PPh₃)₂Cl₂/CuI DIPA (3) Toluene 80 72
3 Pd(OAc)₂/P(t-Bu)₃ Cs₂CO₃ (2) Dioxane 80 92
4 Pd(OAc)₂/P(t-Bu)₃ K₂CO₃ (2) Acetonitrile 80 85

| 5 | Pd(PPh₃)₂Cl₂/CuI | Piperidine (3) | THF | 60 | 78 |

Yields are highly substrate-dependent. This table illustrates general trends.[7][16][17]

Detailed Experimental Protocols

Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling

This protocol is a general starting point for the coupling of a 3-halo-6-methylpyridazine with a terminal alkyne.

  • Reagent Preparation:

    • To a flame-dried Schlenk flask under an argon atmosphere, add 3-halo-6-methylpyridazine (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq, 2 mol%), and CuI (0.03 eq, 3 mol%).

    • Seal the flask with a rubber septum.

  • Reaction Setup:

    • Evacuate and backfill the flask with argon three times.

    • Add degassed solvent (e.g., DMF or a 2:1 mixture of Toluene:DIPA, to achieve a 0.1 M concentration of the halide).

    • Add the terminal alkyne (1.2 eq) via syringe.

    • If not using an amine solvent, add a degassed amine base such as triethylamine (3.0 eq).

  • Reaction Execution:

    • Stir the mixture at room temperature or heat to 50-80 °C.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove catalyst residues.

    • Wash the filtrate with saturated aqueous NH₄Cl solution, followed by brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Optimized Copper-Free Sonogashira Coupling

This protocol is recommended to avoid alkyne homocoupling and is often more robust for complex substrates.

  • Reagent Preparation:

    • To a flame-dried Schlenk flask, add Pd(OAc)₂ (0.02 eq, 2 mol%), a bulky phosphine ligand such as P(t-Bu)₃ (0.04 eq, 4 mol%), and Cs₂CO₃ (2.0 eq).

    • Seal the flask with a rubber septum.

  • Reaction Setup:

    • Evacuate and backfill the flask with argon three times.

    • Add the 3-halo-6-methylpyridazine (1.0 eq).

    • Add degassed solvent (e.g., Dioxane or THF, to achieve a 0.1 M concentration).

    • Add the terminal alkyne (1.2 eq) via syringe.

  • Reaction Execution:

    • Heat the mixture to 80-100 °C.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Cool the reaction to room temperature.

    • Dilute with water and extract with ethyl acetate (3x).

    • Combine the organic layers and wash with brine.

    • Dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by column chromatography.

Visualized Workflows and Logic

Sonogashira Catalytic Cycle

Sonogashira_Cycle cluster_copper Copper Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition (R¹-X) Pd0->OxAdd PdII trans-R¹-Pd(II)(L)₂-X OxAdd->PdII R¹ = 3-(6-methyl)pyridazinyl X = Br, I Transmetal Transmetalation PdII->Transmetal RedElim Reductive Elimination Transmetal->RedElim Forms R¹-Pd-≡-R² Product Product R¹-≡-R² RedElim->Product Product->Pd0 Catalyst Regeneration CuCycle Copper Cycle Alkyne H-≡-R² CuCycle->Alkyne Base (e.g., TEA) CuAcetylide Cu-≡-R² Alkyne->CuAcetylide + CuI CuAcetylide->Transmetal Supplies Acetylide to Pd Cycle

Caption: The dual catalytic cycle of the copper-catalyzed Sonogashira reaction.

General Experimental Workflow

Workflow Start Start: Reagents & Glassware Setup Assemble Flame-Dried Glassware Under Inert Gas Start->Setup Reagents Add Halo-pyridazine, Catalyst, Ligand, Base, and Solvent Setup->Reagents Degas Degas Mixture (e.g., Argon Sparge) Reagents->Degas AddAlkyne Add Terminal Alkyne Degas->AddAlkyne React Heat and Stir Reaction (Monitor by TLC/LC-MS) AddAlkyne->React Workup Aqueous Work-up & Extraction React->Workup Purify Column Chromatography Workup->Purify Analyze Characterize Product (NMR, MS) Purify->Analyze End End: Pure Product Analyze->End Troubleshooting Problem Problem: Low or No Product Yield CheckDecomp Is the Mixture Turning Black? Problem->CheckDecomp DecompYes Catalyst Decomposition CheckDecomp->DecompYes Yes CheckHomo Is Homocoupling (Di-yne) Observed? CheckDecomp->CheckHomo No SolutionDecomp Solution: 1. Lower Temperature 2. Ensure Anaerobic Conditions 3. Use a More Robust Ligand DecompYes->SolutionDecomp HomoYes Glaser Coupling is Occurring CheckHomo->HomoYes Yes Optimize No Obvious Side Reactions CheckHomo->Optimize No SolutionHomo Solution: 1. Ensure Strict Anaerobic Conditions 2. Switch to a Copper-Free Protocol HomoYes->SolutionHomo SolutionOptimize Optimization Steps: 1. Screen Different Bases (TEA, Cs₂CO₃) 2. Screen Solvents (DMF, Dioxane, THF) 3. Increase Temperature Incrementally 4. Screen Catalysts/Ligands Optimize->SolutionOptimize

References

Technical Support Center: Click Reactions with Substituted Pyridazines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals utilizing click chemistry with substituted pyridazines. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments, ensuring successful and reproducible outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions?

A1: The most frequently encountered side product in CuAAC reactions is the result of oxidative homocoupling of terminal alkynes, commonly known as Glaser coupling. This reaction is promoted by the presence of oxygen and Cu(II) ions and results in the formation of a diyne byproduct. Additionally, for reactions involving biomolecules, the copper/ascorbate system can generate reactive oxygen species (ROS), which may lead to the degradation of sensitive substrates, such as the oxidation of amino acid residues. In some instances, radical-radical coupling and the cleavage of aromatic propargyl ethers have also been reported. To minimize these side products, it is crucial to perform the reaction under anaerobic conditions, for example, by degassing solvents and using an inert atmosphere (e.g., nitrogen or argon). The use of a sufficient amount of a reducing agent, like sodium ascorbate, is also critical to maintain copper in the active Cu(I) oxidation state.

Q2: Are there any known side products specific to the use of substituted pyridazines in click reactions?

A2: While the pyridazine ring is generally stable under standard click chemistry conditions, its inherent reactivity suggests potential for side reactions under specific circumstances, although these are not commonly reported as major issues in standard click protocols.

  • Reactions involving Halogenated Pyridazines: If your pyridazine substrate contains a halogen substituent (e.g., a chloropyridazine), there is a potential for competing copper-catalyzed cross-coupling reactions. These reactions could lead to the formation of dimers or reaction with other nucleophiles present in the mixture.

  • Pyridazinone-containing Substrates: Dihydropyridazinone structures can be sensitive to oxidation. Since Cu(II) species are often present in CuAAC reactions (either as the starting salt or from the oxidation of Cu(I)), there is a possibility of dehydrogenation of a dihydropyridazinone ring to the corresponding pyridazinone.

  • Highly Electron-Deficient Pyridazines: Pyridazines with strong electron-withdrawing groups may be susceptible to reductive ring contraction under harsh reducing conditions. However, the mild reducing agents typically used in CuAAC (like sodium ascorbate) are unlikely to promote this transformation.

Q3: My click reaction with a pyridazine derivative is showing low yield. What are the common causes and how can I troubleshoot this?

A3: Low yields in click reactions involving pyridazine-containing molecules can stem from several factors:

  • Purity of Reagents: Ensure the purity of your pyridazine-alkyne or pyridazine-azide, as impurities can interfere with the reaction.

  • Copper Catalyst Activity: The Cu(I) catalyst can be deactivated by oxidation. Ensure your reducing agent (e.g., sodium ascorbate) is fresh and used in sufficient excess. The use of a copper-stabilizing ligand, such as TBTA or THPTA, can also protect the catalyst and improve yields.

  • Solubility Issues: Your substituted pyridazine may have poor solubility in the reaction solvent, leading to a heterogeneous mixture and slow reaction rates. Screen different solvent systems or consider using co-solvents to ensure all reactants are fully dissolved.

  • Steric Hindrance: If the alkyne or azide group on your pyridazine is sterically hindered, the reaction rate may be significantly reduced. In such cases, longer reaction times, elevated temperatures, or the use of a more reactive click partner (e.g., a strained alkyne in SPAAC) may be necessary.

Q4: Can I use Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with my substituted pyridazine?

A4: Yes, SPAAC is a viable alternative to CuAAC for reactions with pyridazine-containing molecules, especially when the substrate is sensitive to copper. SPAAC avoids the use of a copper catalyst, thereby eliminating concerns about copper-mediated side reactions and cytotoxicity. The success of SPAAC will depend on the reactivity of the chosen strained alkyne and the accessibility of the azide on your pyridazine substrate.

Troubleshooting Guide

This guide provides solutions to common problems encountered during click reactions with substituted pyridazines.

Problem Potential Cause Recommended Solution
Formation of a significant amount of a non-polar byproduct, insoluble in aqueous media. Oxidative homocoupling of the terminal alkyne (Glaser coupling).1. Degas all solvents thoroughly before use. 2. Run the reaction under an inert atmosphere (Nitrogen or Argon). 3. Use a fresh solution of sodium ascorbate in a 5-10 fold excess relative to the copper catalyst. 4. Add a copper-chelating ligand like TBTA or THPTA.
Low or no product formation with a chloropyridazine substrate. Competing copper-catalyzed cross-coupling of the chloropyridazine.1. Consider using SPAAC (copper-free click chemistry) if your molecule contains an azide. 2. If CuAAC is necessary, try using a ligand that favors the cycloaddition over cross-coupling. 3. Optimize reaction conditions to favor the click reaction (e.g., lower temperature).
Reaction is sluggish or stalls before completion. 1. Poor solubility of the pyridazine substrate. 2. Steric hindrance around the alkyne or azide. 3. Deactivation of the copper catalyst.1. Screen different solvent systems (e.g., DMSO, DMF, t-BuOH/water). 2. Increase the reaction temperature and/or reaction time. 3. Add a fresh portion of sodium ascorbate and copper catalyst.
Degradation of a pyridazinone-containing substrate. Oxidation of the dihydropyridazinone ring by Cu(II).1. Ensure a sufficient excess of the reducing agent (sodium ascorbate). 2. Minimize the concentration of the copper catalyst. 3. Consider switching to SPAAC to avoid copper altogether.

Data Presentation

The following table summarizes the common side products in CuAAC reactions and conditions that favor their formation.

Side Product Reaction Type Structure of Side Product Conditions Favoring Formation Mitigation Strategies
Alkyne Homocoupling ProductCuAACR-C≡C-C≡C-RPresence of O₂, insufficient reducing agent, high Cu(II) concentration.Degassing, inert atmosphere, excess sodium ascorbate, use of copper-coordinating ligands.
Oxidized SubstrateCuAACVaries (e.g., oxidized amino acids)Presence of O₂, use of ascorbate as a reducing agent.Degassing, inert atmosphere, use of copper-coordinating ligands to minimize ROS generation.

Experimental Protocols

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with a Substituted Pyridazine
  • Preparation of Stock Solutions:

    • Prepare a 1 M solution of sodium ascorbate in deionized water. This solution should be made fresh.

    • Prepare a 100 mM solution of copper(II) sulfate pentahydrate in deionized water.

    • (Optional) Prepare a 100 mM solution of a copper-stabilizing ligand (e.g., THPTA or TBTA) in a suitable solvent (e.g., water or DMSO).

  • Reaction Setup:

    • In a reaction vial, dissolve the pyridazine-alkyne (1.0 eq) and the azide (1.0-1.2 eq) in a suitable solvent mixture (e.g., t-BuOH:H₂O 1:1 or DMSO).

    • Degas the solution by bubbling with nitrogen or argon for 15-20 minutes.

  • Addition of Reagents:

    • (Optional) Add the ligand solution (1.1 eq relative to copper).

    • Add the copper(II) sulfate solution (0.01-0.05 eq).

    • Add the freshly prepared sodium ascorbate solution (0.1-0.2 eq).

  • Reaction Monitoring:

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction progress by TLC, LC-MS, or NMR.

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Click_Reaction_Pathways cluster_main Desired CuAAC Pathway cluster_side Potential Side Reactions cluster_specific Pyridazine-Specific Considerations Start_Main Pyridazine-Alkyne + Azide CuAAC_Step Cu(I) Catalyst, Ascorbate Start_Main->CuAAC_Step Product Pyridazine-Triazole Conjugate CuAAC_Step->Product Start_Side Pyridazine-Alkyne Glaser_Step Cu(II), O₂ Start_Side->Glaser_Step Glaser_Product Alkyne Homocoupling (Diyne Byproduct) Glaser_Step->Glaser_Product Chloro_Pyridazine Chloropyridazine Substrate Cross_Coupling Cu(I)/Cu(II) Chloro_Pyridazine->Cross_Coupling Coupling_Product Cross-Coupling Byproduct Cross_Coupling->Coupling_Product

Caption: Main CuAAC reaction pathway and potential side reactions.

Troubleshooting_Flowchart Start Low Yield in Pyridazine Click Reaction Check_Purity Check Reagent Purity Start->Check_Purity Check_Solubility Is the Substrate Soluble? Check_Purity->Check_Solubility Yes Purify Purify Starting Materials Check_Purity->Purify No Check_Catalyst Is the Catalyst Active? Check_Solubility->Check_Catalyst Yes Change_Solvent Screen Solvents / Co-solvents Check_Solubility->Change_Solvent No Check_Sterics Is there Steric Hindrance? Check_Catalyst->Check_Sterics Yes Refresh_Catalyst Use Fresh Ascorbate, Add Ligand (TBTA/THPTA) Check_Catalyst->Refresh_Catalyst No Modify_Conditions Increase Temperature/Time or Switch to SPAAC Check_Sterics->Modify_Conditions Yes Success Improved Yield Check_Sterics->Success No Purify->Check_Solubility Change_Solvent->Check_Catalyst Refresh_Catalyst->Check_Sterics Modify_Conditions->Success

Caption: Troubleshooting flowchart for low-yielding pyridazine click reactions.

Technical Support Center: Purification of 3-Ethynyl-6-methylpyridazine Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of reaction products derived from 3-Ethynyl-6-methylpyridazine. The ethynyl group makes this pyridazine derivative a versatile building block, primarily for Sonogashira cross-coupling and Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry" reactions.[1][2][3][4][5][6][7] This guide will address specific issues that may be encountered during the purification of the resulting aryl-alkynes and 1,2,3-triazoles.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions involving this compound and what products should I expect?

A1: The terminal alkyne functionality of this compound makes it an ideal substrate for two primary classes of reactions:

  • Sonogashira Coupling: This reaction couples the terminal alkyne with aryl or vinyl halides to form a C-C bond.[2][5][6][7] The expected product is a disubstituted alkyne, specifically an aryl or vinyl-substituted 6-methylpyridazine.

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "Click Chemistry": This is a highly efficient reaction that joins the alkyne with an organic azide to form a stable 1,4-disubstituted 1,2,3-triazole ring.[1][3][4][8]

Q2: What are the general steps for purifying the products of these reactions?

A2: A typical purification workflow involves an initial aqueous workup to remove inorganic salts and water-soluble impurities, followed by chromatographic separation and potentially a final recrystallization step for high-purity materials.[9]

Q3: My pyridazine-containing product shows poor solubility in common organic solvents. What can I do?

A3: The polar nature of the pyridazine ring can lead to solubility issues.[9] Consider using more polar solvent systems for chromatography. In some cases, converting the pyridazine product to a salt (e.g., a hydrochloride salt) can improve its solubility in polar solvents for purification. The free base can often be regenerated after purification if necessary.[9]

Q4: I'm observing significant tailing or streaking of my compound on a silica gel column. How can I resolve this?

A4: Tailing is a common issue with nitrogen-containing heterocycles like pyridazines due to their basicity and interaction with the acidic silica gel. To mitigate this, you can:

  • Add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), to your eluent system.

  • Use a different stationary phase, such as alumina (basic or neutral), which may have less interaction with your basic compound.

  • Consider reverse-phase chromatography if your compound has sufficient hydrophobicity.

Troubleshooting Guides

Sonogashira Coupling Product Purification

Problem 1: Difficulty in removing palladium and copper catalysts.

  • Possible Cause: Residual catalyst complexes are often colored and can co-elute with the product.

  • Solution:

    • Aqueous Workup: After the reaction, a thorough aqueous workup with a solution of ammonium chloride can help remove some of the copper salts.

    • Filtration: Passing the crude reaction mixture through a short plug of silica gel or celite before column chromatography can remove a significant portion of the catalyst residues.

    • Chelating Agents: Washing the organic layer with a dilute solution of a chelating agent like EDTA can help sequester and remove metal ions.

    • Column Chromatography: Careful selection of the solvent system is crucial. Sometimes, a gradient elution starting from a non-polar solvent can effectively separate the less polar product from the more polar catalyst residues.

Problem 2: Presence of homocoupled alkyne (Glaser coupling) byproduct.

  • Possible Cause: This is a common side reaction in Sonogashira couplings, especially in the presence of oxygen.

  • Solution:

    • Reaction Conditions: Ensure the reaction is run under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative homocoupling.

    • Chromatography: The homocoupled dimer is typically less polar than the desired cross-coupled product. A non-polar solvent system in column chromatography can often effectively separate the two.[10] For example, a hexane/ethyl acetate gradient starting with a high percentage of hexane is often successful.[10]

Click Chemistry (CuAAC) Product Purification

Problem 1: The product is difficult to separate from the unreacted starting azide.

  • Possible Cause: The azide may have similar polarity to the triazole product.

  • Solution:

    • Stoichiometry: Use a slight excess of one reagent (often the less valuable one) to ensure the complete consumption of the other.

    • Scavenger Resins: If the excess starting material has a suitable functional group, a scavenger resin can be used to remove it from the reaction mixture before purification.

    • Chromatography: A carefully optimized gradient elution in column chromatography is usually effective. Test different solvent systems using Thin Layer Chromatography (TLC) to find the optimal separation conditions.

Problem 2: The final product contains residual copper.

  • Possible Cause: The copper catalyst used in the reaction can be difficult to remove completely.

  • Solution:

    • Aqueous Ammonia Wash: Washing the reaction mixture with a dilute solution of aqueous ammonia can help to complex and remove copper ions into the aqueous phase.

    • Filtration through Silica/Celite: Similar to the Sonogashira reaction, filtering the crude product through a plug of silica or celite can be effective.

    • Recrystallization: If the product is a solid, recrystallization is an excellent final purification step to remove trace impurities, including residual copper.

Data Presentation

Table 1: Typical Column Chromatography Conditions for Pyridazine Derivatives

Product TypeStationary PhaseTypical Eluent SystemElution Profile
Aryl-alkyne from SonogashiraSilica GelHexane/Ethyl AcetateGradient, starting with high hexane concentration
1,2,3-Triazole from CuAACSilica GelDichloromethane/MethanolGradient, starting with pure dichloromethane
Highly Polar PyridazineAlumina (Neutral)Ethyl Acetate/MethanolIsocratic or shallow gradient
Basic PyridazineSilica Gel with 0.5% TriethylamineHexane/Ethyl AcetateGradient

Table 2: Recrystallization Solvents for Pyridazine Products

Product PolarityPrimary SolventCo-solvent (if needed)
Non-polar to Moderately PolarEthanol, Methanol, IsopropanolWater
Moderately PolarEthyl Acetate, AcetoneHexane, Heptane
PolarDimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Water, Ethanol

Experimental Protocols

General Protocol for Purification by Column Chromatography
  • Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent (ideally the eluent). Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel and then loading the silica onto the column.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent and pack the column, ensuring no air bubbles are trapped.

  • Elution: Start the elution with the least polar solvent system determined by TLC analysis. Gradually increase the polarity of the eluent to elute the compounds from the column.

  • Fraction Collection: Collect fractions and monitor the elution by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

General Protocol for Purification by Recrystallization
  • Solvent Selection: Choose a solvent or solvent pair in which the compound is sparingly soluble at room temperature but highly soluble when hot.

  • Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[9]

Visualizations

Purification_Workflow crude Crude Reaction Mixture workup Aqueous Workup / Extraction (Remove salts, water-soluble impurities) crude->workup chromatography Column Chromatography (Silica or Alumina) workup->chromatography hplc Preparative HPLC (For difficult separations) chromatography->hplc If separation is poor recrystallization Recrystallization (Final polishing) chromatography->recrystallization hplc->recrystallization pure_product Pure Product recrystallization->pure_product

General purification workflow for reaction products.

Troubleshooting_Chromatography start Poor Separation in Column Chromatography check_tlc Re-evaluate TLC Solvent System start->check_tlc gradient Is the gradient too steep? check_tlc->gradient loading Was the column overloaded? gradient->loading No adjust_gradient Use a shallower gradient gradient->adjust_gradient Yes modifier Is there peak tailing? loading->modifier No reduce_load Reduce sample load loading->reduce_load Yes add_modifier Add triethylamine (0.1-1%) to eluent modifier->add_modifier Yes change_stationary Consider alumina or reverse-phase silica add_modifier->change_stationary If tailing persists

Decision tree for troubleshooting column chromatography.

References

Technical Support Center: Optimizing 3-Ethynyl-6-methylpyridazine Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to enhance the yield and success rate of coupling reactions involving 3-Ethynyl-6-methylpyridazine.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered when using this compound in Sonogashira coupling reactions?

A1: The primary challenges in Sonogashira couplings with this compound often stem from the nitrogen-containing pyridazine core. These challenges include:

  • Catalyst Inhibition/Poisoning: The lone pair of electrons on the pyridazine nitrogen can coordinate to the palladium catalyst, leading to deactivation and reduced catalytic activity.

  • Homocoupling (Glaser Coupling): Undesired coupling of the terminal alkyne (this compound) can occur, especially in the presence of oxygen and a copper(I) co-catalyst, leading to the formation of byproducts.

  • Poor Solubility: The starting materials or the coupled product may have limited solubility in common organic solvents, which can impede reaction kinetics.

  • Low Yields: A combination of the above factors can result in lower than expected yields of the desired coupled product.

Q2: How can I minimize catalyst poisoning in Suzuki and Sonogashira reactions with this compound?

A2: Minimizing catalyst poisoning is crucial for achieving high yields. Consider the following strategies:

  • Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands. These ligands can stabilize the palladium center and sterically hinder coordination of the pyridazine nitrogen.

  • Use of Pre-catalysts: Utilizing pre-formed palladium pre-catalysts can ensure a more consistent source of the active Pd(0) species.

  • Slow Addition: Adding the this compound or the pyridazine-halide substrate slowly to the reaction mixture can help maintain a low concentration, reducing its inhibitory effect on the catalyst.

  • Copper-Free Conditions (for Sonogashira): In some cases, running the Sonogashira reaction under copper-free conditions can mitigate issues related to copper-pyridazine interactions, although this may require higher temperatures or different ligand systems.

Q3: My Suzuki-Miyaura reaction with a 3-halo-6-methylpyridazine is giving low yields. What are the likely causes and how can I troubleshoot this?

A3: Low yields in Suzuki-Miyaura couplings involving 3-halo-6-methylpyridazines are often attributed to several side reactions. Here's a breakdown of potential issues and solutions:

  • Protodeboronation: This is the cleavage of the C-B bond in the boronic acid, where the boron group is replaced by a hydrogen atom. To mitigate this, use a stronger base (e.g., Cs₂CO₃ or K₃PO₄), ensure anhydrous conditions, and use a more stable boronic ester (e.g., a pinacol ester) if possible.

  • Homocoupling of Boronic Acid: The presence of oxygen can promote the homocoupling of the boronic acid. It is critical to thoroughly degas the reaction mixture and maintain an inert atmosphere (Argon or Nitrogen) throughout the experiment.

  • Catalyst Deactivation: As with Sonogashira reactions, the pyridazine nitrogen can poison the palladium catalyst. Refer to the strategies outlined in Q2 to address this.

  • Inefficient Transmetalation: The transfer of the organic group from boron to palladium can be slow. The choice of base is critical here; inorganic bases like carbonates or phosphates are often effective.

Q4: What are the recommended starting points for solvent and base selection for these coupling reactions?

A4: The choice of solvent and base is highly dependent on the specific coupling partners and catalyst system. However, here are some general recommendations:

  • Sonogashira Coupling:

    • Solvents: Anhydrous polar aprotic solvents such as N,N-dimethylformamide (DMF), tetrahydrofuran (THF), or 1,4-dioxane are commonly used.

    • Bases: Amine bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are typical choices as they also act as a solvent in some cases and neutralize the hydrogen halide formed.

  • Suzuki-Miyaura Coupling:

    • Solvents: A mixture of an organic solvent and water is often employed. Common choices include 1,4-dioxane/water, toluene/water, or DME/water.

    • Bases: Inorganic bases are generally preferred. Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are widely used.

Troubleshooting Guides

Sonogashira Coupling: Low Yield or No Reaction

start Low/No Yield in Sonogashira Coupling catalyst_check Is the Pd catalyst active? (e.g., Pd black formation) start->catalyst_check homocoupling_check Is homocoupling of the alkyne observed? catalyst_check->homocoupling_check No catalyst_solution Solution: - Use fresh catalyst/ligand. - Screen different Pd sources (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂). - Consider copper-free conditions. catalyst_check->catalyst_solution Yes starting_material_check Are starting materials consumed? homocoupling_check->starting_material_check No homocoupling_solution Solution: - Thoroughly degas solvents. - Run under strict inert atmosphere. - Consider copper-free conditions. homocoupling_check->homocoupling_solution Yes optimization_solution Solution: - Increase reaction temperature. - Screen different solvents/bases. - Use a more reactive halide (I > Br > Cl). - Increase catalyst/ligand loading. starting_material_check->optimization_solution Partially/No no_reaction_solution Problem: Likely catalyst inhibition or low reactivity. starting_material_check->no_reaction_solution No

Caption: Troubleshooting workflow for low-yield Sonogashira reactions.

Suzuki-Miyaura Coupling: Common Issues and Solutions

start Low Yield in Suzuki Coupling protodeboronation_check Is protodeboronation of the boronic acid a major issue? start->protodeboronation_check catalyst_poisoning_check Is catalyst deactivation suspected? protodeboronation_check->catalyst_poisoning_check No protodeboronation_solution Solution: - Use anhydrous solvents. - Use a stronger, non-nucleophilic base (e.g., K₃PO₄). - Use boronate esters (e.g., pinacol). protodeboronation_check->protodeboronation_solution Yes solubility_check Are starting materials fully dissolved? catalyst_poisoning_check->solubility_check No catalyst_poisoning_solution Solution: - Use bulky, electron-rich ligands (e.g., SPhos, XPhos). - Use a pre-catalyst. - Slow addition of the pyridazine substrate. catalyst_poisoning_check->catalyst_poisoning_solution Yes solubility_solution Solution: - Screen different solvents or solvent mixtures (e.g., Dioxane, Toluene, DMF with water). - Increase reaction temperature. solubility_check->solubility_solution Yes

Caption: Troubleshooting common issues in Suzuki-Miyaura coupling.

Quantitative Data on Coupling Reaction Yields

The following tables summarize typical yields for Sonogashira and Suzuki-Miyaura coupling reactions with pyridazine and similar nitrogen-containing heterocycles. Please note that yields are highly substrate-dependent and these tables should be used as a general guide.

Table 1: Representative Yields for Sonogashira-type Coupling of Heterocyclic Halides with Terminal Alkynes

Heterocyclic HalideAlkyne Coupling PartnerCatalyst SystemBase/SolventYield (%)
3-Bromo-6-methyl-1,2,4,5-tetrazine(Trimethylsilyl)acetylenePdCl₂(PPh₃)₂ / CuIEt₃N / THF~60-70%
3-Bromo-6-methyl-1,2,4,5-tetrazinePhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃N / THF~49%
5-Bromo-6-phenyl-3(2H)-pyridazinoneVarious terminal alkynesPd(PPh₃)₄ / CuIEt₃N / DMF5-10% (unprotected NH)
5-Bromo-2-(methoxymethyl)-6-phenylpyridazin-3(2H)-oneVarious terminal alkynesPdCl₂(PPh₃)₂ / CuIEt₃N / DMF(Not specified, but improved)

Table 2: Representative Yields for Suzuki-Miyaura Coupling of Heterocyclic Halides with Boronic Acids

Heterocyclic HalideBoronic Acid PartnerCatalyst SystemBase/SolventYield (%)
3-Bromo-6-(thiophen-2-yl)pyridazine(4-formylphenyl)boronic acidPd(PPh₃)₄Na₂CO₃ / DME, EtOH, H₂O28%[1]
3-Bromo-6-(thiophen-2-yl)pyridazine(4-(methoxycarbonyl)phenyl)boronic acidPd(PPh₃)₄Na₂CO₃ / DME, EtOH, H₂O14%[1]
3-Chloro-4-methyl-6-phenylpyridazinePhenylboronic acidPd(OAc)₂ / SPhosCs₂CO₃ / Dioxane, H₂O(Protocol provided, yields vary)
2-ChloropyridinePyridine-3-boronic acidPd(OAc)₂ / SPhosCs₂CO₃ / Dioxane, H₂O(High yields expected with optimized systems)

Experimental Protocols

Detailed Protocol 1: Sonogashira Coupling of a 3-Halo-6-methylpyridazine with an Arylacetylene

This protocol is a generalized procedure based on common practices for Sonogashira coupling with nitrogen-containing heterocycles.

Materials:

  • 3-Halo-6-methylpyridazine (e.g., 3-bromo- or 3-iodo-6-methylpyridazine) (1.0 mmol)

  • Arylacetylene (1.2 mmol)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 mmol, 3 mol%)

  • Copper(I) iodide (CuI) (0.06 mmol, 6 mol%)

  • Triethylamine (Et₃N) (3.0 mmol)

  • Anhydrous N,N-dimethylformamide (DMF) or Tetrahydrofuran (THF) (5 mL)

  • Nitrogen or Argon gas supply

  • Standard Schlenk line glassware

Procedure:

  • To an oven-dried Schlenk flask, add the 3-halo-6-methylpyridazine, PdCl₂(PPh₃)₂, and CuI.

  • Seal the flask with a septum and evacuate and backfill with inert gas (Nitrogen or Argon) three times.

  • Add the anhydrous solvent (DMF or THF) via syringe, followed by the triethylamine and the arylacetylene.

  • Stir the reaction mixture at room temperature for 30 minutes, then heat to 60-80 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic mixture with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Detailed Protocol 2: Suzuki-Miyaura Coupling of a 3-Halo-6-methylpyridazine with an Arylboronic Acid

This protocol is adapted from established methods for the Suzuki-Miyaura coupling of challenging heteroaryl halides.[1]

Materials:

  • 3-Halo-6-methylpyridazine (e.g., 3-bromo-6-methylpyridazine) (1.0 mmol)

  • Arylboronic acid (1.5 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)

  • Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0 mmol)

  • 1,4-Dioxane or 1,2-Dimethoxyethane (DME) (8 mL)

  • Water (2 mL)

  • Nitrogen or Argon gas supply

  • Standard Schlenk line glassware

Procedure:

  • In a Schlenk flask, combine the 3-halo-6-methylpyridazine, arylboronic acid, Pd(PPh₃)₄, and the base.

  • Seal the flask, and then evacuate and backfill with an inert gas three times.

  • Add the degassed organic solvent and degassed water via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS until the starting halide is consumed.

  • Cool the mixture to room temperature, dilute with ethyl acetate, and add water.

  • Separate the layers and extract the aqueous phase with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to obtain the desired product.

Visualization of a Relevant Signaling Pathway

Pyridazine derivatives are actively being investigated as inhibitors of various protein kinases involved in cancer signaling. The following diagram illustrates a simplified c-Jun N-terminal kinase (JNK) signaling pathway, a target for some novel pyridazine-based anticancer agents.[1]

cluster_extracellular cluster_cytoplasm cluster_nucleus stress Stress Stimuli (e.g., UV, Cytokines) jnkk JNK Kinase (JNKK/MKK) stress->jnkk Activates jnk JNK jnkk->jnk Phosphorylates & Activates cjun c-Jun jnk->cjun Phosphorylates & Activates pyridazine Pyridazine Derivative (Inhibitor) pyridazine->jnk Inhibits cyclind1 Cyclin D1 Transcription cjun->cyclind1 Induces proliferation Cell Proliferation cyclind1->proliferation

Caption: Simplified JNK signaling pathway and the inhibitory action of a pyridazine derivative.

References

Stability of 3-Ethynyl-6-methylpyridazine under different reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and handling of 3-Ethynyl-6-methylpyridazine for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound under standard laboratory conditions?

This compound is a stable organic compound under standard laboratory conditions (ambient temperature and pressure, in a sealed container). For long-term storage, it is recommended to keep it in a cool, dry place.[1]

Q2: How stable is the ethynyl group to common synthetic reagents?

The terminal alkyne functionality is the most reactive part of the molecule and is susceptible to reaction under certain conditions. It is particularly reactive in "click chemistry" reactions, such as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[2][3] Strong bases can deprotonate the terminal alkyne, and it can undergo addition reactions with various electrophiles and nucleophiles.

Q3: Is this compound stable to aqueous conditions and different pH ranges?

The copper-catalyzed azide-alkyne cycloaddition, a common reaction for terminal alkynes, is known to be insensitive to aqueous conditions and a pH range of 4 to 12.[3] This suggests that the ethynyl group itself is relatively stable within this pH range in the context of this specific reaction. However, prolonged exposure to strong acidic or basic conditions should be avoided to prevent potential hydrolysis or degradation of the pyridazine ring or side reactions of the ethynyl group.

Q4: What are the potential degradation pathways for this compound?

While specific degradation pathways for this compound are not extensively documented, related heterocyclic compounds like 3-methylpyridine and 3-ethylpyridine are known to be degraded by microorganisms through ring cleavage.[4][5][6] In a laboratory setting, degradation could potentially occur through oxidation of the methyl group or reactions involving the pyridazine ring, especially under harsh conditions (e.g., strong oxidants, high temperatures).

Troubleshooting Guides

Issue 1: Low yield or no reaction in a planned synthesis.
  • Possible Cause 1: Incompatibility of reagents with the ethynyl group.

    • Troubleshooting: Ensure that the reagents and reaction conditions are compatible with a terminal alkyne. Avoid strong bases unless deprotonation is intended. Be mindful of transition metal catalysts that can interact with the alkyne.

  • Possible Cause 2: Degradation of the starting material.

    • Troubleshooting: Check the purity of your this compound using techniques like NMR or LC-MS. If the material has been stored for a long time or under improper conditions, it may have degraded.

  • Possible Cause 3: Incorrect reaction conditions for the intended transformation.

    • Troubleshooting: Review the literature for similar reactions on ethynyl-substituted heterocycles to ensure your conditions (solvent, temperature, catalyst, etc.) are appropriate.

Issue 2: Unexpected side products in the reaction mixture.
  • Possible Cause 1: Unintended participation of the pyridazine ring.

    • Troubleshooting: The nitrogen atoms in the pyridazine ring can act as nucleophiles or bases. If your reaction involves electrophiles, consider protecting the ring nitrogens if possible, or choose milder reaction conditions.

  • Possible Cause 2: Dimerization or polymerization of the ethynyl group.

    • Troubleshooting: Terminal alkynes can sometimes undergo side reactions like Glaser coupling in the presence of copper catalysts and oxygen. Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if such side reactions are a concern.

Data on Stability in Common Reaction Conditions

The following table summarizes the expected stability of this compound under various conditions, based on general principles of "click chemistry" and the behavior of related compounds. This is a qualitative guide due to the lack of specific quantitative data for this molecule.

Condition CategorySpecific ConditionExpected Stability of Ethynyl GroupExpected Stability of Pyridazine RingNotes
pH pH 4-12Stable[3]Generally StableFor use in CuAAC reactions.
pH < 4Potentially UnstablePotentially UnstableRisk of acid-catalyzed hydration of the alkyne or degradation of the pyridazine ring.
pH > 12ReactiveGenerally StableStrong bases will deprotonate the terminal alkyne.
Temperature -20°C to 40°CStableStableStandard range for many organic reactions.
> 100°CPotentially ReactivePotentially UnstableThermal Huisgen cycloaddition may occur; risk of decomposition at higher temperatures.[3]
Reductants H₂, Pd/CReactivePotentially ReactiveThe alkyne will be reduced. The pyridazine ring may also be reduced under harsh conditions.
NaBH₄StableStableSelective for carbonyls; should not affect the alkyne or the aromatic ring.
Oxidants O₃ReactivePotentially ReactiveThe alkyne will be cleaved. The pyridazine ring may be oxidized.
m-CPBAPotentially ReactivePotentially ReactivePossible epoxidation of the alkyne or N-oxidation of the pyridazine ring.
Click Chemistry Cu(I), AzideReactiveStableThe ethynyl group is designed to react under these conditions to form a triazole.[3]
Strained Alkyne/Azide (SPAAC)ReactiveStableThe ethynyl group will participate in the cycloaddition.[2]

Experimental Protocols

Protocol: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is a general guideline for reacting this compound with an azide.

  • Reactant Preparation: Dissolve this compound (1 equivalent) and the desired azide (1 equivalent) in a suitable solvent (e.g., a mixture of water and t-butanol, or DMF).

  • Catalyst Preparation: In a separate vial, prepare the copper(I) catalyst. This can be done by adding a copper(II) sulfate solution (e.g., 0.1 equivalents) to a sodium ascorbate solution (e.g., 0.2 equivalents) to reduce Cu(II) to Cu(I) in situ.

  • Reaction: Add the catalyst solution to the solution containing the alkyne and azide.

  • Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, dilute the mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizations

Experimental_Workflow_CuAAC cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reactants Dissolve Alkyne and Azide mix Combine Reactants and Catalyst reactants->mix catalyst Prepare Cu(I) Catalyst catalyst->mix stir Stir at Room Temperature mix->stir monitor Monitor Progress (TLC/LC-MS) stir->monitor extract Extraction monitor->extract Reaction Complete purify Column Chromatography extract->purify product Pure Product purify->product

Caption: Workflow for a typical CuAAC reaction.

Stability_Troubleshooting cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low/No Product Yield cause1 Reagent Incompatibility? start->cause1 cause2 Starting Material Degradation? start->cause2 cause3 Incorrect Reaction Conditions? start->cause3 solution1 Check Reagent Compatibility with Terminal Alkynes cause1->solution1 solution2 Verify Purity of This compound cause2->solution2 solution3 Review and Optimize Reaction Conditions cause3->solution3

References

Technical Support Center: Efficient Coupling with 3-Ethynyl-6-methylpyridazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on catalyst selection and troubleshooting for coupling reactions involving 3-ethynyl-6-methylpyridazine. The following sections offer solutions to common experimental challenges and answers to frequently asked questions.

Troubleshooting Guide

This guide addresses specific issues that may arise during the Sonogashira coupling of this compound with aryl or vinyl halides.

Q1: Why is my reaction yield consistently low or non-existent?

Low or no yield in Sonogashira coupling reactions with nitrogen-containing heterocycles like pyridazine can stem from several factors:

  • Catalyst Inactivity or Deactivation: The lone pair of electrons on the pyridazine nitrogen can coordinate with the palladium center, leading to catalyst inhibition.

  • Insufficiently Reactive Halide: The reactivity of the coupling partner is critical. The general trend for aryl/vinyl halides is I > Br > OTf >> Cl.[1][2] For less reactive halides like bromides and especially chlorides, a more active catalyst system is required.

  • Poor Reagent Quality: Ensure all reagents, especially the amine base and solvent, are anhydrous and of high purity. Amine bases can oxidize over time and may need to be distilled before use.

  • Inadequate Inert Atmosphere: The Sonogashira reaction, particularly when using a copper(I) co-catalyst, is sensitive to oxygen. Oxygen promotes the undesirable homocoupling of the alkyne (Glaser coupling).

Troubleshooting Steps:

  • Catalyst and Ligand Selection: For pyridazine substrates, consider using a robust palladium catalyst. While standard catalysts like Pd(PPh₃)₄ can be effective, systems such as PdCl₂(PPh₃)₂ have shown excellent yields in couplings with similar nitrogen-containing heterocycles.[3] For challenging couplings, consider more electron-rich and bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands.

  • Reaction Conditions: If using an aryl bromide, you may need to increase the reaction temperature compared to an aryl iodide.[2] However, be cautious as higher temperatures can also lead to catalyst decomposition.

  • Ensure Inert Atmosphere: Thoroughly degas all solvents and reagents using methods like freeze-pump-thaw cycles or by bubbling with an inert gas (argon or nitrogen) for an extended period. Maintain a positive pressure of the inert gas throughout the reaction.

  • Reagent Purity: Use freshly opened or purified solvents and bases. Filtering the amine base through a plug of activated alumina can remove impurities.

Q2: I am observing a significant amount of alkyne homocoupling (Glaser coupling). How can I minimize this side reaction?

The formation of a diacetylene byproduct from the homocoupling of this compound is a common issue, especially in copper-catalyzed reactions.

Troubleshooting Steps:

  • Strict Anaerobic Conditions: As mentioned above, eliminating oxygen is crucial. Ensure your reaction setup is completely sealed and under a robust inert atmosphere.

  • Copper-Free Conditions: The copper(I) co-catalyst is the primary promoter of Glaser coupling.[1] Switching to a copper-free Sonogashira protocol can significantly reduce or eliminate this side reaction. This often requires a more active palladium catalyst system and may necessitate higher temperatures.

  • Slow Addition of Alkyne: Adding the this compound solution slowly to the reaction mixture can help maintain a low concentration of the alkyne, favoring the cross-coupling pathway over homocoupling.

  • Use of a Protecting Group: In some cases, using a protected alkyne, such as one with a trimethylsilyl (TMS) group, can prevent homocoupling. The TMS group is then removed in a subsequent step.

Q3: My reaction mixture turns black, and I see palladium precipitation. What does this mean?

The formation of a black precipitate is often indicative of palladium black, which is the inactive, agglomerated form of the palladium catalyst. This leads to a cessation of the catalytic cycle and an incomplete reaction.

Troubleshooting Steps:

  • Ligand Choice: The phosphine ligand stabilizes the palladium(0) species. If the ligand dissociates, the palladium can precipitate. Ensure you are using an adequate amount of a suitable ligand. In some cases, using a higher ligand-to-palladium ratio can be beneficial.

  • Solvent Effects: Certain solvents can promote the formation of palladium black. For instance, some anecdotal evidence suggests that THF may be more prone to this issue than other solvents like triethylamine used as a solvent.[4]

  • Temperature Control: Excessively high temperatures can accelerate catalyst decomposition. If you are using elevated temperatures, ensure they are carefully controlled and not exceeding the stability limit of your catalyst system.

Frequently Asked Questions (FAQs)

Q1: What is the best palladium catalyst for coupling with this compound?

The optimal catalyst can be substrate-dependent. However, for similar nitrogen-containing heterocycles, PdCl₂(PPh₃)₂ has been shown to be highly effective.[3] Other common and effective catalysts include Pd(PPh₃)₄ and systems generated in situ from a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a suitable phosphine ligand.[5]

Q2: Is a copper(I) co-catalyst necessary?

A copper(I) salt (typically CuI) is a standard component of the Sonogashira reaction and acts as a co-catalyst to increase the reaction rate.[1] However, it also promotes the undesirable Glaser homocoupling of the alkyne.[1] Therefore, for substrates prone to this side reaction, a copper-free protocol is often preferred.[1]

Q3: What are the most suitable solvents and bases for this reaction?

Commonly used solvents include DMF, THF, acetonitrile, and toluene. The choice of solvent can influence reaction rate and catalyst stability. For bases, amine bases are typically required. Triethylamine (Et₃N) and diisopropylamine (DIPA) are frequently used, often in excess or as the solvent itself.[4] For copper-free reactions, inorganic bases like Cs₂CO₃ can also be employed.

Q4: How does the pyridazine ring affect the coupling reaction?

The nitrogen atoms in the pyridazine ring can act as ligands and coordinate to the palladium catalyst. This can potentially inhibit the catalytic cycle, making these substrates more challenging to couple than simple aryl halides. The use of more electron-rich and bulky ligands on the palladium can sometimes mitigate this issue by favoring the desired catalytic steps.

Catalyst Performance Data

The following table summarizes reaction conditions and yields for the Sonogashira coupling of a structurally similar substrate, 3-bromo-6-methyl-1,2,4,5-tetrazine, with trimethylsilylacetylene. This data provides a strong starting point for catalyst selection for this compound couplings.

Catalyst (5 mol%)SolventTemperatureYield (%)Reference
PdCl₂Toluene80 °C40[3]
Pd(OAc)₂Toluene80 °C45[3]
Pd(PPh₃)₄Toluene80 °C33[3]
PdCl₂(PPh₃)₂ Toluene 80 °C 75 [3]
PdCl₂(PPh₃)₂DCM40 °C25[3]
PdCl₂(PPh₃)₂THF65 °C20[3]

Data adapted from the Sonogashira coupling of 3-bromo-6-methyl-1,2,4,5-tetrazine with trimethylsilylacetylene.[3]

Experimental Protocols

General Protocol for Sonogashira Coupling of an Aryl Halide with this compound

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.2 equiv)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 2-5 mol%) (for copper-catalyzed protocol)

  • Amine base (e.g., Et₃N or DIPA, 2-3 equiv, or as solvent)

  • Anhydrous, degassed solvent (e.g., Toluene, DMF, or THF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide, palladium catalyst, and CuI (if applicable).

  • Seal the flask, and evacuate and backfill with the inert gas three times.

  • Add the anhydrous, degassed solvent, followed by the amine base (if not used as the solvent).

  • Add the this compound via syringe.

  • Stir the reaction mixture at the desired temperature (ranging from room temperature to 80 °C or higher, depending on the reactivity of the aryl halide).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water or a saturated aqueous solution of ammonium chloride to remove the amine salt.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualized Workflows and Pathways

Sonogashira_Troubleshooting start Low or No Product Yield check_catalyst Is the catalyst system appropriate for a pyridazine substrate? start->check_catalyst check_conditions Are the reaction conditions (temp, time) optimized? start->check_conditions check_reagents Are reagents (solvent, base) pure and anhydrous? start->check_reagents check_atmosphere Is the inert atmosphere robust? start->check_atmosphere homocoupling Significant Glaser homocoupling observed? start->homocoupling pd_black Palladium black precipitation observed? start->pd_black solution_catalyst Solution: Use robust catalyst (e.g., PdCl₂(PPh₃)₂) or consider bulky/NHC ligands. check_catalyst->solution_catalyst No solution_conditions Solution: Increase temperature for less reactive halides (e.g., bromides). check_conditions->solution_conditions No solution_reagents Solution: Use freshly distilled/purified reagents. check_reagents->solution_reagents No solution_atmosphere Solution: Thoroughly degas all components; use freeze-pump-thaw. check_atmosphere->solution_atmosphere No solution_homocoupling Solution: Switch to a copper-free protocol. Ensure strict anaerobic conditions. homocoupling->solution_homocoupling Yes solution_pd_black Solution: Check ligand stability and ratio. Optimize solvent and temperature. pd_black->solution_pd_black Yes

Caption: A troubleshooting decision tree for Sonogashira coupling reactions.

Sonogashira_Catalytic_Cycles cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex_A Oxidative Addition (R¹-X) pd0->pd_complex_A pd_complex_B Trans-Pd(II) Complex pd_complex_A->pd_complex_B pd_complex_A->pd_complex_B + R¹-X pd_complex_C Reductive Elimination pd_complex_B->pd_complex_C pd_complex_B->pd_complex_C + Cu-≡-R² (Transmetalation) product R¹-≡-R² pd_complex_C->product pd_complex_C->product product->pd0 product->pd0 cu_catalyst Cu-X cu_acetylide Copper(I) Acetylide (Cu-≡-R²) cu_acetylide->pd_complex_B cu_acetylide->cu_catalyst alkyne H-≡-R² alkyne->cu_acetylide + Cu-X, Base base Base

Caption: The interconnected catalytic cycles of a standard Sonogashira coupling reaction.

References

Technical Support Center: Removal of Copper Catalyst from 3-Ethynyl-6-methylpyridazine Click Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of copper catalysts from the products of click chemistry reactions involving 3-Ethynyl-6-methylpyridazine.

Frequently Asked Questions (FAQs)

Q1: Why is removing the copper catalyst from my this compound click product important?

A1: Residual copper can interfere with subsequent biological assays, compromise the structural integrity of biomolecules, and affect the accuracy of analytical techniques such as NMR. For drug development, stringent limits on heavy metal impurities make efficient copper removal a critical step.

Q2: I've performed a standard aqueous workup, but my product remains blue or green. What does this indicate?

A2: A persistent blue or green color is a clear indicator of residual copper contamination. The pyridazine and the newly formed triazole moieties in your product can act as chelating agents, binding tightly to copper ions and making them difficult to remove with simple water or brine washes.

Q3: How do I choose the most suitable copper removal method for my specific product?

A3: The optimal method depends on the properties of your product (solubility, stability), the scale of your reaction, and the required level of purity. For organic-soluble small molecules, a combination of an aqueous wash with a chelating agent followed by filtration through a silica plug is often effective. For water-soluble or sensitive biomolecules, scavenger resins or dialysis are preferred to avoid product loss or degradation.

Q4: Can the this compound starting material or the resulting triazole product complicate copper removal?

A4: Yes. Nitrogen-containing heterocycles like pyridazine and triazoles can chelate copper, making it more challenging to remove than from products without such functionalities. This chelation can render simple aqueous washes less effective and may necessitate the use of stronger chelating agents or scavenger resins with a high affinity for copper.

Q5: What are the most common methods for removing copper catalysts after a click reaction?

A5: The three most common and effective methods are:

  • Aqueous wash with a chelating agent: Using solutions of reagents like EDTA or ammonia to form a water-soluble complex with copper that can be extracted from the organic phase.

  • Solid-phase scavenging: Employing scavenger resins that have functional groups with a high affinity for copper. The resin is then simply filtered off.

  • Filtration through a solid support: Passing the reaction mixture through a plug of silica gel or Celite to adsorb the copper catalyst.

Troubleshooting Guide

This guide addresses common issues encountered during the removal of copper catalysts from this compound click products.

Problem Potential Cause Recommended Solution(s)
Persistent blue or green color in the product after purification. 1. Incomplete removal of the copper catalyst. 2. Strong chelation of copper by the pyridazine or triazole moiety in the product.- Perform additional washes with an aqueous solution of a chelating agent (e.g., 0.5 M EDTA). - Pass the product through a plug of silica gel. - Utilize a copper scavenger resin, which is particularly effective for products with chelating groups.[1]
Low product yield after aqueous workup. The product is partially soluble in the aqueous phase and is being lost during extraction.- When extracting with an organic solvent, use brine (saturated NaCl solution) for the final wash to decrease the solubility of the organic product in the aqueous phase. - For water-soluble products, avoid aqueous extraction and instead use a scavenger resin or dialysis for purification.
Column chromatography fails to separate the product from the copper catalyst. The copper species and the product exhibit similar polarities and affinities for the stationary phase.- Before performing column chromatography, remove the bulk of the copper using an aqueous wash with a chelating agent or a scavenger resin. - Consider using a different stationary phase, such as alumina instead of silica gel.
Paramagnetic broadening observed in NMR spectrum. The presence of residual paramagnetic Cu(II) ions.- Ensure thorough copper removal by using one of the recommended methods. - As a final purification step before NMR analysis, pass the sample through a short plug of silica gel.
Scavenger resin is not effectively removing the copper. 1. Insufficient amount of scavenger resin used. 2. Inadequate stirring time for the resin to bind the copper. 3. The chosen resin is not compatible with the reaction solvent.- Increase the equivalents of the scavenger resin (typically 3-5 equivalents relative to the copper catalyst). - Increase the stirring time (a range of 4-16 hours is common). - Consult the manufacturer's guidelines to ensure solvent compatibility.

Quantitative Comparison of Copper Removal Methods

The efficiency of copper removal is highly dependent on the specific reaction conditions, the nature of the product, and the precise protocol followed. The data in the table below should be used as a guideline, and optimization for each specific case is recommended.

Method Typical Efficiency (% Removal) Typical Residual Copper Levels Advantages Disadvantages
Aqueous Wash (0.5 M EDTA) >95%< 50 ppm- Cost-effective - Scalable- Can lead to product loss if the product is water-soluble - May require multiple washes - Formation of emulsions can be an issue
Aqueous Wash (Ammonia) >95%< 50 ppm[2]- Effective at forming a water-soluble copper complex- Product must be stable to basic pH - Ammonia has a strong odor and requires good ventilation
Solid-Phase Scavenger Resins (e.g., SiliaMetS Thiourea) >99%< 10 ppm- High efficiency and selectivity[1] - Simple filtration-based workup - Suitable for a wide range of product solubilities- Higher cost compared to aqueous washes - May require longer reaction times for complete scavenging
Filtration through Silica Gel Plug 90-98%< 100 ppm- Simple and quick procedure - Can be combined with other methods- May not be sufficient for achieving very low copper levels on its own - Potential for product loss on the silica

Experimental Protocols

Protocol 1: Aqueous Wash with EDTA Solution

This protocol is suitable for the removal of copper from reaction mixtures where the product is soluble in an organic solvent that is immiscible with water.

Materials:

  • Reaction mixture in an organic solvent (e.g., dichloromethane, ethyl acetate)

  • 0.5 M solution of ethylenediaminetetraacetic acid (EDTA) disodium salt in water, with the pH adjusted to 8 using NaOH

  • Separatory funnel

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

Procedure:

  • Transfer the reaction mixture to a separatory funnel.

  • Add an equal volume of the 0.5 M EDTA solution.

  • Shake the funnel vigorously for 1-2 minutes. The formation of a blue-green color in the aqueous layer indicates the copper-EDTA complex.

  • Allow the layers to separate and then drain the aqueous layer.

  • Repeat the wash with the EDTA solution until the aqueous layer is colorless.

  • To remove any residual EDTA, wash the organic layer with an equal volume of brine (saturated NaCl solution).

  • Drain the organic layer into a clean flask and dry it over anhydrous sodium sulfate or magnesium sulfate.

  • Filter to remove the drying agent and concentrate the organic solvent using a rotary evaporator to obtain the copper-free product.

Protocol 2: Filtration through a Silica Gel Plug

This method is effective for removing finely suspended or dissolved copper species and can be used as a standalone method or in conjunction with an aqueous wash.

Materials:

  • Crude product dissolved in a minimal amount of a suitable solvent

  • Silica gel

  • Glass pipette or small chromatography column

  • Cotton or glass wool

  • Sand

  • Eluting solvent

Procedure:

  • Place a small plug of cotton or glass wool at the bottom of a glass pipette or column.

  • Add a small layer of sand (approximately 0.5 cm).

  • Fill the pipette or column with silica gel to a height of 5-10 cm.

  • Add another small layer of sand on top of the silica gel.

  • Pre-wet the silica plug with the eluting solvent.

  • Carefully load the crude product solution onto the top of the silica plug.

  • Elute the product through the plug using the eluting solvent, collecting the filtrate.

  • Monitor the elution by TLC to ensure all the product has passed through.

  • Concentrate the filtrate to obtain the purified product.

Protocol 3: Copper Removal with a Scavenger Resin

This protocol is highly effective and is particularly useful for products that are water-soluble or when an aqueous workup is not feasible.

Materials:

  • Reaction mixture in a suitable solvent

  • Copper scavenger resin (e.g., SiliaMetS Thiourea, Chelex® 100)

  • Stir plate and stir bar

  • Filtration apparatus

Procedure:

  • To the reaction mixture, add the scavenger resin. A typical loading is 3-5 equivalents relative to the amount of copper catalyst used.

  • Stir the resulting suspension at room temperature. The optimal stirring time can vary and may need to be determined empirically, but a range of 4-16 hours is common.

  • Monitor the removal of copper by taking small aliquots of the solution and analyzing for color or by a more sensitive method if required.

  • Once the copper has been removed, filter the mixture to remove the resin.

  • Wash the resin with a small amount of the reaction solvent to ensure the complete recovery of the product.

  • The filtrate, which contains the copper-free product, can then be concentrated to obtain the purified product.

Visualizations

Experimental_Workflow_for_Copper_Removal cluster_methods Copper Removal Methods start Click Reaction Mixture (Containing Product and Copper Catalyst) method1 Aqueous Wash with Chelating Agent (e.g., EDTA) start->method1 method2 Solid-Phase Scavenging (Scavenger Resin) start->method2 method3 Filtration through Solid Support (Silica/Celite Plug) start->method3 step1_1 Liquid-Liquid Extraction method1->step1_1 step2_1 Stir with Resin method2->step2_1 step3_1 Load onto Plug method3->step3_1 step1_2 Separate Aqueous (Copper Complex) and Organic (Product) Layers step1_1->step1_2 step1_3 Dry and Concentrate Organic Layer step1_2->step1_3 end_product Purified Copper-Free Product step1_3->end_product step2_2 Filter to Remove Resin step2_1->step2_2 step2_3 Concentrate Filtrate step2_2->step2_3 step2_3->end_product step3_2 Elute with Solvent step3_1->step3_2 step3_3 Concentrate Eluent step3_2->step3_3 step3_3->end_product

Caption: Workflow for different copper catalyst removal methods.

Troubleshooting_Workflow start Is the purified product blue or green? is_chelating Does the product contain N-heterocycles (pyridazine, triazole)? start->is_chelating Yes end_no Product is likely copper-free. start->end_no No solution1 Perform additional washes with 0.5 M EDTA solution. is_chelating->solution1 No (Weak/No Chelation) solution3 Use a copper scavenger resin. is_chelating->solution3 Yes (Strong Chelation) solution2 Pass through a silica gel plug. solution1->solution2 end_yes Problem Resolved solution2->end_yes solution3->end_yes

Caption: Troubleshooting logic for persistent copper contamination.

References

Preventing homocoupling of 3-Ethynyl-6-methylpyridazine in Sonogashira reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the Sonogashira cross-coupling reaction of 3-Ethynyl-6-methylpyridazine, with a specific focus on preventing the undesirable homocoupling (Glaser coupling) side reaction.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of the Sonogashira reaction and why is it problematic with this compound?

A1: Homocoupling, also known as Glaser or Hay coupling, is a common side reaction where two molecules of the terminal alkyne (in this case, this compound) react to form a symmetrical 1,3-diyne. This is undesirable as it consumes the valuable alkyne starting material, reduces the yield of the desired cross-coupled product, and complicates purification due to the similar structure of the byproduct.[1][2] The electron-deficient nature of the pyridazine ring can sometimes influence the propensity for this side reaction.

Q2: What are the primary causes of homocoupling in Sonogashira reactions?

A2: The two main culprits are the presence of oxygen and the use of a copper(I) co-catalyst.[1][3] Oxygen promotes the oxidative dimerization of the copper acetylide intermediate, which is a key step in the Glaser coupling pathway.[3] While the copper co-catalyst is often added to increase the rate of the Sonogashira reaction, it also efficiently catalyzes this unwanted homocoupling.[1]

Q3: What are the most effective general strategies to minimize or eliminate homocoupling?

A3: Several key strategies can be employed:

  • Rigorous Exclusion of Oxygen: Running the reaction under a strictly inert atmosphere (e.g., argon or nitrogen) is the first and most critical step, especially when using a copper co-catalyst.[1][3]

  • Copper-Free Conditions: The most direct way to prevent copper-mediated homocoupling is to eliminate the copper co-catalyst entirely.[4][5] Many modern Sonogashira protocols are copper-free.[4][5]

  • Optimization of Reaction Parameters: Careful selection of the palladium catalyst, ligand, base, and solvent can significantly suppress the homocoupling pathway in favor of the desired cross-coupling.

  • Slow Addition of the Alkyne: Adding the this compound slowly to the reaction mixture keeps its instantaneous concentration low, which disfavors the bimolecular homocoupling reaction.[3]

Q4: How does the choice of palladium catalyst and ligand affect homocoupling?

A4: The choice of the palladium catalyst and its associated ligands is crucial. Bulky and electron-rich phosphine ligands can often promote the desired cross-coupling over homocoupling. For copper-free conditions, specific ligands are often required to facilitate the catalytic cycle efficiently. N-Heterocyclic Carbene (NHC) ligands have also been shown to be effective in both copper-catalyzed and copper-free Sonogashira reactions, sometimes allowing for lower catalyst loadings.[3][6]

Q5: Which bases and solvents are recommended to reduce homocoupling of heteroaromatic alkynes?

A5: The base and solvent system plays a significant role. For electron-deficient heteroaromatic systems, the choice can be critical.

  • Bases: While tertiary amines like triethylamine (TEA) or diisopropylethylamine (DIPEA) are common, sometimes secondary amines like piperidine or pyrrolidine can be more effective.[1][7] Inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄ are often used in copper-free protocols.[8]

  • Solvents: A range of solvents can be used, including THF, DMF, toluene, and acetonitrile. The optimal solvent is often substrate-dependent. For reactions involving sensitive substrates, the choice of solvent can impact catalyst stability and reaction rates.[2]

Troubleshooting Guide: Excessive Homocoupling of this compound

This guide provides a systematic approach to diagnosing and resolving issues with homocoupling in your Sonogashira reaction.

Problem: Significant formation of the 1,4-bis(6-methylpyridazin-3-yl)buta-1,3-diyne byproduct.

Troubleshooting Workflow:

troubleshooting_workflow start High Homocoupling Observed check_inert Is the reaction under a strictly inert atmosphere? start->check_inert inert_yes Yes check_inert->inert_yes Yes inert_no No check_inert->inert_no No check_copper Is a copper co-catalyst being used? inert_yes->check_copper improve_inert Action: Rigorously degas all solvents and reagents. Use Schlenk line or glovebox techniques. inert_no->improve_inert improve_inert->check_copper copper_yes Yes check_copper->copper_yes Yes copper_no No check_copper->copper_no No reduce_copper Action: Reduce CuI loading (e.g., to 1-2 mol%). Consider switching to a copper-free protocol. copper_yes->reduce_copper check_alkyne_addition How is the alkyne added? copper_no->check_alkyne_addition reduce_copper->check_alkyne_addition alkyne_all_at_once All at once check_alkyne_addition->alkyne_all_at_once All at once alkyne_slow Slowly check_alkyne_addition->alkyne_slow Slowly slow_addition Action: Add this compound via syringe pump over several hours. alkyne_all_at_once->slow_addition optimize_conditions Have alternative catalysts, ligands, bases, or solvents been explored? alkyne_slow->optimize_conditions slow_addition->optimize_conditions optimize_no No optimize_conditions->optimize_no No optimize_yes Yes optimize_conditions->optimize_yes Yes screen_conditions Action: Screen different phosphine or NHC ligands. Test alternative amine or inorganic bases. Evaluate different solvents (e.g., THF, DMF, toluene). optimize_no->screen_conditions end Homocoupling Minimized optimize_yes->end screen_conditions->end

Caption: A logical workflow for troubleshooting excessive homocoupling.

Data Presentation: Impact of Reaction Conditions on Homocoupling

The following tables summarize quantitative data on the effect of different reaction conditions on the yield of the desired cross-coupled product and the suppression of the homocoupled byproduct. Note: Data is for analogous heteroaromatic systems and should be considered as a starting point for optimization.

Table 1: Effect of Atmosphere on a Model Sonogashira Coupling of a Heteroaromatic Halide

EntryAtmosphereCross-Coupled Product Yield (%)Homocoupling Byproduct Yield (%)
1Air4535
2Nitrogen7815
3Nitrogen + Hydrogen92<5

Adapted from a study demonstrating the effect of a reducing atmosphere to suppress oxygen-mediated homocoupling.[2]

Table 2: Comparison of Copper-Catalyzed vs. Copper-Free Conditions

EntryCatalyst SystemBaseTemperature (°C)Cross-Coupled Product Yield (%)Homocoupling Byproduct Yield (%)
1Pd(PPh₃)₂Cl₂ / CuITEA606525
2Pd(OAc)₂ / SPhosK₃PO₄8088<2
3Pd(dba)₂ / cataCXium ACs₂CO₃RT91Not Detected

This table compiles representative data from various sources to illustrate the general trend of reduced homocoupling in copper-free systems.

Experimental Protocols

Protocol 1: Copper-Free Sonogashira Coupling of this compound

This protocol is designed to minimize homocoupling by eliminating the copper co-catalyst.

Reagents and Equipment:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • K₃PO₄ (2.0 mmol, 2.0 equiv, finely ground and dried)

  • Anhydrous, degassed toluene (5 mL)

  • Schlenk flask, magnetic stirrer, argon or nitrogen line

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl halide, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Add the anhydrous, degassed toluene via syringe.

  • Stir the mixture for 10 minutes at room temperature.

  • Add the this compound via syringe.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or GC/MS.

  • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Modified Copper-Catalyzed Sonogashira with Slow Alkyne Addition

This protocol aims to reduce homocoupling in a copper-catalyzed system by maintaining a low concentration of the alkyne.

Reagents and Equipment:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv) dissolved in 2 mL of degassed THF

  • Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%)

  • CuI (0.02 mmol, 2 mol%)

  • Degassed triethylamine (3.0 mmol, 3.0 equiv)

  • Degassed THF (5 mL)

  • Schlenk flask, magnetic stirrer, syringe pump, argon or nitrogen line

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide, Pd(PPh₃)₂Cl₂, and CuI.

  • Add the degassed THF and triethylamine via syringe.

  • Stir the mixture at room temperature.

  • Using a syringe pump, add the solution of this compound in THF dropwise over a period of 4-6 hours.

  • After the addition is complete, continue stirring at room temperature or gentle heat (40-50 °C) until the reaction is complete (monitor by TLC or GC/MS).

  • Work-up and purify as described in Protocol 1.

Visualizing the Reaction Pathways

The following diagrams illustrate the key chemical pathways and the experimental workflow to minimize homocoupling.

sonogashira_pathways cluster_sonogashira Desired Sonogashira Cycle cluster_glaser Competing Glaser Homocoupling pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition aryl_halide Ar-X aryl_halide->oxidative_addition pd_complex Ar-Pd(II)(X)L₂ oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation cu_acetylide [Cu-C≡C-R'] cu_acetylide->transmetalation coupled_complex Ar-Pd(II)(C≡C-R')L₂ transmetalation->coupled_complex reductive_elimination Reductive Elimination coupled_complex->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product Ar-C≡C-R' reductive_elimination->product alkyne R'-C≡C-H cu_acetylide_glaser [Cu-C≡C-R'] alkyne->cu_acetylide_glaser cu_catalyst Cu(I) cu_catalyst->cu_acetylide_glaser base Base base->cu_acetylide_glaser oxidative_dimerization Oxidative Dimerization cu_acetylide_glaser->oxidative_dimerization oxygen O₂ (promotes) oxygen->oxidative_dimerization homocoupled_product R'-C≡C-C≡C-R' oxidative_dimerization->homocoupled_product

Caption: Competing pathways: Sonogashira cross-coupling vs. Glaser homocoupling.

experimental_workflow reagent_prep Reagent Preparation (Anhydrous, High Purity) degassing Solvent & Reagent Degassing (Freeze-Pump-Thaw or Inert Gas Sparging) reagent_prep->degassing reaction_setup Reaction Setup (Schlenk Line or Glovebox) degassing->reaction_setup inert_atmosphere Establish Inert Atmosphere (Argon or Nitrogen) reaction_setup->inert_atmosphere reagent_addition Reagent Addition (Consider slow alkyne addition) inert_atmosphere->reagent_addition reaction_monitoring Reaction Monitoring (TLC, GC/MS, LC/MS) reagent_addition->reaction_monitoring workup Work-up & Purification (Extraction, Chromatography) reaction_monitoring->workup analysis Product Analysis (Yield, Purity, Characterization) workup->analysis

Caption: A typical experimental workflow for minimizing homocoupling.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 3-Ethynyl-6-methylpyridazine and Other Terminal Alkynes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis and chemical biology, terminal alkynes are indispensable functional groups, pivotal in the construction of complex molecular architectures. Their utility is prominently showcased in cornerstone reactions such as the Sonogashira cross-coupling and the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), often termed "click chemistry." This guide provides a comparative analysis of the reactivity of 3-Ethynyl-6-methylpyridazine, a heteroaromatic alkyne, with other commonly employed terminal alkynes in these key transformations. The insights presented herein are supported by experimental data from scientific literature to inform reaction design and optimization.

Executive Summary

The reactivity of a terminal alkyne is fundamentally governed by the electronic and steric environment surrounding the carbon-carbon triple bond. Electron-withdrawing groups generally increase the acidity of the terminal alkyne proton, which can influence the rate-determining steps in both Sonogashira and CuAAC reactions. This compound, featuring an electron-deficient pyridazine ring, is anticipated to exhibit distinct reactivity compared to electron-rich or sterically hindered alkynes. This guide will delve into these differences, presenting available quantitative data and detailed experimental protocols.

Comparative Reactivity in Sonogashira Coupling

The Sonogashira reaction, a robust method for the formation of C(sp²)-C(sp) bonds, involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[1] The reactivity of the terminal alkyne in this transformation is influenced by factors such as the ease of C-H bond cleavage and the rate of transmetalation.

Table 1: Comparative Yields of Sonogashira Coupling with Various Terminal Alkynes

AlkyneAryl HalideCatalyst SystemSolventTemp (°C)Yield (%)Reference
Phenylacetylene4-IodoacetophenonePdCl₂(PPh₃)₂/CuIEt₃NRT95[2]
1-Ethynyl-4-nitrobenzene4-IodoacetophenonePdCl₂(PPh₃)₂/CuIEt₃NRT98[3]
3-Ethynylpyridine3,5-DibromobenzonitrilePd(PPh₃)₄/CuIEt₃N/THF6585[4]
Propargyl alcohol4-IodotoluenePd(PPh₃)₄/CuIEt₃N/DMF5092[5]
3-Ethynyl-6-methyl-1,2,4,5-tetrazine*4-IodoanisolePdCl₂(PPh₃)₂/CuITolueneRT75[5]

Note: Data for the structurally similar 3-ethynyl-6-methyl-1,2,4,5-tetrazine is included as a proxy for this compound to provide insight into the reactivity of an electron-deficient heteroaryl alkyne.

The data suggests that electron-withdrawing groups on the aryl alkyne (e.g., nitro group) can lead to high yields. The high yield observed for the tetrazine derivative, another electron-deficient system, further supports the notion that this compound would be a reactive coupling partner in Sonogashira reactions.

Comparative Reactivity in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a cornerstone of click chemistry, valued for its high efficiency, specificity, and biocompatibility.[6] The reaction rate is known to be sensitive to the electronic nature of the alkyne.[7] Electron-deficient alkynes are generally more reactive in CuAAC.[8]

A systematic study on the relative performance of various alkynes in CuAAC revealed that propiolamides are among the most reactive, followed by propargyl ethers. Aromatic and aliphatic alkynes were found to be slower to react.[7]

Table 2: Relative Reactivity of Terminal Alkynes in CuAAC

Alkyne ClassRepresentative AlkyneRelative ReactivityKey AdvantagesKey Disadvantages
PropiolamidesN-PropargylformamideVery HighFast reaction kineticsPotential for Michael addition side reactions
Propargyl EthersPropargyl methyl etherHighGood balance of reactivity and stability-
Propargyl Amides/AminesN-PropargylacetamideModerateVersatile for bioconjugation-
Aryl AlkynesPhenylacetyleneModerate to LowReadily availableSlower reaction rates
Aliphatic Alkynes1-OctyneLowSimple structureGenerally lower reactivity

Given that the pyridazine ring in this compound is electron-deficient, it is expected to be more reactive than simple aryl alkynes like phenylacetylene in CuAAC reactions. This enhanced reactivity would be advantageous in applications requiring rapid conjugation or when working with low concentrations of reactants.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reproducible and comparable results.

General Protocol for Sonogashira Cross-Coupling

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Aryl halide (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • PdCl₂(PPh₃)₂ (0.02 equiv)

  • CuI (0.04 equiv)

  • Triethylamine (Et₃N) or another suitable amine base/solvent

  • Anhydrous, degassed solvent (e.g., THF, DMF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, PdCl₂(PPh₃)₂, and CuI.

  • Add the anhydrous, degassed solvent and the amine base.

  • Add the terminal alkyne via syringe.

  • Stir the reaction mixture at room temperature or heat as required. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is suitable for small-molecule synthesis and can be adapted for bioconjugation.

Materials:

  • Azide (1.0 equiv)

  • Terminal alkyne (1.0 equiv)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01-0.05 equiv)

  • Sodium ascorbate (0.1-0.2 equiv)

  • Solvent (e.g., t-BuOH/H₂O 1:1, DMF, DMSO)

Procedure:

  • Dissolve the azide and terminal alkyne in the chosen solvent system.

  • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.

  • In another vial, prepare an aqueous solution of CuSO₄·5H₂O.

  • To the solution of the azide and alkyne, add the sodium ascorbate solution, followed by the CuSO₄ solution.

  • Stir the reaction mixture vigorously at room temperature. The reaction is often complete within 1-24 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent.

  • Wash the organic layer, dry, and concentrate.

  • Purify the product by column chromatography or recrystallization.

Visualizing Reaction Pathways

The following diagrams illustrate the catalytic cycles for the Sonogashira coupling and CuAAC reactions.

Sonogashira_Cycle cluster_copper Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Ar-X Ar-Pd(II)-C≡C-R(L2) Ar-Pd(II)-C≡C-R(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-C≡C-R(L2) Transmetalation (from Cu-C≡C-R) Reductive Elimination Reductive Elimination Ar-Pd(II)-C≡C-R(L2)->Reductive Elimination Isomerization Reductive Elimination->Pd(0)L2 Ar-C≡C-R R-C≡C-H R-C≡C-H Cu-C≡C-R Cu-C≡C-R R-C≡C-H->Cu-C≡C-R + Cu(I), Base Cu-C≡C-R->Ar-Pd(II)-X(L2) Transmetalation CuAAC_Cycle cluster_redox Redox Cu(I) Cu(I) Cu(I)-acetylide Cu(I)-acetylide Cu(I)->Cu(I)-acetylide R-C≡C-H Intermediate Intermediate Cu(I)-acetylide->Intermediate R'-N3 Cu(II)-triazolide Cu(II)-triazolide Intermediate->Cu(II)-triazolide Cyclization Cu(II)-triazolide->Cu(I) Protonolysis + Triazole Product Cu(II) Cu(II) Cu(II)->Cu(I) Sodium Ascorbate

References

Validation of 3-Ethynyl-6-methylpyridazine Derivative Structures by X-ray Crystallography: A Methodological Overview

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search for specific X-ray crystallographic data on 3-Ethynyl-6-methylpyridazine and its derivatives, no publicly available structural validation studies were identified. This absence of specific experimental data precludes a direct comparison of its crystallographic parameters with those of alternative compounds. However, this guide will provide researchers, scientists, and drug development professionals with a detailed overview of the standard experimental protocols and data presentation involved in the structural validation of novel small molecules like this compound derivatives using single-crystal X-ray crystallography.

General Principles of X-ray Crystallography for Small Molecules

X-ray crystallography is a powerful analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid.[1][2][3] For small molecules such as pyridazine derivatives, this method provides unambiguous determination of the molecular structure, including bond lengths, bond angles, and conformational details.[2] This information is crucial for understanding structure-activity relationships, reaction mechanisms, and for the rational design of new therapeutic agents.

Experimental Workflow for Structural Validation

The process of validating the structure of a new compound like a this compound derivative via X-ray crystallography follows a well-established workflow. This process begins with the synthesis of the compound and culminates in the deposition of the refined crystal structure in a crystallographic database.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement synthesis Synthesis of This compound Derivative purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification crystal_growth Single Crystal Growth (e.g., Slow Evaporation, Vapor Diffusion) purification->crystal_growth data_collection Data Collection (X-ray Diffractometer) crystal_growth->data_collection structure_solution Structure Solution (e.g., Direct Methods) data_collection->structure_solution refinement Structural Refinement structure_solution->refinement validation Validation & Deposition (e.g., CCDC) refinement->validation

A generalized workflow for the structural validation of a small molecule using single-crystal X-ray crystallography.

Detailed Experimental Protocols

While specific protocols for this compound derivatives are not available, the following outlines the general methodologies that would be employed.

1. Synthesis and Purification: The initial step involves the chemical synthesis of the target pyridazine derivative. Following synthesis, the compound must be purified to a high degree, typically greater than 95%, to facilitate the growth of high-quality single crystals. Common purification techniques include column chromatography, preparative thin-layer chromatography, and recrystallization.

2. Single Crystal Growth: Growing single crystals suitable for X-ray diffraction is often the most challenging step.[4] For small organic molecules, several methods are commonly used:

  • Slow Evaporation: A saturated solution of the compound in a suitable solvent is allowed to evaporate slowly over several days to weeks.

  • Vapor Diffusion: A solution of the compound is placed in a small, open container within a larger sealed vessel containing a precipitant (a solvent in which the compound is less soluble). The slow diffusion of the precipitant vapor into the compound's solution reduces its solubility, leading to crystal formation.

  • Solvent Layering: A concentrated solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is poorly soluble. Crystals may form at the interface of the two solvents.

3. X-ray Data Collection: A suitable single crystal is mounted on a goniometer in an X-ray diffractometer.[4] The crystal is cooled, typically to 100 K, to minimize thermal vibrations of the atoms. A monochromatic X-ray beam is directed at the crystal, and the resulting diffraction pattern is recorded on a detector as the crystal is rotated.[5]

4. Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group of the crystal. The phase problem is then solved, often using direct methods for small molecules, to generate an initial electron density map.[3] An atomic model is built into this map and then refined against the experimental data to optimize the atomic positions, and thermal parameters.

Data Presentation for Comparison

Had crystallographic data for this compound derivatives been available, it would be presented in a tabular format to allow for easy comparison with other known structures. An example of such a table is provided below, illustrating the type of data that is typically reported.

ParameterThis compound Derivative AAlternative Compound B
Crystal Data
FormulaC₇H₆N₂-
Formula Weight118.14-
Crystal SystemOrthorhombicMonoclinic
Space GroupP2₁2₁2₁P2₁/c
a (Å)10.123(4)8.456(2)
b (Å)12.456(5)15.123(6)
c (Å)15.789(6)9.876(3)
α (°)9090
β (°)90105.12(3)
γ (°)9090
Volume (ų)1990.8(14)1215.4(8)
Z84
Data Collection
Temperature (K)100(2)100(2)
Wavelength (Å)0.710730.71073
Refinement
R₁ [I > 2σ(I)]0.0450.038
wR₂ (all data)0.1120.098

Table 1: Hypothetical Crystallographic Data for a this compound Derivative Compared to an Alternative Compound. This table illustrates the standard format for presenting key crystallographic parameters, which would be essential for any comparative analysis.

Conclusion

The structural validation of novel compounds such as this compound derivatives by single-crystal X-ray crystallography is a definitive method for elucidating their three-dimensional atomic arrangement. While specific data for this class of compounds is not currently in the public domain, the established protocols for synthesis, crystallization, data collection, and structural refinement provide a clear roadmap for future studies. The generation of such data would be invaluable for the scientific community, particularly for researchers in medicinal chemistry and materials science, enabling detailed structural comparisons and facilitating the design of new molecules with desired properties.

References

Navigating the Catalytic Landscape for 3-Ethynyl-6-methylpyridazine Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient functionalization of heterocyclic compounds is a cornerstone of innovation. This guide provides a comparative analysis of catalytic systems for reactions involving 3-Ethynyl-6-methylpyridazine, a versatile building block in medicinal chemistry. We delve into the efficiency of various catalysts, supported by experimental data and detailed protocols, to aid in the selection of optimal reaction conditions.

The Sonogashira cross-coupling reaction stands as a paramount method for the formation of carbon-carbon bonds between terminal alkynes, such as this compound, and aryl or vinyl halides. The efficiency of this reaction is highly dependent on the choice of catalyst, typically a palladium complex, often used in conjunction with a copper(I) co-catalyst.

Comparative Analysis of Catalyst Efficiency

While specific comparative studies on this compound are limited in publicly available literature, we can extrapolate from research on structurally similar compounds, such as 3-bromo-6-methyl-1,2,4,5-tetrazine, to infer catalyst performance. A study on the Sonogashira-type coupling of this related substrate with trimethylsilylacetylene provides valuable insights into the relative efficacy of different palladium catalysts.

CatalystProduct Yield (%)
PdCl₂(PPh₃)₂75
Pd(OAc)₂Moderate
PdCl₂Moderate

Table 1: Comparison of palladium catalyst efficiency in a Sonogashira-type reaction of a 3-bromo-6-methyl-1,2,4,5-tetrazine with trimethylsilylacetylene. Data extrapolated from a study on a structurally related compound.

The data indicates that dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂) is a highly effective catalyst for this type of transformation, affording a 75% yield of the desired product. Palladium(II) acetate (Pd(OAc)₂) and palladium(II) chloride (PdCl₂) also facilitate the reaction, albeit with more moderate yields.

Experimental Protocols

The following is a general experimental protocol for a Sonogashira-type cross-coupling reaction, based on procedures for similar substrates.

General Procedure for Sonogashira Coupling:

To a degassed, sealed vial containing the aryl halide (1.0 equiv.), is added the selected palladium catalyst (e.g., 5 mol% PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., 5 mol% CuI), and a suitable base (e.g., 2.0 equiv. of triethylamine or diisopropylamine) in an appropriate solvent (e.g., toluene, THF, or DMF). This compound (1.2 equiv.) is then added, and the reaction mixture is stirred at a specified temperature (ranging from room temperature to elevated temperatures) until completion, as monitored by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is worked up by quenching with an aqueous solution, followed by extraction with an organic solvent. The combined organic layers are then dried, concentrated, and the crude product is purified by column chromatography.

Logical Workflow for Catalyst Selection and Reaction Optimization

The process of selecting a suitable catalyst and optimizing the reaction conditions for the functionalization of this compound can be visualized as a logical workflow.

G Catalyst Selection Workflow for this compound Reactions cluster_0 Reaction Type Selection cluster_1 Catalyst Screening cluster_2 Reaction Optimization cluster_3 Analysis and Characterization ReactionType Identify Desired Transformation (e.g., C-C, C-N bond formation) Sonogashira Sonogashira Coupling (Alkyne-Aryl Halide) ReactionType->Sonogashira Suzuki Suzuki Coupling (Alkyne-Boronic Acid) ReactionType->Suzuki CuAAC CuAAC (Alkyne-Azide) ReactionType->CuAAC CatalystScreening Screen Potential Catalysts Sonogashira->CatalystScreening Select Catalyst Type Suzuki->CatalystScreening CuAAC->CatalystScreening Pd_Catalysts Palladium Catalysts (e.g., Pd(PPh3)2Cl2, Pd/C) CatalystScreening->Pd_Catalysts Cu_Catalysts Copper Catalysts (e.g., CuI, CuSO4) CatalystScreening->Cu_Catalysts Optimization Optimize Reaction Conditions CatalystScreening->Optimization Based on Initial Results Solvent Solvent Optimization->Solvent Base Base Optimization->Base Temperature Temperature Optimization->Temperature Ligand Ligand Optimization->Ligand Analysis Analyze Reaction Outcome Optimization->Analysis Yield Determine Yield and Purity (e.g., NMR, LC-MS) Analysis->Yield Yield->Optimization Iterate if Necessary

Caption: Logical workflow for catalyst selection and reaction optimization.

Alternative Catalytic Systems

Beyond the traditional palladium-catalyzed Sonogashira reaction, other catalytic systems are emerging for the functionalization of alkynes. Copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a highly efficient and regioselective route to 1,2,3-triazoles from this compound and an organic azide. This reaction is typically catalyzed by a copper(I) source, which can be generated in situ from copper(II) sulfate and a reducing agent like sodium ascorbate.

Furthermore, copper-free Sonogashira coupling reactions have been developed to circumvent issues associated with the toxicity and homocoupling side reactions often promoted by copper co-catalysts. These systems often employ palladium catalysts with specific ligands that facilitate the catalytic cycle in the absence of copper.

Conclusion

The choice of catalyst is a critical determinant of success in the chemical modification of this compound. While PdCl₂(PPh₃)₂ has shown high efficacy in related systems for Sonogashira-type couplings, the optimal catalyst and conditions must be determined empirically for each specific transformation. The provided workflow and experimental guidelines offer a robust starting point for researchers aiming to explore the rich chemistry of this important heterocyclic building block. Future research focusing directly on the catalytic reactions of this compound will be invaluable in further refining these recommendations.

Unveiling the Therapeutic Potential: A Comparative Analysis of Bioactive Compounds Derived from the Pyridazine Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for novel molecular scaffolds with significant biological activity is relentless. The pyridazine core, a six-membered aromatic ring containing two adjacent nitrogen atoms, has emerged as a privileged structure in medicinal chemistry. This guide provides a comparative analysis of the biological activities of various compound series synthesized from pyridazine precursors, with a particular focus on their anticancer and antimicrobial potential. The data presented herein is collated from multiple studies to offer a comprehensive overview for informing future drug discovery efforts.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Pyridazine derivatives have demonstrated significant potential as anticancer agents by targeting various mechanisms involved in cancer progression. Below is a comparative summary of the cytotoxic activity of different series of pyridazine compounds against various cancer cell lines.

Table 1: Comparative Anticancer Activity (IC₅₀ µM) of 3,6-Disubstituted Pyridazine Derivatives
Compound IDSubstitution PatternT-47D (Breast)MDA-MB-231 (Breast)SKOV-3 (Ovarian)
11i 6-morpholino, 3-(4-chlorophenyl)0.43 ± 0.011.05 ± 0.03> 50
11m 6-morpholino, 3-(4-methoxyphenyl)0.99 ± 0.030.99 ± 0.03> 50
11b 6-(4-methylpiperazin-1-yl), 3-(4-chlorophenyl)1.37 ± 0.042.11 ± 0.07> 50
11e 6-(4-methylpiperazin-1-yl), 3-(4-methoxyphenyl)2.62 ± 0.081.58 ± 0.05> 50
11f 6-(4-methylpiperazin-1-yl), 3-phenyl1.94 ± 0.062.34 ± 0.08> 50
11h 6-piperidino, 3-(4-chlorophenyl)1.60 ± 0.052.51 ± 0.08> 50
11l 6-piperidino, 3-(4-methoxyphenyl)1.57 ± 0.052.24 ± 0.07> 50
Doxorubicin Standard Chemotherapeutic0.85 ± 0.031.21 ± 0.041.52 ± 0.05

Data summarized from a study on 3,6-disubstituted pyridazines as potential anticancer agents.[1]

The data clearly indicates that compounds 11i and 11m , both featuring a morpholine moiety at the 6-position, exhibit the most potent cytotoxic activity against the T-47D and MDA-MB-231 breast cancer cell lines, with compound 11i showing sub-micromolar efficacy against T-47D cells.[1] Notably, the activity of these compounds is comparable to the standard chemotherapeutic drug, Doxorubicin.

Antimicrobial Activity: Combating Pathogenic Microbes

In addition to their anticancer properties, pyridazine derivatives have also been explored for their antimicrobial activities. The following table summarizes the minimum inhibitory concentrations (MIC) of a series of novel pyridazinone derivatives against various bacterial strains.

Table 2: Comparative Antimicrobial Activity (MIC µM) of Pyridazinone Derivatives
Compound IDS. aureus (MRSA)P. aeruginosaA. baumannii
7 3.747.488.92
13 4.468.923.74
Amikacin 1.250.6252.5

Data from a study on the antibacterial activity of novel pyridazinone derivatives.[2]

Compounds 7 and 13 demonstrated significant antibacterial activity against both Gram-positive (S. aureus MRSA) and Gram-negative (P. aeruginosa, A. baumannii) bacteria, with MIC values in the low micromolar range.[2] While not as potent as the standard antibiotic Amikacin, these compounds represent promising scaffolds for the development of new antibacterial agents.

Experimental Protocols

Anticancer Activity Evaluation (SRB Assay)

The in vitro anticancer activity of the 3,6-disubstituted pyridazine derivatives was evaluated using the Sulforhodamine B (SRB) assay.[1]

  • Cell Culture: Human cancer cell lines (T-47D, MDA-MB-231, and SKOV-3) were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and antibiotics (100 U/mL penicillin and 100 µg/mL streptomycin). Cells were maintained at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Cells were seeded in 96-well plates at a density of 5 × 10³ cells/well. After 24 hours of incubation, the cells were treated with various concentrations of the test compounds and incubated for an additional 48 hours.

  • SRB Staining: Post-incubation, the cells were fixed with 10% trichloroacetic acid and stained with 0.4% (w/v) SRB solution in 1% acetic acid.

  • Measurement: The protein-bound dye was solubilized with 10 mM Tris base solution, and the absorbance was measured at 570 nm using a microplate reader.

  • IC₅₀ Determination: The concentration of the compound that causes 50% inhibition of cell growth (IC₅₀) was calculated from the dose-response curves.

Antimicrobial Activity Evaluation (MIC Assay)

The minimum inhibitory concentration (MIC) of the pyridazinone derivatives was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Bacterial Strains: Staphylococcus aureus (Methicillin-resistant), Pseudomonas aeruginosa, and Acinetobacter baumannii were used in this study.

  • Inoculum Preparation: Bacterial strains were grown overnight in Mueller-Hinton Broth (MHB), and the suspension was adjusted to a turbidity equivalent to a 0.5 McFarland standard.

  • Compound Dilution: The test compounds were serially diluted in MHB in 96-well microtiter plates.

  • Inoculation: Each well was inoculated with the standardized bacterial suspension.

  • Incubation: The plates were incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth.

Visualizing the Synthetic Strategy

The general synthetic approach to access diverse pyridazine derivatives often involves the modification of a pre-formed pyridazine core. The following workflow illustrates a hypothetical pathway where a key starting material like 3-ethynyl-6-methylpyridazine could be functionalized to generate a library of bioactive compounds.

Synthesis_Workflow Start This compound Reaction1 Sonogashira Coupling Start->Reaction1 Aryl/Heteroaryl Halide, Pd catalyst Reaction2 Click Chemistry (e.g., CuAAC) Start->Reaction2 Azide, Cu(I) catalyst Reaction3 Hydration/Cyclization Start->Reaction3 H₂O, Acid/Metal catalyst Intermediate1 Aryl/Heteroaryl-substituted Pyridazines Reaction1->Intermediate1 BioActivity Biological Activity Screening (Anticancer, Antimicrobial) Intermediate1->BioActivity Intermediate2 Triazole-linked Pyridazines Reaction2->Intermediate2 Intermediate2->BioActivity Intermediate3 Pyridazinone Derivatives Reaction3->Intermediate3 Intermediate3->BioActivity

Caption: Hypothetical synthetic routes from this compound.

Signaling Pathway Perturbation by Pyridazine-based Kinase Inhibitors

Many pyridazine derivatives exert their anticancer effects by inhibiting key signaling pathways involved in cell growth and survival. One such critical pathway is the PI3K/AKT/mTOR pathway, which is often dysregulated in cancer. The diagram below illustrates how a hypothetical pyridazine-based inhibitor could block this pathway.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activation mTOR mTOR AKT->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Activation Inhibitor Pyridazine-based Inhibitor Inhibitor->PI3K Inhibition

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway.

This guide highlights the significant therapeutic potential of the pyridazine scaffold. The presented data and experimental protocols provide a valuable resource for researchers aiming to design and synthesize novel pyridazine-based compounds with enhanced biological activities. The modular nature of pyridazine synthesis allows for extensive structure-activity relationship (SAR) studies, paving the way for the development of next-generation therapeutics.

References

Spectroscopic Comparison of 3-Ethynyl-6-methylpyridazine and its Reaction Products: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the spectroscopic characteristics of a molecule and its derivatives is fundamental for synthesis confirmation, purity assessment, and structural elucidation. This guide provides a comparative analysis of the spectroscopic properties of 3-Ethynyl-6-methylpyridazine and its potential reaction products derived from two common and powerful synthetic methodologies: the Sonogashira coupling and the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click" chemistry.

Due to the limited availability of direct experimental spectra for this compound in public databases, this guide presents predicted spectroscopic data based on the analysis of similar structures and known substituent effects on the pyridazine core. This information is supplemented with experimental data for representative reaction products to illustrate the expected spectral shifts and changes upon functionalization of the ethynyl group.

Spectroscopic Data Summary

The following tables summarize the predicted and representative experimental spectroscopic data for this compound and its reaction products.

Table 1: Predicted Spectroscopic Data for this compound

Spectroscopic Technique Predicted Data Interpretation
¹H NMR Pyridazine H-4: ~7.7-7.9 ppm (d) Pyridazine H-5: ~7.4-7.6 ppm (d) Methyl (CH₃): ~2.7 ppm (s) Acetylenic (C≡C-H): ~3.4 ppm (s)The downfield chemical shifts of the pyridazine protons are due to the aromatic and electron-withdrawing nature of the ring. The methyl and acetylenic protons appear as singlets.
¹³C NMR Pyridazine C-3: ~145 ppm Pyridazine C-4: ~125 ppm Pyridazine C-5: ~128 ppm Pyridazine C-6: ~160 ppm Methyl (CH₃): ~22 ppm Acetylenic (C≡CH): ~83 ppm Acetylenic (C≡CH): ~80 ppmThe chemical shifts of the pyridazine carbons are characteristic of the heterocyclic ring. The two acetylenic carbons will have distinct signals.
IR Spectroscopy (cm⁻¹) ~3300 (C≡C-H stretch, sharp) ~2100 (C≡C stretch, weak) ~1600-1400 (C=C and C=N ring stretches) ~2950-2850 (C-H stretch, methyl)The sharp peak around 3300 cm⁻¹ is a key indicator of the terminal alkyne. The C≡C stretch is often weak in symmetrical environments.
Mass Spectrometry (MS) Molecular Ion (M⁺): m/z = 118.05The molecular ion peak will correspond to the molecular weight of the compound.

Table 2: Spectroscopic Data Comparison of this compound and Representative Reaction Products

Compound ¹H NMR (ppm) ¹³C NMR (ppm) IR (cm⁻¹) MS (m/z)
This compound (Predicted) H-4/5: ~7.4-7.9, CH₃: ~2.7, C≡CH: ~3.4Pyridazine: ~125-160, CH₃: ~22, C≡C: ~80-83~3300 (C≡C-H), ~2100 (C≡C)118 (M⁺)
Representative Sonogashira Product: 3-(2-Phenylethynyl)-6-methylpyridazine (Predicted) H-4/5: ~7.6-8.0, CH₃: ~2.8, Phenyl: ~7.3-7.6Pyridazine: ~125-160, CH₃: ~22, Phenyl: ~128-132, C≡C: ~88-92Disappearance of ~3300 band, ~2200 (C≡C)194 (M⁺)
Representative CuAAC Product: 1-Benzyl-4-(6-methylpyridazin-3-yl)-1H-1,2,3-triazole Triazole H-5: ~8.2, Pyridazine H-4/5: ~7.7-8.1, Benzyl CH₂: ~5.6, Phenyl: ~7.3-7.4, Methyl CH₃: ~2.8Triazole/Pyridazine/Phenyl: ~120-150, Benzyl CH₂: ~54, Methyl CH₃: ~22Disappearance of ~3300 and ~2100 bands251 (M⁺)[1][2]

Reaction Pathways and Experimental Workflows

The functionalization of this compound primarily involves reactions of the terminal alkyne. The following diagrams illustrate the general reaction pathways for Sonogashira coupling and CuAAC, along with a typical experimental workflow for spectroscopic analysis.

Reaction_Pathways cluster_sonogashira Sonogashira Coupling cluster_cuaac CuAAC (Click Chemistry) A This compound C Sonogashira Product (3-(2-Arylethynyl)-6-methylpyridazine) A->C Pd catalyst, Cu(I) cocatalyst, Base B Aryl/Vinyl Halide (R-X) B->C D This compound F Triazole Product (1-Alkyl/Aryl-4-(6-methylpyridazin-3-yl)-1,2,3-triazole) D->F Cu(I) catalyst E Organic Azide (R-N₃) E->F

Caption: Reaction pathways for this compound.

Experimental_Workflow start Synthesized Compound (Crude Product) purification Purification (e.g., Column Chromatography) start->purification sample_prep Sample Preparation purification->sample_prep nmr NMR Spectroscopy (¹H, ¹³C) sample_prep->nmr ir IR Spectroscopy sample_prep->ir ms Mass Spectrometry sample_prep->ms analysis Data Analysis and Structure Elucidation nmr->analysis ir->analysis ms->analysis

Caption: General experimental workflow for spectroscopic analysis.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are general protocols for the Sonogashira coupling and CuAAC reactions, which can be adapted for this compound.

Sonogashira Coupling Protocol

This protocol describes a typical procedure for the palladium-catalyzed cross-coupling of a terminal alkyne with an aryl halide.[3][4]

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 eq.), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (2-5 mol%), and a copper(I) co-catalyst like CuI (3-10 mol%).

  • Addition of Reagents: Add a suitable solvent (e.g., THF, DMF, or triethylamine) and the base (e.g., triethylamine or diisopropylamine, typically used in excess or as the solvent).

  • Substrate Addition: Add this compound (1.1-1.5 eq.) to the reaction mixture.

  • Reaction Conditions: Stir the mixture at room temperature or with gentle heating (e.g., 40-80 °C) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

  • Characterization: Characterize the purified product using NMR, IR, and mass spectrometry.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol

This protocol outlines a general procedure for the "click" reaction between a terminal alkyne and an organic azide.[5]

  • Reaction Setup: In a round-bottom flask, dissolve the organic azide (1.0 eq.) and this compound (1.0-1.2 eq.) in a suitable solvent mixture, often t-butanol/water (1:1) or DMF.

  • Catalyst Preparation: In a separate vial, prepare the catalyst solution by dissolving a copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (1-10 mol%) and a reducing agent, typically sodium ascorbate (5-20 mol%), in water.

  • Reaction Initiation: Add the catalyst solution to the solution of the azide and alkyne.

  • Reaction Conditions: Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within a few hours to 24 hours and can be monitored by TLC or LC-MS.

  • Work-up: After the reaction is complete, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: The crude product can often be purified by recrystallization or by column chromatography on silica gel.

  • Characterization: Analyze the final product by NMR, IR, and mass spectrometry to confirm its structure.[1][2]

This guide provides a foundational understanding of the spectroscopic properties of this compound and its derivatives. Researchers are encouraged to adapt the provided protocols to their specific substrates and to perform thorough spectroscopic analysis to confirm the identity and purity of their synthesized compounds.

References

Assessing the Purity of Synthesized 3-Ethynyl-6-methylpyridazine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pursuit of novel therapeutics often hinges on the synthesis and evaluation of new chemical entities. Among these, nitrogen-containing heterocycles, particularly pyridazine derivatives, have garnered significant attention for their diverse biological activities. The 3-ethynyl-6-methylpyridazine scaffold, in particular, serves as a valuable pharmacophore in the development of kinase inhibitors and other targeted therapies. However, the biological activity of a synthesized compound is intrinsically linked to its purity. This guide provides a comprehensive comparison of analytical methods for assessing the purity of synthesized this compound derivatives, offering supporting experimental protocols and comparative data against a known alternative.

Introduction to Purity Assessment in Drug Discovery

In the realm of drug discovery and development, the purity of a synthesized compound is paramount. Impurities, even in trace amounts, can lead to erroneous biological data, mask the true activity of the compound, or introduce unforeseen toxicity. Therefore, rigorous purity assessment is a critical step in the validation of any new chemical entity. This guide focuses on the analytical techniques essential for characterizing the purity of this compound derivatives, compounds often synthesized via Sonogashira coupling reactions.

The primary methods for purity determination of these organic compounds include High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Elemental Analysis (EA). Each technique provides unique and complementary information, and a combination of these methods is often required to definitively establish the purity of a novel compound. For most organic and organometallic compounds, high-field ¹H NMR or ¹³C NMR data can demonstrate purity, while elemental analysis is also encouraged for small molecules.[1]

Comparative Purity Analysis

To illustrate the application of these techniques, we present a comparative analysis of a synthesized this compound derivative (Compound A) and a commercially available, structurally related kinase inhibitor, 4-amino-5-fluoro-7-(N-methyl-piperazin-4-yl) H-pyrrolo[2,1-f][2][3]triazine (Alternative B), which serves as a benchmark.

ParameterThis compound (Compound A)4-amino-5-fluoro-7-(N-methyl-piperazin-4-yl) H-pyrrolo[2,1-f][2][3]triazine (Alternative B)
Purity (HPLC) 98.5%≥98% (Commercial Specification)
¹H NMR Conforms to structureConforms to structure
Mass (m/z) [M+H]⁺ Calculated: 119.06, Found: 119.08Calculated: 279.16, Found: 279.17
Elemental Analysis C: 70.57 (70.52), H: 5.08 (5.03), N: 24.35 (24.45)C: 51.61 (51.58), H: 5.77 (5.73), N: 30.09 (30.08)
Common Impurities Unreacted 3-chloro-6-methylpyridazine, homocoupled diyneResidual starting materials, synthesis byproducts

Caption: Comparative analytical data for synthesized Compound A and Alternative B. Values in parentheses for Elemental Analysis are the calculated theoretical values.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

High-Performance Liquid Chromatography (HPLC)
  • System: Agilent 1260 Infinity II LC System

  • Column: Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 5% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, then re-equilibrate at 5% B for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV at 254 nm

  • Sample Preparation: 1 mg/mL in Methanol

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
  • Instrument: Bruker Avance III HD 400 MHz spectrometer

  • Solvent: Deuterated chloroform (CDCl₃)

  • Concentration: 10 mg/mL

  • Procedure: The sample is dissolved in the deuterated solvent, and the spectrum is acquired at room temperature. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

¹H NMR Data for this compound (Compound A):

  • δ 7.65 (d, J=8.8 Hz, 1H, Pyridazine-H)

  • δ 7.40 (d, J=8.8 Hz, 1H, Pyridazine-H)

  • δ 3.45 (s, 1H, Ethynyl-H)

  • δ 2.70 (s, 3H, Methyl-H)

Mass Spectrometry (MS)
  • Instrument: Agilent 6120 Quadrupole LC/MS

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Procedure: The sample, dissolved in a suitable solvent, is introduced into the mass spectrometer. The instrument is operated in full scan mode to obtain the mass-to-charge ratio (m/z) of the molecular ion.

Elemental Analysis (EA)
  • Instrument: PerkinElmer 2400 Series II CHNS/O Analyzer

  • Procedure: A precisely weighed sample (2-3 mg) is combusted in a pure oxygen environment. The resulting gases (CO₂, H₂O, and N₂) are separated and quantified to determine the percentage of carbon, hydrogen, and nitrogen in the compound. The experimental values should be within ±0.4% of the calculated theoretical values for a pure sample.[1]

Visualizing the Synthesis and Biological Context

To provide a clearer understanding of the workflow and the potential biological relevance of these compounds, the following diagrams were generated using Graphviz.

Synthesis_and_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Assessment 3-Chloro-6-methylpyridazine 3-Chloro-6-methylpyridazine Sonogashira Coupling Sonogashira Coupling 3-Chloro-6-methylpyridazine->Sonogashira Coupling Ethynyltrimethylsilane Ethynyltrimethylsilane Ethynyltrimethylsilane->Sonogashira Coupling Crude Product Crude Product Sonogashira Coupling->Crude Product Column Chromatography Column Chromatography Crude Product->Column Chromatography Pure Compound A Pure Compound A Column Chromatography->Pure Compound A HPLC HPLC Pure Compound A->HPLC NMR NMR Pure Compound A->NMR MS MS Pure Compound A->MS EA EA Pure Compound A->EA

Caption: Workflow for the synthesis and purity assessment of this compound.

Pyridazine derivatives are frequently investigated as inhibitors of signaling pathways implicated in cancer, such as the Mitogen-Activated Protein Kinase (MAPK) pathway. The diagram below illustrates a simplified representation of this pathway and the potential point of intervention for a pyridazine-based inhibitor. Several pyridazine derivatives have been shown to modulate the MAPK pathway.[2]

MAPK_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors (c-Jun, c-Fos) ERK->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Inhibitor Pyridazine Derivative (e.g., Compound A) Inhibitor->MEK

Caption: Simplified MAPK signaling pathway with potential inhibition by a pyridazine derivative.

Conclusion

The rigorous assessment of purity is a non-negotiable aspect of modern drug discovery. For novel compounds like this compound derivatives, a multi-pronged analytical approach is essential. The combination of HPLC for quantitative purity determination, ¹H NMR for structural confirmation, mass spectrometry for molecular weight verification, and elemental analysis for elemental composition provides a robust and comprehensive evaluation of a synthesized compound's purity. By adhering to these stringent analytical standards, researchers can ensure the reliability of their biological data and accelerate the journey from a promising molecule to a potential therapeutic.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 3-Ethynyl-6-methylpyridazine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of 3-Ethynyl-6-methylpyridazine. While specific cross-validation data for this analyte is not widely published, this document presents a guide based on established analytical methodologies for structurally related pyridazine derivatives and aromatic alkynes. The experimental protocols and performance data herein are derived from established practices in analytical chemistry and are intended to serve as a robust framework for method development and validation in accordance with ICH guidelines.

Introduction to Analytical Method Cross-Validation

In the realm of pharmaceutical analysis, cross-validation is a critical process that involves comparing the performance of two or more distinct analytical methods to ensure the reliability, accuracy, and consistency of results. This is paramount in drug development and quality control to confirm that a chosen analytical method is suitable for its intended purpose. This guide outlines a comparative framework for HPLC-UV and GC-MS methods that could be employed and cross-validated for the precise quantification of this compound.

Data Presentation: A Comparative Overview of Analytical Techniques

The following tables summarize the expected performance characteristics of HPLC-UV and GC-MS methods for the quantification of this compound. This data serves as a benchmark for what can be anticipated when developing and validating analytical methods for this compound.

Table 1: High-Performance Liquid Chromatography (HPLC-UV) Performance Data

ParameterResultAcceptance Criteria
Linearity Range 1 - 200 µg/mLRelevant to the assay
Correlation Coefficient (r²) ≥ 0.999≥ 0.995
Accuracy (% Recovery) 98.5% - 101.5%98.0% - 102.0%
Precision (% RSD)
- Intraday≤ 1.5%≤ 2.0%
- Interday≤ 2.0%≤ 2.0%
Limit of Detection (LOD) 0.3 µg/mLReportable
Limit of Quantification (LOQ) 1.0 µg/mLReportable

Table 2: Gas Chromatography-Mass Spectrometry (GC-MS) Performance Data

ParameterResultAcceptance Criteria
Linearity Range 0.1 - 50 µg/mLRelevant to the assay
Correlation Coefficient (r²) ≥ 0.999≥ 0.995
Accuracy (% Recovery) 99.0% - 101.0%98.0% - 102.0%
Precision (% RSD)
- Intraday≤ 1.0%≤ 2.0%
- Interday≤ 1.8%≤ 2.0%
Limit of Detection (LOD) 0.03 µg/mLReportable
Limit of Quantification (LOQ) 0.1 µg/mLReportable

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is designed based on established protocols for the analysis of aromatic nitrogen-containing heterocyclic compounds.

  • Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic mixture of acetonitrile and 0.1% formic acid in water (50:50, v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength of 275 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Sample Preparation: Samples are accurately weighed and dissolved in the mobile phase to achieve a concentration within the linear range of the assay. All solutions are filtered through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method is based on standard procedures for the analysis of volatile and semi-volatile organic compounds.

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer.

  • Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Inlet Temperature: 280°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Injection Mode: Splitless injection.

  • Injection Volume: 1 µL.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-350.

  • Sample Preparation: Samples are accurately weighed and dissolved in a volatile organic solvent such as dichloromethane or ethyl acetate. The final concentration should be within the linear range of the assay.

Methodology and Workflow Visualization

The following diagrams illustrate the logical workflow for the cross-validation of the two analytical methods.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Acquisition & Processing cluster_comparison Statistical Comparison cluster_conclusion Conclusion A Prepare a Batch of Homogeneous Samples of this compound B Analyze Aliquots by HPLC-UV Method A->B C Analyze Aliquots by GC-MS Method A->C D Quantify Results from HPLC-UV B->D E Quantify Results from GC-MS C->E F Compare Quantitative Results (e.g., Bland-Altman plot, t-test) D->F E->F G Assess Method Agreement and Bias F->G H Determine if Methods are Interchangeable G->H

Caption: A logical workflow for the cross-validation of analytical methods.

Objective Comparison and Conclusion

  • HPLC-UV: This technique is robust, widely available, and suitable for routine quality control analysis. It offers good precision and accuracy for the quantification of this compound. However, its sensitivity is lower compared to GC-MS, and it may be susceptible to interferences from compounds with similar chromophores in complex matrices.

  • GC-MS: This method provides higher sensitivity and selectivity due to the combination of chromatographic separation and mass spectrometric detection. The mass spectrum offers a higher degree of confidence in the identification of the analyte. GC-MS is particularly advantageous for detecting and quantifying low-level impurities. The primary limitation is the requirement for the analyte to be volatile and thermally stable.

Recommendation:

The choice of method will depend on the specific application. For routine assays where high sensitivity is not a primary concern, HPLC-UV is a cost-effective and reliable option. For analyses requiring high sensitivity, such as impurity profiling or bioanalysis, GC-MS is the superior choice. A thorough cross-validation as outlined is essential to ensure that both methods produce comparable and reliable data within their respective validated ranges, allowing for flexibility in method selection based on analytical needs.

Pyridazine-Containing Compounds: A Comparative Review of Their Biological Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridazine nucleus, a six-membered aromatic ring with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its unique physicochemical properties have led to the development of a diverse array of biologically active compounds. This guide provides a comparative analysis of pyridazine-containing compounds, focusing on their biological targets, quantitative efficacy, and the experimental methodologies used for their evaluation.

Anticancer Activity: Targeting the Kinome

Pyridazine derivatives have demonstrated significant potential as anticancer agents, primarily by targeting various protein kinases involved in tumor growth, proliferation, and survival.

Kinase Inhibitory Activity of Pyridazine-Containing Compounds

The following table summarizes the in vitro inhibitory activity of selected pyridazine-containing compounds against various protein kinases.

Compound ClassTarget Kinase(s)Compound ExampleIC50 (nM)Reference CompoundIC50 (nM)
Imidazo[1,2-b]pyridazinesCLK1, CLK4, DYRK1A, PfCLK1Compound 20a82, 44, 50, 32--
Imidazo[1,2-b]pyridazinesPIM1, PIM2K00135110, 520--
Pyrazolo-pyridazinesEGFR, CDK-2/cyclin A2Compound 4391, 550Erlotinib, Roscovitine126, 320
Pyridazine-based ureasVEGFR-2Compound 18b60.7--
3,6-Disubstituted PyridazinesVEGFR-2Compound 18c107--

Table 1: In vitro kinase inhibitory activity of representative pyridazine-containing compounds.

Signaling Pathways Targeted by Pyridazine-Based Kinase Inhibitors

The following diagrams illustrate the signaling pathways modulated by pyridazine compounds targeting key protein kinases.

VEGFR2_signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Migration Cell Migration Akt->Migration Permeability Vascular Permeability Akt->Permeability Pyridazine_Inhibitor Pyridazine Inhibitor Pyridazine_Inhibitor->VEGFR2 Inhibits PIM_Kinase_Signaling PIM_Kinase PIM Kinase BAD BAD PIM_Kinase->BAD Phosphorylates (inactivates) c_Myc c-Myc PIM_Kinase->c_Myc Stabilizes Bcl_xL Bcl-xL BAD->Bcl_xL Inhibits Apoptosis Apoptosis Bcl_xL->Apoptosis Inhibits Cell_Cycle_Progression Cell Cycle Progression c_Myc->Cell_Cycle_Progression Pyridazine_Inhibitor Pyridazine Inhibitor Pyridazine_Inhibitor->PIM_Kinase Inhibits CDK_Signaling CyclinD Cyclin D CDK4_6 CDK4/6 CyclinD->CDK4_6 Binds & Activates Rb Rb CDK4_6->Rb Phosphorylates (inactivates) E2F E2F Rb->E2F Inhibits S_Phase_Entry S-Phase Entry E2F->S_Phase_Entry CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 Binds & Activates CDK2->Rb Phosphorylates (inactivates) Pyridazine_Inhibitor Pyridazine Inhibitor Pyridazine_Inhibitor->CDK2 Inhibits Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (Kinase, Substrate, ATP, Compound) Start->Prepare_Reagents Reaction_Setup Set up Reaction in 384-well Plate (Add Compound) Prepare_Reagents->Reaction_Setup Initiate_Reaction Initiate Reaction (Add Kinase/Substrate & ATP) Reaction_Setup->Initiate_Reaction Incubate_RT Incubate at Room Temperature (60-120 min) Initiate_Reaction->Incubate_RT Stop_Reaction Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) Incubate_RT->Stop_Reaction Incubate_Stop Incubate at Room Temperature (40 min) Stop_Reaction->Incubate_Stop Generate_Signal Generate Luminescent Signal (Add Kinase Detection Reagent) Incubate_Stop->Generate_Signal Incubate_Signal Incubate at Room Temperature (30 min) Generate_Signal->Incubate_Signal Measure_Luminescence Measure Luminescence Incubate_Signal->Measure_Luminescence Analyze_Data Analyze Data (Calculate % Inhibition & IC50) Measure_Luminescence->Analyze_Data End End Analyze_Data->End COX2_Pathway Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid Catalyzed by PLA2 PLA2 Phospholipase A2 PGH2 Prostaglandin H2 (PGH2) Arachidonic_Acid->PGH2 Catalyzed by COX-2 COX2 COX-2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Pyridazine_Inhibitor Pyridazine Inhibitor Pyridazine_Inhibitor->COX2 Inhibits DNA_Gyrase_Inhibition Relaxed_DNA Relaxed Bacterial DNA DNA_Gyrase DNA Gyrase (GyrA & GyrB subunits) Relaxed_DNA->DNA_Gyrase ADP_Pi ADP + Pi DNA_Gyrase->ADP_Pi Supercoiled_DNA Negatively Supercoiled DNA DNA_Gyrase->Supercoiled_DNA Introduces negative supercoils ATP ATP ATP->DNA_Gyrase Replication_Transcription DNA Replication & Transcription Supercoiled_DNA->Replication_Transcription Pyridazine_Inhibitor Pyridazine Inhibitor Pyridazine_Inhibitor->DNA_Gyrase Inhibits EAAT2_Activation cluster_synapse Synaptic Cleft cluster_astrocyte Astrocyte Glutamate Glutamate EAAT2 EAAT2 Glutamate->EAAT2 Uptake Excitotoxicity Neuronal Excitotoxicity Glutamate->Excitotoxicity High levels cause Glutamine_Synthetase Glutamine Synthetase EAAT2->Glutamine_Synthetase Intracellular Glutamate EAAT2->Excitotoxicity Prevents Glutamine Glutamine Glutamine_Synthetase->Glutamine Pyridazine_Activator Pyridazine Activator Pyridazine_Activator->EAAT2 Enhances Translation/Activity

Safety Operating Guide

Proper Disposal of 3-Ethynyl-6-methylpyridazine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, 3-Ethynyl-6-methylpyridazine should be treated as a hazardous chemical waste.[1][2] Disposal must comply with all local, state, and federal regulations.[2][3] Never dispose of this chemical down the drain or in regular trash. This document provides essential procedural guidance for the safe handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. The following instructions are based on the hazardous properties of structurally related pyridazine and ethynyl compounds and general best practices for laboratory chemical waste management.

Hazard Profile and Safety Summary
Personal Protective Equipment (PPE)

Before handling this compound, ensure the following personal protective equipment is worn:

PPE ItemSpecification
Eye Protection Safety goggles or glasses with side shields.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile).[1][3]
Body Protection Laboratory coat.[1]
Respiratory Use in a well-ventilated area, preferably a chemical fume hood.[2][8] If dust or aerosols may be generated, a certified respirator is necessary.[1]

Step-by-Step Disposal Protocol

The proper disposal of this compound is critical for laboratory safety and environmental protection. The following protocol outlines the necessary steps for its collection, storage, and disposal as hazardous waste.

Waste Identification and Segregation
  • Waste Characterization : Classify this compound as a hazardous chemical waste.[1][2]

  • Segregation : Do not mix waste containing this compound with incompatible materials, particularly strong oxidizing agents.[2][6] It should be collected in a dedicated, properly labeled hazardous waste container.[1][9]

Waste Collection and Storage
  • Container : Use a sealable, airtight, and compatible waste container for collecting waste this compound and any contaminated materials (e.g., pipette tips, gloves, absorbent paper).[1][9]

  • Labeling : Clearly label the hazardous waste container with "Hazardous Waste" and the full chemical name: "this compound".[1]

  • Storage : Store the sealed waste container in a designated cool, dry, and well-ventilated satellite accumulation area (SAA) away from ignition sources and direct sunlight.[6][9] The container should be placed in secondary containment to mitigate spills.[10]

Spill Management

In the event of a spill, follow these procedures:

  • Small Spills :

    • Ensure adequate ventilation and wear appropriate PPE.[2]

    • Contain the spill with an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.[1]

    • Carefully collect the absorbed material and place it into the designated hazardous waste container.[1]

    • Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol) and then with soap and water.[1] Dispose of all cleaning materials as hazardous waste.[1]

  • Large Spills :

    • Evacuate the immediate area.

    • Alert your laboratory supervisor and institutional Environmental Health and Safety (EHS) department.

    • Restrict access to the affected area.

    • Cleanup should only be performed by trained emergency response personnel.[9]

Final Disposal
  • Method : The recommended method for the disposal of pyridazine-containing compounds is high-temperature incineration in a licensed hazardous waste facility equipped with afterburners and scrubbers.[3][11]

  • Waste Pickup : Follow your institution's protocol to request a hazardous waste pickup. This typically involves completing a chemical collection request form and transporting the sealed container to a central accumulation area.[9][10]

Experimental Protocols

While specific deactivation protocols for this compound are not documented, a general approach for neutralizing reactive functional groups can be considered for in-lab treatment of dilute solutions only if permitted by your institution's EHS and conducted by trained personnel. This should not be attempted without a thorough risk assessment.

A hypothetical deactivation could involve the reaction of the ethynyl group. However, given the lack of specific data, the most prudent and compliant approach is direct disposal of the untreated chemical waste via a licensed contractor.

Mandatory Visualizations

Disposal_Workflow Disposal Workflow for this compound cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal start Start: Generation of Waste ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe collect_waste Collect Waste in Designated Container ppe->collect_waste segregate Segregate from Incompatible Chemicals (e.g., Strong Oxidizers) collect_waste->segregate spill Spill Occurs collect_waste->spill Potential Event label_container Label Container: 'Hazardous Waste' 'this compound' segregate->label_container store Store Sealed Container in Designated Satellite Accumulation Area (SAA) label_container->store secondary_containment Use Secondary Containment store->secondary_containment request_pickup Request Hazardous Waste Pickup via Institutional Protocol secondary_containment->request_pickup end End: Disposal by Licensed Facility (Incineration) request_pickup->end spill_response Follow Spill Management Protocol (Absorb, Collect, Clean) spill->spill_response spill_response->collect_waste Containment & Cleanup

Caption: Disposal workflow for this compound.

Disclaimer: This guide is intended for informational purposes and is based on data from structurally similar compounds. Always consult your institution's specific safety and disposal protocols and the most current Safety Data Sheet (SDS) available. A thorough risk assessment should be performed before handling any chemical.

References

Personal protective equipment for handling 3-Ethynyl-6-methylpyridazine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 3-Ethynyl-6-methylpyridazine

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling and disposal of this compound (CAS: 77778-20-2). Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on the known hazards of its structural components, particularly the pyridazine core. A cautious and proactive approach to safety is paramount.

Hazard Assessment and Personal Protective Equipment (PPE)

The toxicological properties of this compound have not been fully investigated.[1] Therefore, it should be handled with care, assuming it may be harmful. Pyridine, a related compound, is known to have potential health risks, including liver damage.[2] The primary routes of exposure are inhalation, skin contact, and eye contact.

The following table summarizes the recommended Personal Protective Equipment (PPE) for handling this compound.

PPE CategorySpecificationRationale
Eye Protection ANSI Z87.1 certified safety glasses with side shields (minimum). Chemical splash goggles for splash risks.[2]Protects eyes from splashes and airborne particles.
Hand Protection Chemically resistant gloves (Nitrile is a suitable choice for incidental contact).[2][3]Prevents skin contact with the chemical. Gloves must be inspected before use and disposed of properly after use.[4]
Body Protection Standard laboratory coat. A chemically resistant apron or coveralls for larger quantities.[2]Protects skin from accidental spills and contamination.
Respiratory Protection All handling should occur in a certified chemical fume hood.[2] If a fume hood is not available, a NIOSH-approved respirator with organic vapor cartridges is required.[2][5]Minimizes inhalation of dust or vapors.

Operational Plan: Handling and Storage Procedures

A systematic approach to handling and storage is essential to maintain a safe laboratory environment.

Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of any potential fumes or dust.[3]

Safe Handling Practices
  • Preparation: Before handling, ensure the work area is clean and uncluttered. Have all necessary equipment, including spill containment materials, readily accessible.

  • Personal Protective Equipment (PPE): Don the appropriate PPE as detailed in the table above.

  • Weighing and Transfer: Conduct all weighing and transfers of the solid compound within a chemical fume hood to prevent the generation and inhalation of dust.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Avoidance of Ignition Sources: Keep the compound away from open flames, hot surfaces, and other sources of ignition.[6]

  • Hygiene: Wash hands thoroughly after handling the compound, even if gloves were worn.[7] Do not eat, drink, or smoke in the laboratory.

Storage
  • Store this compound in a cool, dry, and well-ventilated area.[6][7]

  • Keep the container tightly closed to prevent contamination and potential release.[6][7]

  • Store away from incompatible materials such as strong oxidizing agents.[6]

Emergency Procedures

Spill Response
  • Evacuate: If a significant spill occurs, evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For small spills, use an absorbent material like sand or vermiculite to contain the spill.[3]

  • Collection: Carefully collect the absorbed material into a sealed container for disposal.

  • Decontamination: Clean the spill area thoroughly.

  • Reporting: Report all spills to the appropriate laboratory safety personnel.

First Aid Measures
  • Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[8]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing.[8]

  • Eye Contact: Rinse cautiously with water for several minutes.[7] Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[8]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[8]

Disposal Plan

Chemical waste must be disposed of in accordance with local, regional, and national regulations.

  • Waste Classification: Chemical waste generators must determine if a discarded chemical is classified as hazardous waste.

  • Containers: Collect waste in designated, properly labeled, and sealed containers.

  • Disposal Route: Dispose of the chemical waste through a licensed hazardous waste disposal company. Do not pour down the drain.[1]

Experimental Workflow

The following diagram illustrates a typical workflow for handling this compound in a research setting.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_area Clean & Uncluttered Fume Hood get_ppe Don Appropriate PPE prep_area->get_ppe get_materials Gather Materials & Spill Kit get_ppe->get_materials weigh Weigh Compound in Fume Hood get_materials->weigh Proceed to Handling transfer Transfer to Reaction Vessel weigh->transfer dissolve Prepare Solution transfer->dissolve decontaminate Decontaminate Work Area dissolve->decontaminate After Experiment dispose_waste Dispose of Waste Properly decontaminate->dispose_waste remove_ppe Doff PPE dispose_waste->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.